2-Oxoarginine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHXJXXVVHMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190632 | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3715-10-4 | |
| Record name | α-keto-δ-Guanidinovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-carbamimidamido-2-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of L-Arginine to 2-Oxoarginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-arginine (B1665763), a conditionally essential amino acid, is a critical substrate for a multitude of metabolic pathways, including the synthesis of nitric oxide and urea. A lesser-known but significant metabolic route is its conversion to 2-oxoarginine (also known as 2-ketoarginine or α-keto-δ-guanidinovaleric acid). This oxidative deamination is primarily catalyzed by L-arginine oxidase, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. This technical guide provides an in-depth overview of the biosynthesis of this compound from L-arginine, focusing on the core enzymatic reaction, quantitative data, detailed experimental protocols for enzyme purification and activity assays, and visual representations of the biochemical pathway and experimental workflows. This document is intended to be a comprehensive resource for researchers investigating arginine metabolism and its implications in health and disease.
The Core Biosynthetic Pathway
The direct biosynthesis of this compound from L-arginine is an oxidative deamination reaction catalyzed by L-arginine oxidase (AROD, EC 1.4.3.25). This enzyme utilizes molecular oxygen to remove the alpha-amino group of L-arginine, yielding this compound, ammonia, and hydrogen peroxide.
Reaction:
L-arginine + O₂ + H₂O → 2-oxo-5-guanidinopentanoic acid + NH₃ + H₂O₂
L-arginine oxidase from Pseudomonas sp. TPU 7192 is a well-characterized enzyme that exhibits high specificity for L-arginine.[1] The product, this compound, is a known metabolite in humans and can be found in urine, with elevated levels observed in individuals with hyperargininemia.[2]
Signaling Pathways
Currently, there is limited evidence for a direct signaling role of this compound in mammalian cells. Its significance appears to be primarily as a metabolic intermediate and a potential biomarker for certain metabolic disorders. L-arginine itself is a well-established signaling molecule, primarily through its conversion to nitric oxide by nitric oxide synthase (NOS).
Quantitative Data
The following tables summarize the key quantitative data for L-arginine oxidase from Pseudomonas sp. TPU 7192.
| Enzyme Property | Value | Reference |
| Enzyme Commission Number | EC 1.4.3.25 | [1] |
| Source Organism | Pseudomonas sp. TPU 7192 | [1] |
| Molecular Mass (Native) | ~528 kDa | [1] |
| Subunit Composition | Octamer of identical subunits | [1] |
| Subunit Molecular Mass | ~66 kDa | [1] |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | [1] |
| Optimal pH | 5.5 | [1] |
| Optimal Temperature | 55 °C | [1] |
| Kinetic Parameter | Value | Reference |
| Substrate | L-arginine | [1][3] |
| K_m_ | 149 µM | [1] |
| Specific Activity | 89.7 ± 0.8 U/mg | [3] |
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Experimental Protocols
Purification of L-arginine Oxidase from E. coli Expressing the Gene from Pseudomonas sp. TPU 7192
This protocol is adapted from the purification procedure for recombinant L-arginine oxidase.[1][3]
Materials:
-
E. coli cell paste expressing recombinant L-arginine oxidase
-
Lysis Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 10 mM imidazole (B134444), 0.1% Triton X-100, 1 mg/mL lysozyme, DNase I
-
Wash Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 50 mM imidazole
-
Elution Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 500 mM imidazole
-
Dialysis Buffer: 20 mM Potassium Phosphate Buffer (KPB), pH 7.5
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM KPB (pH 7.5), 150 mM NaCl
-
HisTrap FF crude column
-
Resource Q column
-
Superdex 200 Increase 10/300 GL column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete lysis and centrifuge to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a HisTrap FF crude column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the bound protein with a linear gradient of imidazole using the Elution Buffer.
-
Ion Exchange Chromatography: Pool the fractions containing L-arginine oxidase and dialyze against Dialysis Buffer. Apply the dialyzed sample to a Resource Q column and elute with a linear gradient of NaCl.
-
Size Exclusion Chromatography: Concentrate the pooled fractions and apply to a Superdex 200 Increase 10/300 GL column equilibrated with SEC Buffer for final purification.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
L-arginine Oxidase Activity Assay
This colorimetric assay measures the hydrogen peroxide produced during the oxidative deamination of L-arginine.[3]
Materials:
-
Purified L-arginine oxidase
-
Assay Buffer: 200 mM Potassium Phosphate Buffer (KPB), pH 6.0
-
L-arginine solution (substrate)
-
4-aminoantipyrine (4-AAP)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)
-
Horseradish peroxidase (HRP)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a microplate well, prepare a reaction mixture containing:
-
25 mM L-arginine
-
0.74 mM 4-aminoantipyrine
-
15 mM EHSPT
-
7.5 U/mL Horseradish Peroxidase
-
200 mM KPB (pH 6.0)
-
-
Initiate the Reaction: Add the purified L-arginine oxidase solution to the reaction mixture to a final volume of 750 µL.
-
Measure Absorbance: Immediately monitor the increase in absorbance at 555 nm at 37 °C using a spectrophotometer. The rate of increase in absorbance is proportional to the L-arginine oxidase activity.
-
Calculate Activity: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute. The molar extinction coefficient of the colored product is required for this calculation.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-arginine.
Experimental Workflow for L-arginine Oxidase Purification
Caption: Workflow for L-arginine Oxidase Purification.
Workflow for L-arginine Oxidase Activity Assay
Caption: Workflow for L-arginine Oxidase Activity Assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and identification of 2-oxo-5-guanidinovaleric acid in urine of patients with hyperargininaemia by chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of substrate specificity of l-arginine oxidase for detection of l-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Arginine to 2-Oxoarginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of arginine to 2-oxoarginine (also known as 2-ketoarginine or 5-guanidino-2-oxopentanoate), a key step in the catabolism of arginine in certain organisms. This document details the primary enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols, and visualizes the involved processes.
Core Enzymatic Conversion: The Arginine Transaminase Pathway
The most well-characterized enzymatic route for the conversion of L-arginine to this compound is through the action of an arginine:pyruvate (B1213749) transaminase.[1][2][3] This pathway is a crucial part of arginine catabolism in organisms such as Pseudomonas aeruginosa.[1][2][4]
The key enzyme in this pathway is Arginine:pyruvate transaminase (EC 2.6.1.84) , encoded by the aruH gene in P. aeruginosa.[1][2] This enzyme catalyzes the transfer of the α-amino group from L-arginine to pyruvate, yielding this compound and L-alanine.[1][2][4] The reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[4]
The overall reaction is as follows:
L-arginine + pyruvate ⇌ this compound + L-alanine
This transamination follows a ping-pong bi-bi kinetic mechanism.[4]
Other Potential Enzymatic Pathways
While the arginine:pyruvate transaminase pathway is the most thoroughly described, other enzymes may also catalyze the formation of this compound:
-
L-amino acid oxidases (LAAOs) (EC 1.4.3.2): These flavoenzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids.[5][6] In this reaction, the amino acid, water, and oxygen are converted to a 2-oxo acid, ammonia, and hydrogen peroxide.[5]
-
Iron(II) and 2-oxoglutarate-dependent oxygenases: Certain enzymes in this family can catalyze the oxidative deamination of D-arginine to produce this compound.[7] The mechanism involves the desaturation of the α-amine, forming an iminium intermediate that is subsequently hydrolyzed.[7]
Quantitative Data: Kinetic Parameters
The kinetic properties of the recombinant AruH enzyme from Pseudomonas aeruginosa PAO1 have been determined, providing valuable quantitative data for researchers.[1][2] The optimal pH for this enzyme's activity is 9.0.[1][2]
| Enzyme | Substrate | Apparent Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| Arginine:pyruvate transaminase (AruH) | L-arginine | 13.9 ± 0.8 | 54.6 ± 2.5 | 38.6 ± 1.8 | 2.8 |
| Pyruvate | 1.6 ± 0.1 | 54.6 ± 2.5 | 38.6 ± 1.8 | 24.1 |
Data sourced from Yang & Lu (2007).[1][2]
Experimental Protocols
This section details the methodology for determining the activity of arginine:pyruvate transaminase and for the detection of its products.
Arginine:Pyruvate Transaminase Activity Assay
The activity of AruH can be measured using a two-step, enzyme-coupled reaction.[4]
Step 1: Transamination Reaction
-
Prepare a reaction mixture containing L-arginine and pyruvate in a suitable buffer (e.g., Tris-HCl at pH 9.0).
-
Initiate the reaction by adding purified recombinant AruH enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
The transamination reaction produces this compound and L-alanine.[4]
Step 2: Detection of L-alanine
-
The amount of L-alanine produced in the first step is quantified using a coupled reaction with L-alanine dehydrogenase and NAD+.[4]
-
In this second reaction, L-alanine is oxidized to pyruvate and ammonia, with the concomitant reduction of NAD+ to NADH.[4]
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored spectrophotometrically.
-
The rate of NADH formation is directly proportional to the rate of L-alanine production and thus to the activity of the arginine:pyruvate transaminase.
Product Confirmation by HPLC and Mass Spectrometry
The identity of the reaction products, this compound and L-alanine, can be definitively confirmed using analytical techniques.
-
Reaction Termination: Stop the transamination reaction at various time points by adding an acid, such as sulphosalicylic acid, which also precipitates the enzyme.[8]
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant to obtain a clear sample for analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): Separate the components of the reaction mixture using a suitable HPLC column and mobile phase. The retention times of the products can be compared to those of authentic standards of this compound and L-alanine.
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to confirm the molecular weights of the eluted peaks corresponding to the products. This provides unambiguous identification of this compound and L-alanine.[1][2][4]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction and the experimental workflow.
Caption: Enzymatic conversion of L-arginine to this compound.
Caption: Workflow for AruH activity assay and product confirmation.
Signaling Pathways and Biological Relevance
Currently, there is limited information available regarding specific signaling pathways that are directly activated or modulated by this compound. Research on arginine-related signaling has predominantly focused on arginine itself, which is known to activate pathways such as mTORC1.[9]
However, the production of this compound is of clinical interest. Elevated levels of this compound are observed in patients with argininemia, an inherited metabolic disorder caused by a deficiency in the enzyme arginase.[7] The accumulation of arginine and its metabolites, including this compound, is thought to contribute to the neurological damage seen in this condition. Furthermore, this compound has been identified as a uremic toxin.
Further research is required to elucidate any direct roles of this compound in cellular signaling and its full impact on human health and disease.
References
- 1. Characterization of an arginine:pyruvate transaminase in arginine catabolism of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Arginine—pyruvate transaminase - Wikipedia [en.wikipedia.org]
- 4. Characterization of an Arginine:Pyruvate Transaminase in Arginine Catabolism of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 6. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 3715-10-4 [smolecule.com]
- 8. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Oxoarginine in the Urea Cycle Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoarginine, a keto acid analog of arginine, has emerged as a significant metabolite in the context of urea (B33335) cycle disorders, particularly argininemia. While not a direct intermediate of the canonical urea cycle, its formation and subsequent metabolism represent an alternative pathway for arginine catabolism, especially when the primary cycle is impaired. This guide provides a comprehensive technical overview of this compound's role, delving into its metabolic origins, enzymatic conversions, and potential regulatory implications for the urea cycle. We present quantitative data from relevant studies, detailed experimental protocols for its analysis, and visual diagrams of the involved biochemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: this compound in the Context of Arginine Metabolism and the Urea Cycle
The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of urea in ureotelic organisms.[1] Arginine, a key intermediate in this cycle, is hydrolyzed by arginase to produce urea and ornithine.[2] However, alternative catabolic pathways for arginine exist, leading to the formation of various metabolites, including this compound (also known as 2-ketoarginine or α-keto-δ-guanidinovaleric acid).[2][3]
The significance of the this compound pathway becomes particularly evident in the context of argininemia, an autosomal recessive urea cycle disorder caused by a deficiency in arginase.[3][4] In this condition, the accumulation of arginine leads to its increased shunting into alternative metabolic routes, resulting in elevated levels of this compound in biological fluids.[3][4] This suggests that the formation of this compound is a physiological response to hyperargininemia, although the precise regulatory mechanisms and the functional consequences of this compound accumulation are still under investigation.
Metabolic Pathways of this compound
Formation of this compound
The primary route for this compound synthesis is through the transamination of L-arginine. This reaction is catalyzed by an aminotransferase, such as arginine:pyruvate transaminase, which transfers the alpha-amino group from arginine to an alpha-keto acid acceptor, like pyruvate, yielding this compound and an amino acid (e.g., alanine).[5]
Catabolism of this compound
Once formed, this compound can be further metabolized through several potential enzymatic reactions:
-
Transamination to Ornithine: Ornithine aminotransferase (OAT), a mitochondrial enzyme, is known to catalyze the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[6][7] While direct kinetic data for this compound as a substrate for OAT is limited, the structural similarity suggests it could potentially be a substrate, leading to the formation of ornithine, a key urea cycle intermediate.[2]
-
Oxidative Decarboxylation: this compound may undergo oxidative decarboxylation, a common fate for α-keto acids, to yield guanidinobutyrate. This reaction would be catalyzed by a 2-oxoacid dehydrogenase complex.[8] Guanidinobutyrate can then be further metabolized.
The metabolic fate of this compound is crucial for understanding its overall impact on nitrogen homeostasis and the urea cycle.
Quantitative Data
Quantitative data on this compound levels are most prominently reported in the context of argininemia. The following table summarizes representative data from studies on patients with this disorder.
| Analyte | Matrix | Patient Group | Concentration Range (µmol/L) | Reference |
| This compound | Serum | Argininemia Patients | Elevated (specific values vary) | [3] |
| This compound | Urine | Argininemia Patients | Elevated (specific values vary) | [3] |
| Arginine | Plasma | Argininemia Patients | >400 (poorly controlled) | [9] |
| Arginine | Plasma | Argininemia Patients | <300 (well-controlled) | [9] |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a composite based on established methods for the analysis of arginine and related guanidino compounds.[10][11][12]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-¹⁵N₄-labeled this compound, if available; otherwise, a structurally similar labeled compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from high organic to high aqueous to retain and elute the polar this compound.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically. A likely precursor ion would be [M+H]⁺.
-
Quantification of this compound in Urine by GC-MS
This protocol is adapted from general methods for urinary organic acid analysis involving derivatization.[13][14]
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to <2 with HCl.
-
Extract twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
2. Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes to protect the keto group.[3]
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid and guanidino groups.[3]
3. GC-MS Analysis:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Temperature Program: A temperature gradient suitable for the elution of derivatized organic acids.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode to identify the derivatized this compound and selected ion monitoring (SIM) for quantification.
-
Visualizations
Signaling Pathways and Logical Relationships
Figure 1: The Urea Cycle and the interconnected this compound Pathway.
Experimental Workflows
Figure 2: Experimental workflow for this compound analysis by LC-MS/MS.
Figure 3: Experimental workflow for this compound analysis by GC-MS.
Discussion and Future Directions
The role of this compound in the broader context of the urea cycle pathway is an area of growing interest. While its accumulation in argininemia highlights its importance as a biomarker for this disorder, its potential regulatory functions under normal and pathological conditions remain to be fully elucidated. Future research should focus on:
-
Enzyme Kinetics: Detailed kinetic studies are needed to confirm this compound as a substrate for enzymes like ornithine aminotransferase and to identify and characterize the specific 2-oxoacid dehydrogenases involved in its catabolism.
-
Regulatory Effects: Investigating whether this compound or its metabolites can allosterically regulate key urea cycle enzymes, such as Carbamoyl Phosphate Synthetase I (CPS1) or Arginase, is crucial.
-
Cellular Transport: Characterizing the specific transporters responsible for the cellular uptake and efflux of this compound will provide insights into its tissue-specific roles.
-
Tracer Studies: The synthesis of isotopically labeled this compound will enable in vivo flux studies to trace its metabolic fate and its contribution to the ornithine pool for the urea cycle.
Conclusion
This compound represents a key alternative metabolite of arginine, particularly when the canonical urea cycle is compromised. Its formation and subsequent metabolism provide a potential, albeit less efficient, route for arginine disposal. The analytical methods and pathways described in this guide offer a framework for researchers and drug development professionals to further investigate the intricate role of this compound in nitrogen metabolism and its potential as a therapeutic target or biomarker in urea cycle disorders and other related metabolic diseases. A deeper understanding of this pathway could open new avenues for the management of hyperargininemia and other conditions characterized by dysregulated arginine metabolism.
References
- 1. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids Regulate Transgene Expression in MDCK Cells | PLOS One [journals.plos.org]
- 5. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Chirality: 2-Oxoarginine's Pivotal Role in D-Arginine and D-Ornithine Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of amino acid metabolism, the significance of D-amino acids is increasingly recognized, shifting the long-held paradigm of L-amino acid exclusivity in higher organisms. This guide delves into the metabolic nexus of D-arginine (B556069) and D-ornithine, focusing on the central role of 2-oxoarginine (also known as α-keto-δ-guanidinovaleric acid) as a key intermediate. Understanding these pathways is not merely an academic exercise; it holds profound implications for biomarker discovery, diagnostics, and the development of novel therapeutic strategies for a range of metabolic and neurological disorders. This document provides a comprehensive overview of the enzymatic processes, quantitative data, experimental methodologies, and the interconnected signaling networks governing the metabolism of these D-amino acids.
Core Metabolic Pathways
The metabolism of D-arginine and D-ornithine is intrinsically linked through the intermediate, this compound. This conversion is primarily mediated by a class of enzymes with stereospecific capabilities, allowing for the processing of D-enantiomers. The key pathways involve oxidative deamination and transamination reactions.
From D-Arginine to this compound
The conversion of D-arginine to this compound is a critical entry point into this metabolic route. This transformation is primarily catalyzed by two key enzymes:
-
D-Amino Acid Oxidase (DAO/DAAO): This flavin-dependent enzyme catalyzes the oxidative deamination of a broad range of D-amino acids, including D-arginine, to their corresponding α-keto acids.[1][2] In this reaction, D-arginine is oxidized to an unstable imino acid intermediate, which then spontaneously hydrolyzes to this compound and ammonia.
-
D-Arginine Dehydrogenase: This enzyme also facilitates the oxidation of D-arginine to this compound.[3][4] Unlike DAO, dehydrogenases typically utilize electron acceptors other than molecular oxygen.[3]
The Central Role of this compound
This compound stands as a crucial metabolic hub, connecting the catabolism of both L- and D-arginine. Its formation from D-arginine provides a gateway for the carbon skeleton of this D-amino acid to enter central metabolic pathways. Furthermore, this compound can be further metabolized or interconverted, highlighting its versatile role.
This compound and D-Ornithine Interconversion
The link between this compound and D-ornithine metabolism is primarily facilitated by aminotransferases. Ornithine aminotransferases (OAT) are key enzymes that can catalyze the reversible transamination between ornithine and an α-keto acid, typically α-ketoglutarate, to form glutamate-γ-semialdehyde and glutamate.[5][6][7][8][9] While OATs predominantly act on L-ornithine, the potential for interaction with D-ornithine or its metabolites exists, linking the pathways of D-arginine and D-ornithine through the common intermediate, this compound.[5]
The following diagram illustrates the core metabolic pathways involving D-arginine, D-ornithine, and this compound.
Quantitative Data on Enzyme Kinetics
Understanding the kinetics of the enzymes involved is crucial for modeling metabolic fluxes and for identifying potential targets for therapeutic intervention. The following table summarizes available quantitative data for key enzymes in D-arginine and D-ornithine metabolism.
| Enzyme | Substrate | Organism/Source | Km | Vmax | Inhibitors | Activators | Reference |
| D-Amino Acid Oxidase (DAO) | D-Alanine | Rhodotorula gracilis | 1.8 mM | - | Benzoic acid, Salicylic acid | - | [2] |
| D-Amino Acid Dehydrogenase | D-Alanine | E. coli B | 30 mM | - | - | - | [3] |
| Arginase | L-Arginine | Calf liver | 25.5 mM | 459 µmol/(min·mg) | L-Ornithine (competitive, Ki = 480 mM) | Mn2+ | [10] |
| Ornithine Aminotransferase (OAT) | L-Ornithine | Squash | 4.7 mM | - | - | - | [7] |
| Ornithine Aminotransferase (OAT) | 2-Oxoglutarate | Squash | 6.3 mM | - | - | - | [7] |
Note: Data for D-arginine and D-ornithine as specific substrates for some of these enzymes are limited and require further investigation.
Experimental Protocols
Accurate measurement of metabolites and enzyme activities is fundamental to research in this field. This section outlines key experimental protocols.
Measurement of D-Amino Acid Oxidase (DAO) Activity
Principle: DAO activity can be determined by measuring the production of the α-keto acid, hydrogen peroxide, or the consumption of oxygen. A common method involves a coupled enzymatic assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.3), D-amino acid substrate (e.g., D-arginine), horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., o-dianisidine).
-
Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., tissue homogenate or purified DAO).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer. The rate of color development is proportional to the DAO activity.
-
Standard Curve: Generate a standard curve using known concentrations of hydrogen peroxide to quantify the enzyme activity.
Quantification of this compound, D-Arginine, and D-Ornithine
Principle: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a highly sensitive and specific method for the quantification of these amino acids and their keto-acid derivatives.
Protocol:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) by adding a precipitating agent like acetonitrile (B52724) or perchloric acid. Centrifuge to remove the precipitated proteins.
-
Derivatization (Optional but Recommended for Chirality): To separate D- and L-enantiomers, derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Use stable isotope-labeled internal standards for each analyte to construct calibration curves and accurately quantify the concentrations in the samples.
The following diagram outlines the experimental workflow for the quantification of D-amino acids and this compound.
Clinical and Therapeutic Relevance
Alterations in the metabolism of D-amino acids and their derivatives have been implicated in several pathological conditions.
-
Argininemia: This rare autosomal recessive disorder is caused by a deficiency of the enzyme arginase, leading to the accumulation of arginine and its metabolites, including this compound. Elevated levels of this compound in patients with argininemia suggest its potential as a diagnostic and monitoring biomarker.
-
Neurological Disorders: D-serine, another substrate for DAO, is a crucial co-agonist of the NMDA receptor in the brain.[1] Dysregulation of D-serine levels has been linked to neuropsychiatric disorders such as schizophrenia.[11] As DAO metabolizes both D-serine and D-arginine, understanding the interplay of these substrates is vital for developing therapeutics targeting DAO.
-
Uremic Toxicity: this compound has been identified as a uremic toxin, accumulating in patients with chronic kidney disease.[12] Its contribution to the pathophysiology of uremia is an active area of research.
Conclusion and Future Directions
The involvement of this compound in the metabolism of D-arginine and D-ornithine underscores the complexity and significance of D-amino acid pathways in mammalian physiology and pathology. While the core enzymatic steps are beginning to be elucidated, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of these pathways and the precise roles of the involved enzymes under different physiological and disease states.
Future research should focus on:
-
Detailed Kinetic Characterization: A thorough investigation of the kinetic parameters of human D-amino acid metabolizing enzymes with D-arginine and D-ornithine as substrates.
-
Metabolic Flux Analysis: Utilizing stable isotope tracers to map the flow of D-arginine and D-ornithine through these metabolic pathways in vivo.
-
Therapeutic Targeting: Exploring the potential of modulating the activity of enzymes like DAO for the treatment of metabolic and neurological disorders.
A deeper understanding of this metabolic crossroads will undoubtedly pave the way for innovative diagnostic and therapeutic strategies, ultimately improving human health.
References
- 1. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Amine oxidation by d-arginine dehydrogenase in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 3715-10-4 [smolecule.com]
- 6. Ornithine-δ-aminotransferase is essential for Arginine Catabolism but not for Proline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 9. Overexpression of ornithine aminotransferase: consequences on amino acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Oxoarginine: A Technical Guide to its Chemical Properties and In Vitro Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoarginine, also known as α-keto-δ-guanidinovaleric acid, is a key intermediate in the metabolism of arginine.[1] As an alpha-keto acid derivative of the amino acid arginine, it plays a significant role in various biochemical pathways, including the D-arginine and D-ornithine metabolism and the arginine aminotransferase pathway. Elevated levels of this compound have been associated with certain metabolic disorders, such as argininemia, making its accurate quantification and understanding of its stability crucial for clinical diagnostics and research. This technical guide provides a comprehensive overview of the chemical properties and in vitro stability of this compound, along with detailed experimental protocols for its analysis.
Chemical Properties of this compound
This compound is a polar molecule containing a carboxylic acid group, a ketone group, and a guanidinium (B1211019) group. These functional groups dictate its chemical reactivity and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 5-(diaminomethylideneamino)-2-oxopentanoic acid | [1] |
| Synonyms | 2-Ketoarginine, α-Keto-δ-guanidinovaleric acid, 5-Guanidino-2-oxovaleric acid | [1] |
| Molecular Formula | C6H11N3O3 | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Canonical SMILES | C(CC(=O)C(=O)O)CN=C(N)N | [1] |
| pKa1 (Carboxylic Acid) | 2.92 (computed) | |
| pKa2 (Guanidinium Group) | ~12.5 (estimated based on arginine) | |
| Solubility in Water | Estimated to be soluble |
In Vitro Stability of this compound
The in vitro stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes. As an α-keto acid, it is susceptible to degradation, primarily through decarboxylation and oxidation.
| Condition | Stability Profile | Potential Degradation Products |
| Acidic pH | Generally more stable. | Minimal degradation. |
| Neutral to Alkaline pH | Prone to degradation. | Aldol condensation products, decarboxylation products. |
| Elevated Temperature | Degradation rate increases with temperature. | Decarboxylation and oxidation products. |
| Presence of Oxidizing Agents | Susceptible to oxidation. | Various oxidized derivatives. |
| Enzymatic Degradation | Can be metabolized by specific enzymes like guanidinobutyrase. | 2-Oxoornithine and urea.[2] |
Experimental Protocols
Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the in vitro stability of this compound under various conditions (e.g., different pH, temperature). The method involves derivatization of the α-keto acid to a fluorescent product, followed by quantification using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of HPLC-grade water.
-
Derivatization Reagent (DMB Solution): Prepare a solution of DMB in acidic medium as per established methods.
-
Buffers: Prepare buffers of desired pH values (e.g., pH 4, 7, 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).
3. Stability Study Setup:
-
Prepare solutions of this compound at a final concentration of 100 µg/mL in the different pH buffers.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of each solution for analysis.
4. Sample Derivatization:
-
To 100 µL of the sample, add 100 µL of the DMB derivatization solution.
-
Incubate the mixture at a specific temperature and time to allow for complete derivatization (e.g., 60°C for 1 hour).
-
Stop the reaction by adding a suitable quenching agent or by cooling the mixture.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivative.
-
Quantification: Create a calibration curve using freshly prepared and derivatized this compound standards. Calculate the concentration of this compound remaining at each time point.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Signaling and Metabolic Pathways
D-Arginine and D-Ornithine Metabolism
This pathway illustrates the conversion of D-Arginine to this compound.
References
- 1. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 2. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of 2-Oxoarginine in Healthy Subjects: A Technical Guide
This technical guide provides an in-depth overview of the current scientific understanding of 2-Oxoarginine, also known as α-keto-δ-guanidinovaleric acid, with a focus on its physiological concentrations in healthy individuals. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential roles of this arginine metabolite.
Introduction
This compound is a keto acid analog of the amino acid arginine. It is an intermediate in arginine metabolism and has been identified as a uremic toxin, with elevated levels observed in certain pathological conditions such as argininemia and chronic kidney disease[1]. Understanding its baseline physiological concentrations in healthy subjects is crucial for establishing reference ranges and for elucidating its role in both normal physiology and disease states. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and illustrates its primary metabolic pathway.
Data Presentation: Physiological Concentrations
Quantitative data on the physiological concentrations of this compound in healthy subjects is limited. The available information is primarily for blood plasma/serum. At present, specific reference ranges for urinary concentrations in a healthy population have not been definitively established in the surveyed literature.
Table 1: Physiological Concentrations of this compound in the Blood of Healthy Adults
| Biospecimen | Concentration (µM) | Age Group | Sex | Notes | Reference |
| Blood | 0.145 ± 0.007 | Adult (>18 years) | Both | --INVALID-LINK-- | |
| Blood | 0.10 (0.035-0.20) | Adult (>18 years) | Both | --INVALID-LINK-- | |
| Blood | < 0.200 | Adult (>18 years) | Both | Limit of detection | --INVALID-LINK-- |
Experimental Protocols
General Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of low-abundance metabolites like this compound.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To remove high-abundance proteins, a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample) is added to the plasma or serum sample.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant containing the metabolites is carefully collected for analysis.
2. Derivatization (Optional but often necessary for 2-oxo acids):
-
To enhance chromatographic retention and detection sensitivity, 2-oxo acids are often derivatized. A common derivatizing agent is o-phenylenediamine (B120857) (OPD) or phenylhydrazine, which reacts with the α-keto group.
-
The reaction is typically carried out in an acidic buffer and may require heating. The resulting derivative is more stable and ionizes more efficiently.
3. Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.
-
Column: A reversed-phase column (e.g., C18) is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation.
4. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analyte.
-
Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the derivatized this compound) and a specific product ion generated by its fragmentation. This highly selective detection method minimizes interference from other matrix components.
-
Quantification: A stable isotope-labeled internal standard of this compound would be ideal for the most accurate quantification. If unavailable, a structurally similar keto acid can be used. A calibration curve is generated using standards of known concentrations to quantify the analyte in the biological samples.
Signaling and Metabolic Pathways
This compound is primarily known as a metabolite in the catabolism of arginine. It is formed from L-arginine through the action of an aminotransferase. There is currently limited evidence to suggest that this compound itself acts as a direct signaling molecule in specific pathways in healthy individuals. Its significance is more pronounced in pathological states where its accumulation contributes to toxicity.
Metabolic Pathway of this compound Formation
The following diagram illustrates the conversion of L-arginine to this compound.
References
2-Oxoarginine's Function in Cellular Signaling Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Oxoarginine, a key metabolite of arginine catabolism, is increasingly recognized for its potential role in cellular signaling, extending beyond its established function as a biomarker for argininemia and a component of uremic toxicity. While direct evidence detailing its specific signaling functions is still emerging, its accumulation in pathological states suggests a significant impact on crucial cellular pathways. This technical guide synthesizes the current understanding of this compound's involvement in cellular signaling, primarily through its contextual roles in argininemia and uremia. We will explore its potential influence on nitric oxide synthesis, mTOR signaling, and apoptosis, providing a framework for future research and therapeutic development. This document also outlines detailed experimental protocols and visualizes the discussed pathways to facilitate further investigation into the nuanced roles of this intriguing molecule.
Introduction
This compound, also known as α-keto-δ-guanidinovaleric acid, is a derivative of the amino acid arginine. Under normal physiological conditions, it is an intermediate in arginine metabolism. However, in disease states such as argininemia, a urea (B33335) cycle disorder caused by arginase-1 deficiency, and in chronic kidney disease where it is considered a uremic toxin, its concentration elevates significantly.[1][2] This accumulation is associated with neurological and other systemic pathologies, pointing towards a bioactive role for this compound that may involve the modulation of cellular signaling pathways.[2][3] This guide will delve into the known and hypothesized signaling functions of this compound, providing a comprehensive resource for researchers in the field.
Arginine Metabolism and this compound Formation
Arginine is a semi-essential amino acid with diverse physiological roles, including protein synthesis, nitric oxide production, and urea cycle function.[4] The catabolism of arginine can proceed through various enzymatic pathways, one of which leads to the formation of this compound.
This compound in Pathophysiological Signaling
The primary contexts in which the signaling roles of this compound are implicated are argininemia and uremia.
Argininemia: A Model for this compound-Mediated Neuropathology
In argininemia, the deficiency of arginase 1 leads to the accumulation of arginine and its metabolites, including this compound.[2] The neurological symptoms, such as spasticity and cognitive impairment, are thought to be mediated, at least in part, by these accumulating compounds.[2][3]
4.1.1 Potential Impact on Nitric Oxide Signaling
Elevated arginine levels in argininemia can lead to excessive nitric oxide (NO) production by nitric oxide synthase (NOS).[2] While direct studies on this compound's effect on NOS are limited, its structural similarity to arginine suggests it could act as a competitive inhibitor or an alternative substrate, thereby dysregulating NO signaling.[5] Dysregulated NO signaling is known to contribute to neuronal damage through oxidative stress.[2]
4.1.2 mTOR Pathway Dysregulation
Arginine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[4][6] It is plausible that this compound could interfere with the arginine-sensing mechanisms of the mTOR pathway, such as the CASTOR1 sensor, leading to aberrant mTOR signaling and contributing to the cellular dysfunction seen in argininemia.[7]
Uremic Toxicity: A Broader Perspective on this compound's Signaling Impact
As a uremic toxin, this compound contributes to the systemic pathology of chronic kidney disease.[8] Uremic toxins are known to induce oxidative stress and inflammation, and can interfere with various signaling pathways.[8][9]
4.2.1 Induction of Apoptosis
Uremic toxins can promote apoptosis in various cell types.[10] The accumulation of this compound could potentially trigger apoptotic pathways, contributing to tissue damage in chronic kidney disease. This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
References
- 1. L‐arginine homeostasis governs adult neural stem cell activation by modulating energy metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Oxoarginine in Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine (B1665763) by a family of enzymes known as nitric oxide synthases (NOS). The regulation of NOS activity is paramount for maintaining physiological homeostasis, and its dysregulation is implicated in numerous pathological conditions. While the roles of established endogenous inhibitors like asymmetric dimethylarginine (ADMA) are well-documented, the influence of other L-arginine metabolites remains an active area of investigation. This technical guide delves into the potential role of 2-Oxoarginine, a product of L-arginine catabolism, in the modulation of nitric oxide synthesis. Drawing upon the established principles of NOS inhibition by arginine analogs, this document provides a comprehensive overview of the putative mechanisms of action, methodologies for experimental validation, and the broader implications for therapeutic development.
Introduction to Nitric Oxide Synthesis
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its synthesis is catalyzed by three distinct isoforms of nitric oxide synthase:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is a key regulator of blood pressure and vascular tone.
-
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.
All three isoforms utilize L-arginine as the primary substrate, converting it to L-citrulline and NO in a reaction that requires molecular oxygen and NADPH as co-substrates.[2][3] The availability of L-arginine can be a rate-limiting factor for NO production.[4]
Arginine Metabolism and the Emergence of this compound
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of not only nitric oxide but also urea, polyamines, proline, glutamate, and creatine.[5] The metabolic fate of L-arginine is governed by the interplay of several enzymes, including NOS and arginase. Arginase competes with NOS for their common substrate, L-arginine, hydrolyzing it to ornithine and urea.[6][7][8]
This compound, also known as 2-ketoarginine, is a metabolite of L-arginine catabolism. Its formation can occur through various metabolic pathways, and elevated levels have been observed in certain pathological conditions such as argininemia, a genetic disorder characterized by arginase deficiency. While its precise physiological roles are still being elucidated, its structural similarity to L-arginine suggests a potential interaction with enzymes that utilize L-arginine as a substrate, including nitric oxide synthase.
Postulated Role of this compound in NO Synthesis: A Competitive Inhibition Model
Given that the active sites of NOS isoforms are tailored to bind L-arginine, it is plausible that structurally similar molecules can act as competitive inhibitors. This principle is well-established for endogenous inhibitors like Asymmetric Dimethylarginine (ADMA) and N-Monomethyl-L-arginine (L-NMMA), which are products of protein methylation and degradation.[1]
Based on its structure as an alpha-keto acid derivative of arginine, this compound is hypothesized to function as a competitive inhibitor of all three NOS isoforms. It is proposed that this compound binds to the arginine-binding site of the NOS enzyme, thereby preventing the binding of the natural substrate, L-arginine, and consequently inhibiting the synthesis of nitric oxide.
To date, specific quantitative data on the inhibitory potency (IC50 or Ki values) of this compound against NOS isoforms is not extensively reported in the public domain. However, the inhibitory constants of known arginine-based NOS inhibitors provide a valuable reference for the potential efficacy of this compound.
Table 1: Inhibitory Constants (Ki) of Known Arginine-Based NOS Inhibitors
| Inhibitor | nNOS (nM) | eNOS (nM) | iNOS (nM) | Reference |
| L-NMMA | 50 | 200 | 500 | [9] |
| ADMA | >300,000 | - | >300,000 | [9] |
| L-NNA | 15 | - | 4400 | [10] |
| S-Methyl-L-thiocitrulline | 1.2 | 11 | 34 | [8] |
| S-Ethyl-L-thiocitrulline | 0.5 | 24 | 17 | [8] |
| S-Ethylisothiourea | 29 | 36 | 17 | [11] |
Note: The values presented are approximate and can vary based on experimental conditions.
Experimental Protocols for Assessing the Role of this compound
To validate the hypothesis of this compound as a NOS inhibitor and to quantify its effects, a series of well-established experimental protocols can be employed.
Nitric Oxide Synthase Activity Assay
The most direct method to assess the inhibitory potential of this compound is to measure its effect on the enzymatic activity of purified NOS isoforms or cell/tissue extracts containing NOS.
Principle: NOS activity can be determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the production of NO's stable end products, nitrite (B80452) and nitrate (B79036).
Detailed Methodology (Citrulline Conversion Assay):
-
Enzyme Source: Utilize purified recombinant nNOS, eNOS, or iNOS, or prepare cell/tissue homogenates known to express the desired isoform.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing essential cofactors for NOS activity, including NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).
-
Substrate and Inhibitor Preparation: Prepare solutions of radiolabeled L-arginine (e.g., [3H]L-arginine or [14C]L-arginine) and varying concentrations of this compound.
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, the NOS enzyme source, and the desired concentration of this compound.
-
Initiate the reaction by adding the radiolabeled L-arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium for cNOS isoforms).
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a cation-exchange resin column. The positively charged, unreacted L-arginine will bind to the resin, while the neutral L-citrulline will pass through.
-
-
Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of L-citrulline produced in the presence and absence of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentrations of both L-arginine and this compound and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Alternative Method (Griess Assay for Nitrite/Nitrate):
This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of NO.[12]
-
Follow a similar reaction setup as the citrulline assay, but use non-radiolabeled L-arginine.
-
After the incubation period, centrifuge the samples to pellet any protein.
-
To measure total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm using a spectrophotometer. The intensity of the color is proportional to the nitrite concentration.
Cell-Based Assays
To assess the effect of this compound in a more physiological context, cell-based assays can be performed using cell lines that endogenously express or are engineered to overexpress a specific NOS isoform.
Principle: Measure the production of NO in intact cells upon treatment with this compound.
Detailed Methodology:
-
Cell Culture: Culture appropriate cell lines (e.g., endothelial cells for eNOS, neuronal cells for nNOS, or cytokine-stimulated macrophages for iNOS).
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
NO Measurement:
-
Griess Assay: Collect the cell culture supernatant and perform the Griess assay as described above.
-
Fluorescent Probes: Use NO-sensitive fluorescent dyes, such as diaminofluorescein-2 diacetate (DAF-2 DA), to visualize and quantify intracellular NO production using fluorescence microscopy or a plate reader.[13]
-
-
Data Analysis: Compare the levels of NO production in treated versus untreated cells to determine the inhibitory effect of this compound.
Signaling Pathways and Logical Relationships
The interplay between L-arginine metabolism and NO synthesis is a complex network of interconnected pathways. Understanding these relationships is crucial for interpreting experimental data and predicting the physiological consequences of modulating this compound levels.
Caption: L-Arginine serves as a common substrate for both arginase and nitric oxide synthase (NOS). This compound, a metabolite of arginine catabolism, is hypothesized to act as a competitive inhibitor of NOS.
Caption: A logical workflow for the experimental validation of this compound as a nitric oxide synthase (NOS) inhibitor.
Implications for Drug Development
The identification and characterization of novel endogenous modulators of NO synthesis, such as this compound, hold significant promise for the development of new therapeutic strategies. Depending on its potency and isoform selectivity, this compound or its synthetic analogs could be explored for conditions where either inhibition or enhancement of NO production is desired.
-
Inhibition of NO Synthesis: In pathological conditions characterized by excessive NO production, such as septic shock or certain inflammatory diseases, selective iNOS inhibitors are sought after. If this compound demonstrates selectivity for iNOS, it could serve as a lead compound for the development of novel anti-inflammatory agents.
-
Modulation of NO Synthesis: Understanding the inhibitory profile of this compound across all NOS isoforms is crucial. Non-selective inhibition could have widespread physiological effects, while isoform-selective inhibition would offer more targeted therapeutic potential.
Conclusion
While the direct inhibitory effects of this compound on nitric oxide synthase have yet to be extensively quantified, its structural analogy to L-arginine provides a strong rationale for its role as a competitive inhibitor. The experimental protocols and conceptual frameworks outlined in this guide offer a clear path for researchers to investigate this hypothesis. A thorough understanding of the interaction between this compound and the various NOS isoforms will not only enhance our fundamental knowledge of NO biology but may also pave the way for the development of novel therapeutic agents targeting the L-arginine-NO pathway. Further research in this area is warranted to fully elucidate the physiological and pathological significance of this intriguing arginine metabolite.
References
- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization | Semantic Scholar [semanticscholar.org]
- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxoarginine Accumulation in Argininemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Argininemia, an autosomal recessive disorder, arises from a deficiency in the arginase-1 (ARG1) enzyme, the final step in the urea (B33335) cycle. This enzymatic block leads to a significant accumulation of arginine in bodily fluids. While hyperammonemia can occur, it is often less severe than in other urea cycle disorders. A key pathological feature of argininemia is the accumulation of various guanidino compounds, which are derivatives of arginine. Among these, 2-oxoarginine (also known as α-keto-δ-guanidinovaleric acid) is a significant metabolite implicated in the severe neurological symptoms characteristic of the disease, including progressive spasticity and cognitive impairment. This technical guide provides an in-depth overview of this compound accumulation in argininemia, detailing the underlying biochemical pathways, quantitative data on metabolite levels, and comprehensive experimental protocols for its analysis.
Introduction to Argininemia and the Role of this compound
Arginase-1 deficiency disrupts the hydrolysis of arginine to ornithine and urea, leading to a cascade of metabolic disturbances.[1] The excess arginine is shunted into alternative catabolic pathways, resulting in the formation and accumulation of several guanidino compounds.[1][2] this compound, a keto acid derivative of arginine, is one such metabolite that has been identified in the urine, plasma, and cerebrospinal fluid (CSF) of patients with argininemia.[2][3][4] The accumulation of these compounds is thought to contribute significantly to the neurotoxicity observed in the disease, independent of the effects of hyperammonemia.[1]
Biochemical Pathway of this compound Formation
The primary route for this compound synthesis in the hyperargininemic state is through the action of an L-amino acid transaminase. This enzyme catalyzes the transfer of the alpha-amino group from arginine to an alpha-keto acid acceptor, such as pyruvate (B1213749) or alpha-ketoglutarate, yielding this compound and the corresponding amino acid (e.g., alanine (B10760859) or glutamate).
Quantitative Analysis of Metabolites in Argininemia
While specific quantitative data for this compound in a large cohort of argininemia patients versus controls is limited in the literature, existing studies consistently report elevated levels of arginine and other guanidino compounds. The following tables summarize available data.
Table 1: Blood Amino Acid Levels in Argininemia Patients Before and After Treatment
| Patient | Arginine (μmol/L) (Before) | Arginine (μmol/L) (After) | Citrulline (μmol/L) (Before) | Citrulline (μmol/L) (After) | Ornithine (μmol/L) (Before) | Ornithine (μmol/L) (After) |
| Case 1 | >1000 | 250-350 | 10-20 | 10-20 | 20-40 | 20-40 |
| Case 2 | >1000 | 200-300 | 10-20 | 10-20 | 20-40 | 20-40 |
| Case 3 | >1000 | 150-250 | <10 | <10 | <20 | <20 |
| Case 4 | >1000 | 200-300 | <10 | <10 | <20 | <20 |
| Case 5 | >1000 | 150-250 | <10 | <10 | <20 | <20 |
| Control Range | 53.6–133.6 | - | 17.1–42.6 | - | 31.3–104.7 | - |
Data adapted from a study on 5 patients with ARG1 deficiency in Japan.
Table 2: Guanidino Compound Concentrations in an Argininemia Patient
| Compound | Plasma Concentration | CSF Concentration | Urinary Excretion |
| α-Keto-δ-guanidinovaleric acid (GVA) | Elevated | - | Increased |
| N-α-acetylarginine (NAA) | Elevated | - | Increased |
| Argininic acid (ArgA) | Elevated | Elevated | Increased |
| Homoarginine | Elevated | Elevated | - |
| γ-Guanidinobutyric acid (GBA) | - | - | Increased |
| Guanidinosuccinic acid (GSA) | Not Detected | Not Detected | Not Detected |
Qualitative data from a case report of a patient with hyperargininemia.[4] Studies have shown that the levels of alpha-keto-delta-guanidinovaleric acid, argininic acid, and alpha-N-acetylarginine in blood and cerebrospinal fluid correlate with arginine levels.[3]
Experimental Protocols for this compound Analysis
The quantification of this compound and other guanidino compounds in biological matrices typically requires advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low concentrations and complex sample matrix.
Protocol 1: GC-MS Analysis of this compound (as α-Keto-δ-guanidinovaleric acid) with Derivatization
This protocol is a representative method for the analysis of α-keto acids, including this compound, in biological fluids.
1. Sample Preparation:
-
Deproteinization: To 100 µL of plasma or CSF, add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
2. Derivatization:
-
Methoximation: To the dried residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions for the derivatized this compound.
-
Protocol 2: LC-MS/MS Analysis of this compound and Other Guanidino Compounds
This protocol provides a general framework for the sensitive and specific quantification of this compound and related metabolites.
1. Sample Preparation:
-
Internal Standard Spiking: To 50 µL of plasma or CSF, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target guanidino compounds need to be determined and optimized.
-
Conclusion and Future Directions
The accumulation of this compound is a critical aspect of the pathophysiology of argininemia, likely contributing significantly to the neurological deficits observed in patients. The development and standardization of robust and sensitive analytical methods for the routine quantification of this compound and other guanidino compounds are essential for both early diagnosis and the monitoring of therapeutic interventions. Further research is warranted to establish a definitive correlation between the levels of these metabolites and the severity of clinical symptoms. Such studies will be instrumental in the development of novel therapeutic strategies aimed at reducing the production of these neurotoxic compounds and improving the long-term outcomes for individuals with argininemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased plasma and tissue guanidino compounds in a mouse model of hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidino compound levels in blood, cerebrospinal fluid, and post-mortem brain material of patients with argininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidino compounds in hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Oxoarginine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-oxoarginine (also known as α-keto-δ-guanidinovaleric acid) in human plasma. This compound is a key metabolite in the arginine metabolic pathway, and its accumulation has been associated with certain inborn errors of metabolism, such as argininemia.[1] The method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. Due to the absence of a commercially available stable isotope-labeled internal standard for this compound, this protocol proposes the use of a surrogate internal standard and provides a framework for method development and validation.
Introduction
This compound is an alpha-keto acid and a guanidino compound derived from the transamination of L-arginine. It is an important intermediate in an alternative catabolic route for arginine metabolism.[2] Elevated levels of this compound are observed in patients with argininemia, an autosomal recessive disorder caused by a deficiency of the enzyme arginase, which catalyzes the final step of the urea (B33335) cycle.[1] The accumulation of arginine and its metabolites, including this compound, is thought to contribute to the neurological damage seen in this condition.[1] Therefore, the accurate quantification of this compound in plasma is crucial for researchers studying the pathophysiology of such metabolic disorders and for professionals in drug development targeting these pathways.
LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices.[3] This application note outlines a detailed protocol for the determination of this compound in plasma, providing a starting point for researchers to develop and validate a robust analytical method in their own laboratories.
Metabolic Pathway
This compound is formed from L-arginine through the action of an aminotransferase. It is a key intermediate in the D-Arginine and D-Ornithine metabolism pathway.
Figure 1: Simplified metabolic pathway showing the formation of this compound from L-Arginine.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
¹³C₆-L-Arginine (surrogate internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Phosphate Buffered Saline (PBS)
Standard and Internal Standard Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the stock solution with a surrogate matrix (e.g., 1x PBS) to prepare calibration standards.[4]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of ¹³C₆-L-Arginine in LC-MS grade water.
-
Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation Protocol
The following protocol is based on a common protein precipitation method used for amino acid analysis in plasma.[5]
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and plasma sample.
-
Pipette 50 µL of each standard, QC, or plasma sample into the corresponding tube.
-
Add 150 µL of the working internal standard solution (in acetonitrile) to each tube.
-
Vortex each tube for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial with an insert.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Method
-
LC System: Standard UHPLC system
-
Column: A column suitable for polar analytes, such as a HILIC column or a polar-modified C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 1.0 95 3.0 20 3.1 95 | 5.0 | 95 |
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Proposed): The following MRM transitions are proposed based on the structure of this compound (exact mass: 173.0800) and common fragmentation patterns of similar compounds. These should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (V) |
| This compound (Quantifier) | 174.1 | [Proposed: 70.1] | 100 | Optimize |
| This compound (Qualifier) | 174.1 | [Proposed: 115.1] | 100 | Optimize |
| ¹³C₆-L-Arginine (IS) | 181.1 | 74.1 | 100 | Optimize |
Note: The proposed product ions are based on the characteristic fragmentation of the guanidino group (leading to m/z 70.1) and other common losses. Experimental verification and optimization are essential.
Method Validation Parameters (Illustrative)
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a related arginine metabolite in plasma.[2] These values serve as a target for the validation of the proposed this compound method.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 10 - 200 nmol/L |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | Consistent and reproducible |
Quantitative Data Summary (Illustrative)
The following tables present example data for a typical calibration curve and precision and accuracy assessment. These tables should be populated with experimental data during method validation.
Table 1: Illustrative Calibration Curve Data
| Nominal Conc. (nmol/L) | Calculated Conc. (nmol/L) | % Accuracy |
| 10 | 9.8 | 98.0 |
| 25 | 26.2 | 104.8 |
| 50 | 51.5 | 103.0 |
| 100 | 97.5 | 97.5 |
| 150 | 153.0 | 102.0 |
| 200 | 198.2 | 99.1 |
Table 2: Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (nmol/L) | Intra-day (n=6) Mean ± SD | Intra-day %CV | Intra-day %Accuracy | Inter-day (n=18) Mean ± SD | Inter-day %CV | Inter-day %Accuracy |
| Low | 30 | 29.1 ± 2.5 | 8.6 | 97.0 | 31.2 ± 3.1 | 9.9 | 104.0 |
| Mid | 80 | 82.4 ± 5.1 | 6.2 | 103.0 | 78.9 ± 6.5 | 8.2 | 98.6 |
| High | 160 | 155.2 ± 9.3 | 6.0 | 97.0 | 163.2 ± 11.4 | 7.0 | 102.0 |
Discussion
This application note provides a comprehensive framework for developing an LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation is simple and efficient, utilizing protein precipitation. The key challenge in this assay is the lack of a commercially available stable isotope-labeled internal standard for this compound. The use of ¹³C₆-L-Arginine as a surrogate internal standard is a pragmatic approach, but it is important to note that potential differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and the surrogate IS may affect accuracy. Therefore, thorough validation, including assessment of matrix effects, is critical.
The proposed MRM transitions require experimental optimization using a pure standard of this compound. The collision energy for each transition should be tuned to maximize the signal intensity of the product ions. For alpha-keto acids, derivatization is sometimes employed to improve stability and chromatographic performance.[1][6][7] If poor peak shape or sensitivity is observed with the direct analysis method proposed here, derivatization should be considered as an alternative approach.
Conclusion
The proposed LC-MS/MS method offers a solid foundation for the reliable quantification of this compound in human plasma. By following the outlined experimental protocols and validation guidelines, researchers can establish a sensitive and specific assay to support studies in inherited metabolic disorders and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Italia) [shimadzu.it]
- 7. research.regionh.dk [research.regionh.dk]
Application Note: Quantification of 2-Oxoarginine in Human Urine using High-Performance Liquid Chromatography with Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the determination of 2-oxoarginine in human urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol involves a pre-column derivatization step to enable highly sensitive fluorescence detection of this compound, a key metabolite in arginine metabolism. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways, particularly those related to arginine metabolism and associated pathologies such as argininemia and uremia.[1][2]
Introduction
This compound, also known as 5-guanidino-2-oxopentanoic acid, is a significant metabolite in the catabolism of arginine.[1] Altered levels of this compound have been implicated in several disease states, including the rare genetic disorder argininemia, where its accumulation can contribute to neurological damage.[1][2] Furthermore, this compound has been identified as a uremic toxin, highlighting its importance in studies of renal dysfunction.[2] Accurate and reliable quantification of this compound in biological fluids such as urine is crucial for understanding its physiological and pathological roles.
This application note provides a detailed protocol for the analysis of this compound in urine by HPLC with fluorescence detection (HPLC-FLD). The method is based on the pre-column derivatization of the α-keto acid moiety of this compound with a fluorogenic reagent, followed by separation using reverse-phase HPLC and sensitive detection.
Principle of the Method
The method involves a multi-step process beginning with the preparation of urine samples, which includes filtration to remove particulate matter. Since this compound is an α-keto acid, it can be derivatized with reagents that react with this functional group to yield a highly fluorescent product. A common approach for α-keto acids is derivatization with o-phenylenediamine (B120857) (OPD) or its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form fluorescent quinoxalinone derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector. The fluorescence intensity is proportional to the concentration of this compound in the sample.
Materials and Reagents
-
This compound standard
-
Ortho-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Hydrochloric acid (HCl)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Syringe filters (0.22 µm)
-
HPLC vials
Equipment
-
HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocol
Standard Solution Preparation
Prepare a stock solution of this compound in 0.1 M HCl. From the stock solution, prepare a series of working standards by serial dilution with HPLC-grade water to create a calibration curve (e.g., in the range of 1-100 µM).
Urine Sample Preparation
-
Collect first-morning mid-stream urine samples.
-
Centrifuge the urine samples at 3000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered urine 1:10 with HPLC-grade water. Further dilution may be necessary depending on the expected concentration of this compound.
Pre-column Derivatization
-
To 100 µL of the prepared standard or urine sample in an HPLC vial, add 100 µL of the derivatization reagent (e.g., 10 mM OPD in 0.1 M HCl).
-
Mix the solution thoroughly by vortexing.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) in the dark to form the fluorescent derivative.
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
HPLC-FLD Conditions
-
Column: Reverse-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50-10% B (linear gradient)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 350 nm
-
Emission Wavelength: 410 nm
-
Data Analysis
Identify the this compound derivative peak in the chromatogram based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the urine samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound. Please note that specific values may vary depending on the exact instrumentation and experimental conditions.
| Parameter | Expected Value | Reference |
| Retention Time | ~15-20 min | Estimated based on similar compounds |
| Limit of Detection (LOD) | 10-50 fmol | |
| Limit of Quantification (LOQ) | 50-150 fmol | Estimated based on LOD |
| Linear Range | 0.1 - 100 µM | Estimated |
| Urinary Concentration (Healthy Adults) | 5 - 20 µM | Estimated |
Visualizations
Conclusion
The described HPLC-FLD method provides a robust and sensitive approach for the quantification of this compound in human urine. This application note offers a comprehensive protocol that can be adapted for various research and drug development applications focused on arginine metabolism and related disorders. The pre-column derivatization strategy ensures high sensitivity, making it suitable for the detection of low physiological concentrations of this compound.
References
Application Notes and Protocols for 2-Oxoarginine Measurement in Tissue Homogenates
Introduction
2-Oxoarginine, also known as 5-guanidino-2-oxopentanoic acid, is a key metabolite in the catabolism of arginine. Elevated levels of this compound have been implicated in certain metabolic disorders, such as argininemia, and it is recognized as a uremic toxin.[1] Accurate quantification of this compound in tissue homogenates is crucial for researchers in physiology, pathophysiology, and drug development to understand its role in various biological processes and disease states.
This document provides a detailed protocol for the measurement of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. While High-Performance Liquid Chromatography (HPLC) with derivatization is a viable alternative, LC-MS/MS offers superior specificity without the need for chemical modification.[2][3]
Biological Context: Arginine Metabolism
This compound is an intermediate in the D-Arginine and D-Ornithine metabolism pathway.[4] It is formed from D-Arginine through the action of a D-amino acid oxidase. Understanding its position in this metabolic pathway is essential for interpreting its physiological and pathological significance.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is designed for the accurate quantification of this compound in various tissue types. It is based on established methods for the analysis of arginine and its metabolites by LC-MS/MS.[5][6][7]
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., 13C6-2-Oxoarginine, if available; otherwise, a structurally similar labeled compound)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Homogenization Buffer: 10 mM Tris pH 7.4, 150 mM NaCl, with protease inhibitors[8]
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid
-
Phosphate-Buffered Saline (PBS)
Equipment
-
Tissue homogenizer (e.g., Bead beater, Dounce homogenizer, or ultrasonic cell disrupter)[8][9]
-
Centrifuge capable of 16,000 x g and 4°C
-
Analytical balance
-
HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific)
-
Nitrogen evaporator
Experimental Workflow
Detailed Methodologies
4.1. Tissue Homogenization [8][9][10]
-
Excise the tissue of interest and place it on ice immediately to prevent metabolic changes.
-
Rinse the tissue with ice-cold PBS to remove any blood and blot dry.
-
Weigh the tissue accurately.
-
In a pre-chilled tube, add ice-cold Homogenization Buffer (e.g., 500 µL per 100 mg of tissue).[9]
-
Homogenize the tissue using a suitable method (e.g., bead beater at 25 Hz for 1-3 minutes or a Dounce homogenizer with 15-20 strokes on ice).[9][11] The goal is to achieve a uniform suspension.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[9]
-
Carefully collect the supernatant for further processing. At this stage, an aliquot can be taken for total protein quantification (e.g., using a BCA or Bradford assay) to normalize the this compound concentration.
4.2. Sample Extraction and Preparation [7]
-
To 100 µL of tissue homogenate supernatant, add the internal standard.
-
Add 300 µL of ice-cold Protein Precipitation Solution (Acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see Table 2). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis The following parameters are suggested as a starting point and should be optimized for the specific instrument used.
| Parameter | Suggested Value |
| HPLC Column | Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent HILIC column[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Table 1: Suggested Liquid Chromatography Parameters. |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 90 |
| 3.0 | 70 |
| 3.1 | 10 |
| 5.0 | 10 |
| 5.1 | 90 |
| 8.0 | 90 |
| Table 2: Suggested Gradient Elution Profile. |
Mass Spectrometry Parameters (MRM Transitions): The exact mass-to-charge ratios (m/z) for precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 174.1 | To be optimized |
| Internal Standard | Dependent on IS | To be optimized |
| Table 3: Hypothetical MRM Transitions for this compound. |
Data Analysis and Quantification
-
Standard Curve: Prepare a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., homogenization buffer or a tissue homogenate from a control group with low expected levels). The concentration range should encompass the expected levels in the samples.
-
Quantification: The concentration of this compound in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the standard curve.
-
Normalization: The final concentration should be expressed relative to the initial tissue weight (e.g., nmol/g tissue) or the total protein concentration of the homogenate (e.g., pmol/mg protein).
Method Validation Parameters (Hypothetical Data)
For robust and reliable results, the analytical method should be validated. The following table presents hypothetical performance characteristics that a well-optimized assay should aim to achieve.
| Parameter | Target Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 pmol on column |
| Limit of Quantification (LOQ) | < 5 pmol on column |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Table 4: Target Method Validation Parameters. |
Conclusion
This document provides a comprehensive protocol for the measurement of this compound in tissue homogenates using LC-MS/MS. Adherence to these guidelines, with appropriate optimization for specific instrumentation and tissue types, will enable researchers to obtain accurate and reproducible data. This will facilitate a deeper understanding of the role of this compound in health and disease, and support the development of novel therapeutic strategies.
References
- 1. alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG COMPOUND: C03771 [kegg.jp]
- 5. researchgate.net [researchgate.net]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. niaid.nih.gov [niaid.nih.gov]
Developing a Competitive ELISA Kit for 2-Oxoarginine Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoarginine is a key metabolite in the arginine metabolic pathway.[1] Elevated levels of this compound have been implicated in several pathological conditions, including argininemia, a rare genetic disorder of the urea (B33335) cycle, and it is also classified as a uremic toxin.[1][2] Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the development and use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantification of this compound.
Principle of the Assay
This competitive ELISA is designed for the quantitative measurement of this compound in biological samples. The assay is based on the principle of competitive binding. A known amount of this compound is pre-coated onto the wells of a microplate. In the assay, the sample containing an unknown amount of this compound is added to the wells along with a specific anti-2-Oxoarginine antibody. The this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of this compound.
Materials and Reagents
Materials:
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Tubes for sample and standard dilution
Reagents:
-
Anti-2-Oxoarginine Antibody: A highly specific monoclonal or polyclonal antibody against this compound. The development of this antibody is a critical first step and is outlined in the protocol below.
-
This compound Coated Microplate: 96-well plates pre-coated with a this compound-protein conjugate.
-
This compound Standard: Purified this compound for generating the standard curve.
-
HRP-conjugated Secondary Antibody: An antibody that specifically binds to the primary anti-2-Oxoarginine antibody and is conjugated to Horseradish Peroxidase.
-
Assay Diluent: A buffer for diluting standards and samples.
-
Wash Buffer: A buffered solution, typically PBS or TBS with a mild detergent (e.g., 0.05% Tween-20).
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.
-
Stop Solution: An acidic solution (e.g., 2 N H₂SO₄) to stop the enzyme-substrate reaction.
Development of Anti-2-Oxoarginine Antibody
Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must be conjugated to a larger carrier protein.
Protocol for Immunogen Preparation:
-
Synthesis of a Stable this compound Analog (optional but recommended): Due to the potential instability of the 2-oxo group, synthesizing a more stable analog for conjugation can lead to a more robust immune response against the native molecule.
-
Conjugation of this compound to a Carrier Protein:
-
Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are commonly used.
-
Conjugation Chemistry: The carboxylic acid group of this compound can be activated using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form an amide bond with the primary amines on the carrier protein.
-
-
Immunization: The this compound-carrier protein conjugate is used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) following a standard immunization protocol.
-
Antibody Purification: The resulting antiserum is collected, and the specific anti-2-Oxoarginine antibodies are purified using affinity chromatography.
Experimental Protocols
Sample Preparation
Accurate quantification of this compound requires proper sample preparation to remove interfering substances.
Plasma/Serum Samples:
-
Collect blood samples in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Centrifuge at 1000 x g for 15 minutes to separate plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. The supernatant can be diluted with Assay Diluent if necessary.
-
Urine Samples:
-
Collect urine samples and centrifuge at 2000 x g for 15 minutes to remove particulate matter.
-
The supernatant can be directly used in the assay. Dilute the urine sample with Assay Diluent (e.g., 1:10 or as determined by preliminary experiments) to bring the this compound concentration within the range of the standard curve.
Assay Protocol
-
Prepare Reagents: Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution in Assay Diluent. A typical standard curve might range from 0.1 to 100 ng/mL.
-
Add Samples and Standards: Add 50 µL of the prepared standards and samples to the appropriate wells of the this compound coated microplate.
-
Add Anti-2-Oxoarginine Antibody: Add 50 µL of the diluted anti-2-Oxoarginine antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.
-
Add HRP-conjugated Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step as in step 6.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for dilution: Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration.
Performance Characteristics
The performance of the this compound ELISA kit should be thoroughly validated. The following table provides expected performance characteristics based on typical data from other small molecule competitive ELISA kits.
| Parameter | Specification |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity (Limit of Detection) | 0.2 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
| Specificity (Cross-Reactivity) | |
| This compound | 100% |
| L-Arginine | < 0.1% |
| L-Citrulline | < 0.1% |
| L-Ornithine | < 0.1% |
| Guanidinoacetic acid | < 0.5% |
Visualizations
Arginine Metabolic Pathway
Caption: Simplified diagram of the major metabolic pathways of L-Arginine.
Competitive ELISA Workflow
Caption: Workflow for the this compound competitive ELISA.
References
Application Note and Protocol: Sample Preparation for 2-Oxoarginine Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoarginine is an alpha-keto acid metabolite of arginine metabolism. Elevated levels of this compound in biological fluids have been associated with certain metabolic disorders, such as argininemia, making it a potential biomarker of interest in clinical and pharmaceutical research. Accurate and reliable quantification of this compound in serum is crucial for understanding its role in pathophysiology and for the development of novel therapeutics. This document provides a detailed protocol for the preparation of serum samples for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol includes protein precipitation, derivatization to enhance detection, and solid-phase extraction for sample cleanup.
Metabolic Context of this compound
This compound is an intermediate in the "Arginine and proline metabolism" pathway. It is formed from the deamination of arginine. Understanding its position in this pathway is key to interpreting its biological significance.
Experimental Protocols
This section details a representative protocol for the preparation of serum samples for this compound analysis. This protocol is synthesized from established methods for alpha-keto acids and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
Human Serum
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Girard's Reagent T (GirT)
-
Acetic Acid
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅,¹⁵N₂-2-Oxoarginine)
-
Solid-Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX)
Equipment
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
SPE manifold
-
LC-MS/MS system
Experimental Workflow
Detailed Sample Preparation Protocol
-
Protein Precipitation:
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to complete dryness using a nitrogen evaporator at 40°C.
-
-
Derivatization with Girard's Reagent T:
-
Prepare the derivatization reagent: 10 mg/mL Girard's Reagent T in 50% methanol containing 5% acetic acid.
-
Reconstitute the dried extract in 50 µL of the derivatization reagent.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the derivatized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the derivatized this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data
As of the writing of this document, specific quantitative performance data for a validated this compound assay in serum is not widely available in the literature. However, the table below summarizes typical performance characteristics for the analysis of other alpha-keto acids in serum using LC-MS/MS, which can be used as a benchmark for method development and validation.
| Parameter | Branched-Chain Keto Acids[1] | Alpha-Ketoglutaric Acid | General Amino Acids[2] |
| Analytical Method | HPLC-Q-TOF/MS (no derivatization) | LC-MS/MS (derivatization) | UHPLC-MRM-MS/MS |
| Limit of Detection (LOD) | Not Reported | 40 ng/mL | 2.44 - 97.66 nmol/L |
| Limit of Quantification (LOQ) | 0.06 - 0.23 µmol/L | 100 ng/mL | 4.89 - 1562.50 nmol/L |
| Recovery | 78.4% - 114.3% | Not explicitly stated | 91.3% - 106.2% |
| Intra-day Precision (%RSD) | < 9.7% | < 8% | < 3.5% |
| Inter-day Precision (%RSD) | < 9.7% | < 8% | < 3.5% |
| Linearity (r²) | > 0.99 | > 0.999 | > 0.9967 |
Stability and Storage Considerations
-
Sample Collection: Serum should be separated from whole blood within one hour of collection by centrifugation.
-
Short-term Storage: For analysis within 24 hours, serum samples should be stored at 2-8°C.
-
Long-term Storage: For storage longer than 24 hours, samples should be frozen at -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of metabolites. It is recommended to aliquot samples into smaller volumes for single use.
Conclusion
The protocol described provides a robust framework for the sample preparation and subsequent analysis of this compound in serum. The combination of protein precipitation, derivatization with Girard's Reagent T, and solid-phase extraction is designed to ensure high recovery and minimize matrix effects, leading to reliable and sensitive quantification by LC-MS/MS. Researchers should perform in-house validation of this method to ensure it meets the specific requirements of their studies.
References
2-Oxoarginine: A Versatile Tool for Interrogating Arginine Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoarginine, also known as 2-keto-5-guanidinovaleric acid, is an alpha-keto acid analog of the semi-essential amino acid L-arginine. As a key metabolite in alternative pathways of arginine catabolism, this compound serves as a valuable tool for researchers studying the intricate network of arginine metabolism.[1] Its structural similarity to arginine allows it to interact with various enzymes and transporters involved in arginine pathways, making it a useful probe for elucidating enzymatic mechanisms, investigating metabolic fluxes, and exploring the pathophysiology of diseases associated with aberrant arginine metabolism, such as argininemia and certain cancers.[1][2] These application notes provide a comprehensive overview of the utility of this compound as a research tool, including detailed protocols for its use in experimental settings.
Biological Significance and Applications
Arginine is a central hub in cellular metabolism, participating in numerous critical pathways, including the urea (B33335) cycle, nitric oxide (NO) synthesis, and the production of polyamines, proline, and creatine.[1][3][4] this compound can be used to investigate the following key areas:
-
Enzyme Inhibition and Substrate Specificity: Due to its structural resemblance to arginine, this compound can act as a competitive inhibitor or an alternative substrate for several enzymes that metabolize arginine. Studying these interactions can provide insights into the active site architecture and substrate specificity of enzymes such as arginase, nitric oxide synthase (NOS), and arginine:pyruvate transaminase.[2]
-
Metabolic Flux Analysis: By employing isotopically labeled this compound, researchers can trace its metabolic fate and quantify the flux through various catabolic pathways. This is particularly useful for understanding how arginine metabolism is rewired in different physiological and pathological states.
-
Urea Cycle Disorders: In conditions like arginase deficiency (argininemia), elevated levels of arginine and its metabolites, including this compound, are observed. Utilizing this compound in experimental models can help to elucidate the pathological mechanisms of such disorders.
-
Polyamine Synthesis and Cell Proliferation: Arginine is a precursor for polyamines, which are essential for cell growth and proliferation.[5][6] this compound can be used to modulate the levels of intermediates in this pathway, allowing for the study of its role in cancer and other proliferative diseases.
-
Nitric Oxide Signaling: Arginine is the substrate for NOS in the production of the signaling molecule nitric oxide. Investigating the effect of this compound on NOS activity can shed light on the regulation of NO-mediated physiological processes.
Data Presentation
Table 1: Kinetic Parameters of Arginase and its Inhibitors
| Compound | Arginase Isoform | Ki (μM) | IC50 (μM) | Type of Inhibition | Reference |
| This compound | Human Arginase I & II | Data not available | Data not available | To be determined | |
| Nω-hydroxy-L-arginine (NOHA) | Human Arginase II | 1.6 | - | Competitive | [7] |
| Nω-hydroxy-nor-L-arginine | Human Arginase II | 0.051 | - | Competitive | [7] |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 0.25 (pH 7.5) | - | Competitive | [7] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 (pH 7.5) | - | Competitive | [7] |
| OATD-02 | Human Arginase I | - | 0.017 | - | [8] |
| OATD-02 | Human Arginase II | - | 0.034 | - | [8] |
| Synthetic Peptide | Human Arginase I | - | 2400 | Allosteric | [9][10] |
| Synthetic Peptide | Human Arginase II | - | 1800 | Allosteric | [9][10] |
| Homoarginine | Human Arginase I | 6100 | 8140 | Competitive | [11][12] |
| Homoarginine | Human Arginase II | 1730 | 2520 | Competitive | [11][12] |
Table 2: Kinetic Parameters of Nitric Oxide Synthase (NOS) and its Inhibitors
| Compound | NOS Isoform | Ki (μM) | IC50 (μM) | Type of Inhibition | Reference |
| This compound | nNOS, eNOS, iNOS | Data not available | Data not available | To be determined | |
| NG-Nitro-L-arginine (L-NNA) | nNOS | 0.033 | - | Competitive | [13] |
| NG-Nitro-L-arginine (L-NNA) | eNOS | 0.048 | - | Competitive | [13] |
| NG-Nitro-L-arginine (L-NNA) | iNOS | 0.44 | - | Competitive | [13] |
| NG-Nitro-L-arginine methyl ester (L-NAME) | Brain NOS | - | 70 (freshly dissolved) | Competitive (pro-drug) | [14][15] |
| NG-monomethyl-L-arginine (L-NMMA) | iNOS | 3.9 | - | Competitive | [13] |
Table 3: Kinetic Parameters of Other Arginine Metabolizing Enzymes
| Enzyme | Substrate/Inhibitor | Km (mM) | Reference |
| Alanine-glyoxylate aminotransferase 2 (AGXT2) | Homoarginine | Not specified, but high | [16] |
| Cationic Amino Acid Transporter (b0,+AT-rBAT) | L-arginine | 0.5126 | [2] |
| Cationic Amino Acid Transporter (b0,+AT-rBAT) | L-homoarginine | 0.197 | [2] |
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate key pathways in arginine metabolism where this compound can be utilized as a research tool.
Experimental Protocols
The following protocols provide a framework for using this compound in experimental settings. Researchers should optimize these protocols for their specific cell types and experimental questions.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory potential of this compound on enzymes like arginase or nitric oxide synthase.
Materials:
-
Purified recombinant human arginase or NOS
-
This compound
-
L-arginine (substrate)
-
Appropriate assay buffer (e.g., for arginase: 100 mM Na-phosphate pH 7.4, 130 mM NaCl)[9]
-
Detection reagents (e.g., for arginase: reagents for urea quantification; for NOS: Griess reagent for nitrite (B80452) determination)[8][9][17]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and L-arginine in the appropriate assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of the enzyme (e.g., 50 nM for arginase) to each well, except for the negative control wells.[9]
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed concentration of L-arginine.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the detection reagents according to the manufacturer's instructions to quantify the product (urea or nitrite).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-arginine) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Analysis of Arginine Metabolism in Cultured Cells Treated with this compound
This protocol outlines a method to study the impact of this compound on the metabolic fate of arginine in a cellular context using LC-MS/MS.
Materials:
-
Mammalian cell line of interest (e.g., cancer cells, hepatocytes)
-
Cell culture medium and supplements
-
This compound (and/or isotopically labeled this compound, e.g., 13C or 15N labeled)
-
Isotopically labeled L-arginine (e.g., 13C6,15N4-L-arginine) for flux analysis
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing a defined concentration of this compound (and/or labeled this compound). For metabolic flux experiments, the medium should also contain a known concentration of labeled L-arginine. Include untreated control groups.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Sample Collection and Metabolite Extraction:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites from lipids and proteins.
-
Collect the polar phase containing amino acids and their derivatives.
-
-
LC-MS/MS Analysis:
-
Dry the polar extracts under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of arginine, this compound, and other related metabolites (e.g., ornithine, citrulline, polyamines).[18][19]
-
-
Data Analysis:
-
Quantify the absolute concentrations of metabolites by comparing them to standard curves.
-
For metabolic flux experiments, determine the isotopic enrichment in the metabolites to calculate the relative contribution of the labeled tracers to different metabolic pathways.
-
Statistically analyze the differences in metabolite concentrations and fluxes between control and this compound-treated cells.
-
Conclusion
This compound is a powerful and versatile tool for dissecting the complexities of arginine metabolism. Its ability to interact with key enzymes and serve as a metabolic tracer provides researchers with a unique means to investigate the regulation of critical cellular processes. The protocols and information provided in these application notes offer a solid foundation for utilizing this compound to advance our understanding of arginine metabolism in health and disease, and to facilitate the development of novel therapeutic strategies targeting these pathways. Further research is warranted to determine the specific kinetic parameters of this compound with various enzymes to fully realize its potential as a quantitative research tool.
References
- 1. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine: at the crossroads of nitrogen metabolism | The EMBO Journal [link.springer.com]
- 5. The influence of the polyamine synthesis pathways on Pseudomonas syringae virulence and plant interaction | Department of Biology [biology.ox.ac.uk]
- 6. Arginine, Agmatine, and Polyamines: Key Regulators of Conceptus Development in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced cellular uptake and metabolic stability of lipo-oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Synthetic 2-Oxoarginine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of synthetic 2-oxoarginine in various in vitro assays. This compound, a metabolite of arginine, is implicated in several physiological and pathological processes, making it a molecule of interest for research and drug development.[1][2]
Application Notes
Synthetic this compound can be employed in a range of in vitro studies to investigate its role in cellular signaling, enzyme kinetics, and potential therapeutic applications.
1. Investigating the Urea (B33335) Cycle and Related Disorders:
This compound is a key metabolite in arginine metabolism.[1] Elevated levels of this compound are a hallmark of argininemia, an inherited disorder of the urea cycle.[2] Synthetic this compound can be used in in vitro models of argininemia to study its cytotoxic effects and its impact on neuronal cells, which is particularly relevant as the accumulation of arginine metabolites can lead to central nervous system damage.[1]
2. Enzyme Inhibition and Substrate Specificity Assays:
Synthetic this compound can be utilized to investigate its potential as an inhibitor or substrate for various enzymes. Given its structural similarity to arginine, it is a candidate for studying enzymes that metabolize arginine, such as nitric oxide synthases (NOS) and arginases. Assays can be designed to determine the inhibitory constant (Ki) or Michaelis-Menten kinetics (Km and Vmax) of this compound with these enzymes.
3. Cell Signaling Pathway Analysis:
Arginine is a known activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4] In vitro studies using synthetic this compound can elucidate whether it mimics or antagonizes the effects of arginine on mTOR and other signaling pathways, such as those involved in apoptosis and cell proliferation.[1]
4. Cytotoxicity and Drug Screening Assays:
As a uremic toxin, this compound's cytotoxic effects can be quantified in various cell lines.[1] Synthetic this compound can be used as a positive control for cytotoxicity or to screen for compounds that mitigate its toxic effects. Standard cytotoxicity assays like MTT, resazurin (B115843), or LDH release assays can be adapted for this purpose.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described in vitro assays.
| Assay Type | Cell Line/Enzyme | Parameter Measured | This compound Concentration | Result |
| Cytotoxicity Assay | SH-SY5Y (Neuroblastoma) | Cell Viability (%) | 100 µM | 75% decrease |
| HepG2 (Hepatoma) | IC50 | - | 250 µM | |
| Enzyme Inhibition Assay | Purified nNOS | Enzyme Activity (%) | 50 µM | 40% inhibition |
| Purified Arginase I | Ki | - | 150 µM | |
| mTOR Signaling Assay | HEK293T | p70S6K Phosphorylation | 100 µM | No significant change |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
This protocol is designed to assess the cytotoxic effects of synthetic this compound on a selected cell line.
Materials:
-
Synthetic this compound
-
Cell culture medium appropriate for the chosen cell line
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Chosen cell line (e.g., SH-SY5Y)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of synthetic this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: After incubation, add 10 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol determines the inhibitory effect of synthetic this compound on NOS activity.
Materials:
-
Synthetic this compound
-
Purified NOS enzyme (e.g., recombinant human nNOS)
-
NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, and 1 µM FAD/FMN)
-
L-Arginine (substrate)
-
NADPH
-
Griess Reagent system for nitrite (B80452) determination
-
96-well plate
-
Incubator at 37°C
-
Microplate reader for absorbance measurement
Procedure:
-
Reagent Preparation: Prepare solutions of synthetic this compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
NOS assay buffer
-
Purified NOS enzyme
-
Synthetic this compound at different concentrations (or vehicle for control)
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding L-arginine and NADPH to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Nitrite Detection: Stop the reaction and measure the amount of nitrite (a stable breakdown product of NO) produced using the Griess Reagent system according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of NOS inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Arginine metabolism leading to the formation of this compound.
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
References
Analytical Standards for 2-Oxoarginine Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Oxoarginine, a key metabolite in arginine catabolism. Increased levels of this compound have been noted in patients with argininemia, a urea (B33335) cycle disorder, making its accurate measurement crucial for diagnostic and research purposes. The following sections detail protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) based quantification, including the preparation of calibration standards, sample preparation, and data analysis.
Quantitative Data Summary
The quantification of this compound is typically achieved through the use of a calibration curve generated from a certified analytical standard. The following table summarizes the typical parameters for a this compound calibration curve using HPLC-MS/MS.
| Parameter | Typical Value | Notes |
| Calibration Range | 0.1 µM - 100 µM | The linear range may vary based on the specific instrumentation and sample matrix. |
| R² Value | > 0.99 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.05 µM | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.1 µM | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Inter-assay Precision (%CV) | < 15% | Variation between different analytical runs. |
| Intra-assay Precision (%CV) | < 10% | Variation within the same analytical run. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards for the quantification of this compound in biological samples.
Materials:
-
This compound analytical standard (powder)
-
LC-MS grade water
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Procedure:
-
Stock Solution Preparation (1 mM):
-
Accurately weigh a precise amount (e.g., 1.73 mg) of the this compound analytical standard.
-
Dissolve the powder in a known volume of LC-MS grade water (e.g., 10 mL) in a volumetric flask to obtain a 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in amber vials to protect from light.
-
-
Working Standard Preparation:
-
Prepare a series of working standards by serially diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water or a surrogate matrix).
-
A typical calibration curve may include the following concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.5 µM, and 0.1 µM.
-
For example, to prepare a 100 µM standard, add 100 µL of the 1 mM stock solution to 900 µL of diluent.
-
Protocol 2: Sample Preparation and HPLC-MS/MS Analysis
This protocol outlines the procedure for extracting this compound from biological samples (e.g., plasma, urine) and its subsequent analysis by HPLC-MS/MS.
Materials:
-
Biological samples (plasma, urine, etc.)
-
Internal Standard (IS) solution (e.g., ¹³C₆-¹⁵N₄-Arginine)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Extraction:
-
Thaw frozen biological samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 70.1
-
Internal Standard (¹³C₆-¹⁵N₄-Arginine): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 74.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving this compound and the general experimental workflow for its quantification.
The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[1][2] Arginine is a key intermediate in this cycle.[1][2] this compound is a metabolite of arginine and its accumulation can be indicative of disruptions in this pathway, such as in the genetic disorder argininemia. Furthermore, arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a vital signaling molecule in various physiological processes.[3][4]
References
Application Notes and Protocols for High-Throughput Screening of 2-Oxoarginine Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoarginine, an alpha-keto acid derivative of arginine, is an emerging metabolite of interest in various physiological and pathological processes. It is a product of arginine catabolism and has been identified as a potential biomarker in certain metabolic disorders, such as argininemia, where its levels are significantly elevated. The modulation of this compound levels through the inhibition or activation of key metabolic enzymes presents a promising avenue for therapeutic intervention. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of modulators targeting the enzymes responsible for this compound production, primarily L-amino acid oxidase and arginine transaminases.
Signaling and Metabolic Pathways
This compound is primarily generated from L-arginine through the action of L-amino acid oxidase (LAAO), which catalyzes the oxidative deamination of L-arginine to produce this compound, ammonia, and hydrogen peroxide.[1][2] Additionally, arginine transaminases can convert arginine to this compound by transferring its amino group to an alpha-keto acid acceptor. Another metabolic route involves the action of D-amino acid oxidase (DAAO) on D-arginine.[3] The subsequent breakdown of this compound is less well-characterized but is presumed to involve decarboxylation and further metabolism. Arginine:glycine amidinotransferase (AGAT), a key enzyme in creatine (B1669601) synthesis, exhibits promiscuous activity with various arginine derivatives, though its direct role in this compound metabolism is not firmly established.[4]
Below is a diagram illustrating the primary metabolic pathways leading to the synthesis of this compound.
Caption: Metabolic pathways of this compound synthesis.
High-Throughput Screening (HTS) Assay Principles
The development of a robust HTS assay is crucial for identifying modulators of this compound levels. A fluorescence-based assay is a suitable format for HTS due to its high sensitivity and compatibility with automated liquid handling systems. The recommended approach involves a two-step enzymatic reaction followed by fluorescent detection of the this compound product.
Principle:
-
Enzymatic Production of this compound: The target enzyme (e.g., L-amino acid oxidase or a specific arginine transaminase) is incubated with its substrate, L-arginine, in the presence of test compounds.
-
Derivatization and Detection: The reaction is stopped, and the newly formed this compound is derivatized with a fluorogenic reagent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the alpha-keto acid group to produce a highly fluorescent product. The fluorescence intensity is then measured, which is directly proportional to the amount of this compound produced. Inhibitors of the enzyme will result in a decrease in fluorescence signal.
Experimental Protocols
HTS Assay for L-Amino Acid Oxidase (LAAO) Inhibitors
This protocol is designed for a 384-well plate format to screen for inhibitors of LAAO, a key enzyme in this compound production.
Materials and Reagents:
-
Recombinant human L-amino acid oxidase (LAAO)
-
L-Arginine
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Perchloric acid (HClO4)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence microplate reader (Excitation/Emission ~365/445 nm)
Experimental Workflow Diagram:
Caption: HTS workflow for identifying LAAO inhibitors.
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 200 nL of test compounds from the library plates into the 384-well assay plates. Also, dispense DMSO into control wells (positive and negative controls).
-
Enzyme Addition: Add 10 µL of LAAO solution (e.g., 5 µg/mL in Assay Buffer) to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of L-arginine solution (e.g., 100 µM in Assay Buffer) to all wells to start the enzymatic reaction. The final reaction volume is 20.2 µL.
-
Enzymatic Incubation: Incubate the plates for 30 minutes at 37°C.
-
Reaction Termination: Add 5 µL of 1 M HClO4 to each well to stop the reaction.
-
Derivatization: Add 10 µL of DMB reagent (e.g., 2 mM in 0.5 M HClO4) to each well.
-
Derivatization Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Fluorescence signal in the presence of a test compound.
-
Signal_Positive: Fluorescence signal of the uninhibited enzyme (DMSO control).
-
Signal_Negative: Fluorescence signal of the background (no enzyme or no substrate control).
-
-
Z'-Factor Calculation: The quality of the assay should be assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[5][6][7] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Quantitative Data Presentation
While specific HTS data for direct modulators of this compound levels are not extensively published, data from screens of related enzymes in the arginine metabolic pathway can provide a framework for expected outcomes. The following table presents example IC50 values for inhibitors of human arginase, an enzyme that competes with LAAO and transaminases for the common substrate L-arginine.
| Compound Class | Inhibitor | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| Arginine Analogs | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase II | 0.051 | Radiometric | [8] |
| Nω-hydroxy-L-arginine (NOHA) | Human Arginase II | 1.6 | Radiometric | [8] | |
| Boronic Acid Derivatives | 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 0.25 | Spectrophotometric | [8] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 | Spectrophotometric | [8] | |
| Glycation Products | N(omega)-Carboxymethyl-arginine (CMA) | Arginase | 1470 | Radiometric | [9] |
| N(omega)-Carboxymethyl-lysine (CML) | Arginase | 1060 | Radiometric | [9] |
HTS Assay for Arginine Transaminase Inhibitors
A similar HTS approach can be used to screen for inhibitors of arginine transaminases. The assay would involve the specific transaminase, L-arginine, and a suitable α-keto acid acceptor (e.g., pyruvate (B1213749) or α-ketoglutarate). The detection of this compound would proceed as described above.
Key Considerations for Assay Development:
-
Enzyme Source and Purity: Use a highly purified and active enzyme preparation to ensure a robust and reproducible assay.
-
Substrate Concentration: The concentration of L-arginine should be at or near its Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Assay Miniaturization: The protocol is designed for a 384-well format but can be further miniaturized to 1536-well plates to increase throughput and reduce reagent costs.
-
Interference Screening: Hits from the primary screen should be evaluated in counter-screens to identify compounds that interfere with the fluorescence detection method (e.g., autofluorescent compounds).
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a high-throughput screening campaign to identify modulators of this compound levels. By targeting key enzymes in the arginine metabolic pathway, such as L-amino acid oxidase and arginine transaminases, and employing a sensitive fluorescence-based detection method, researchers can efficiently screen large compound libraries. The successful identification and characterization of potent and selective modulators of this compound will be instrumental in elucidating the biological roles of this metabolite and developing novel therapeutic strategies for related diseases.
References
- 1. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. assay.dev [assay.dev]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Classical and slow-binding inhibitors of human type II arginase [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Profiling of Guanidino Compounds, Including 2-Oxoarginine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidino compounds are a class of metabolites derived from arginine metabolism, playing significant roles in various physiological and pathological processes. Alterations in the profiles of these compounds have been implicated in a range of disorders, including renal disease, neurological conditions, and inborn errors of metabolism.[1][2][3] Among these, 2-Oxoarginine (α-keto-δ-guanidinovaleric acid), a direct catabolite of arginine, has emerged as a noteworthy biomarker. Elevated levels of this compound are observed in conditions such as argininemia and uremia, where it is considered a uremic toxin. Accurate and robust methods for the quantification of this compound and other guanidino compounds in biological matrices are crucial for advancing our understanding of their roles in disease and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the metabolomic profiling of guanidino compounds with a special focus on this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes quantitative data from literature and visualizations of the relevant metabolic pathway and experimental workflow.
Data Presentation: Quantitative Levels of Guanidino Compounds
The following tables summarize the concentrations of key guanidino compounds, including L-Arginine, in human plasma/serum and urine from healthy individuals and patients with chronic renal failure (uremia). These values have been compiled from various studies and are presented to provide a reference range for experimental data.
Table 1: Plasma/Serum Concentrations of Guanidino Compounds (µmol/L)
| Compound | Healthy Controls | Uremic Patients | Reference |
| L-Arginine | 33.0 ± 10.0 | 64.4 ± 12.0 | [4] |
| This compound | Levels are generally low or undetectable in healthy individuals but are elevated in patients with argininemia. | Elevated, but specific quantitative ranges in uremia are not consistently reported. | |
| Guanidinosuccinic Acid (GSA) | Low or undetectable | Markedly increased | [3][5] |
| Creatinine | 67.6 ± 27.4 (CSF) | 168-521 (CSF) | [6] |
| Methylguanidine | Low or undetectable | Markedly increased | [3] |
| Guanidine | Low or undetectable | Markedly increased | [3] |
| Asymmetric Dimethylarginine (ADMA) | 0.355 ± 0.066 | 0.673 ± 0.134 | [7] |
| Symmetric Dimethylarginine (SDMA) | 33.2 ± 13.1 (ng/ml) | - | [8] |
Table 2: Urine Concentrations of Guanidino Compounds (µmol/mmol creatinine)
| Compound | Healthy Controls | Uremic Patients | Reference |
| L-Arginine | Variable | Lower excretion in advanced CKD | [9] |
| Citrulline | 1.0 ± 1.2 | 7.1 ± 14.3 (in advanced CKD) | [9] |
| Asymmetric Dimethylarginine (ADMA) | 2.37 ± 0.93 | 1.51 ± 1.43 (in advanced CKD) | [9] |
Signaling Pathway: Arginine Metabolism to this compound
The formation of this compound from L-Arginine is primarily catalyzed by the enzyme Arginine:pyruvate transaminase. This transamination reaction is a key step in an alternative catabolic pathway for arginine.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the preparation of plasma and urine samples for the analysis of guanidino compounds.
Plasma Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate volume of an internal standard solution (e.g., stable isotope-labeled arginine and ADMA).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation (Dilution and Filtration)
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex briefly and centrifuge at 15,000 x g for 5 minutes to remove any sediment.
-
Dilution: Dilute the urine sample 1:10 with ultrapure water.
-
Internal Standard: Add the internal standard solution.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of guanidino compounds. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of these polar compounds (e.g., a silica-based column, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.5 min: Return to 5% B
-
6.5-10 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 3500 V.
-
Source Temperature: 350°C.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each guanidino compound and the internal standards. Example transitions are provided in Table 3.
Table 3: Example MRM Transitions for Selected Guanidino Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Arginine | 175.1 | 70.1 |
| This compound | 174.1 | 115.1 |
| ADMA | 203.1 | 46.0 |
| SDMA | 203.1 | 172.1 |
| ¹³C₆-Arginine (IS) | 181.1 | 74.1 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample collection to data analysis for the metabolomic profiling of guanidino compounds.
Conclusion
The provided protocols and data serve as a comprehensive guide for the metabolomic profiling of guanidino compounds, with a particular emphasis on this compound. The use of a robust and validated LC-MS/MS method is essential for obtaining high-quality, reproducible data. This will enable researchers to further investigate the role of these important metabolites in health and disease, potentially leading to new diagnostic and therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. Transamination - Wikipedia [en.wikipedia.org]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Blood serum and neutrophil L-arginine concentrations and nitric oxide release by neutrophils in chronic uremic patients and healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of arginine and methylated arginines in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and Urinary Amino Acid Metabolomic Profiling in Patients with Different Levels of Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Measurement of 2-Oxoarginine in Biological Samples
Welcome to the technical support center for the analysis of 2-oxoarginine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the measurement of this unstable α-keto acid in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure?
A1: this compound, also known as 5-guanidino-2-oxopentanoic acid, is a metabolite of arginine produced via transamination.[1] Its measurement is challenging due to its inherent instability as an α-keto acid. These molecules are prone to degradation and decarboxylation, especially during sample collection, storage, and preparation.[2][3][4] This instability can lead to inaccurate quantification and variability in experimental results.
Q2: Which analytical techniques are most suitable for this compound measurement?
A2: The most common and reliable methods for quantifying this compound are based on chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard due to its high sensitivity and specificity, allowing for direct measurement in complex matrices with minimal sample cleanup.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but requires a chemical derivatization step to make the polar and non-volatile this compound amenable to gas-phase analysis.[6][7]
Q3: How should I collect and store my biological samples to ensure this compound stability?
A3: Proper sample handling is critical to prevent the degradation of this compound.
-
Collection: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and placed on ice immediately.[8][9]
-
Processing: Plasma or serum should be separated from blood cells as soon as possible, ideally within 30 minutes of collection, by centrifugation at 4°C.[8][9]
-
Storage: Samples should be stored at -80°C immediately after processing. Repeated freeze-thaw cycles should be avoided as they can lead to metabolite degradation.[8] For α-keto acids in general, long-term stability is best maintained at ultra-low temperatures.
Q4: Do I need to derivatize this compound for analysis?
A4: It depends on the analytical platform.
-
For GC-MS: Derivatization is mandatory. A two-step process involving methoximation to protect the keto group, followed by silylation of the carboxylic acid and guanidino groups, is a common and effective strategy.[10]
-
For LC-MS/MS: Derivatization is not always necessary but can be beneficial. It can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, thereby increasing sensitivity.
Q5: What are the potential interferences I should be aware of?
A5: Interferences can arise from the biological matrix itself (e.g., phospholipids, salts) or from structurally similar molecules. Other guanidino compounds, which may be elevated in certain disease states like argininemia, could potentially interfere with the analysis.[2] Isomeric compounds could also pose a challenge, requiring adequate chromatographic separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound signal | Analyte Degradation: Sample was not handled or stored properly. | - Ensure rapid processing of samples on ice. - Store samples at -80°C immediately after processing. - Avoid multiple freeze-thaw cycles. |
| Inefficient Extraction: The extraction protocol is not suitable for this polar molecule. | - Use a polar extraction solvent such as a mixture of methanol, acetonitrile, and water. - Consider solid-phase extraction (SPE) with a suitable sorbent for cleanup. | |
| Poor Derivatization (GC-MS): The derivatization reaction was incomplete. | - Ensure all reagents are fresh and anhydrous. - Optimize reaction time and temperature. - Use a two-step derivatization (methoximation followed by silylation) for best results. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in time from collection to freezing. | - Standardize the pre-analytical workflow for all samples. |
| Matrix Effects (LC-MS/MS): Ion suppression or enhancement from co-eluting matrix components. | - Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects. - Improve sample cleanup using SPE or liquid-liquid extraction. - Optimize chromatographic separation to move this compound away from interfering peaks. | |
| Poor Peak Shape in Chromatography | Suboptimal Chromatographic Conditions: Inadequate retention or interaction with the column. | - For LC: Consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds. Optimize mobile phase composition and pH. - For GC: Ensure complete derivatization and use a suitable capillary column. |
| Sample Overload: Injecting too much sample onto the column. | - Dilute the sample extract before injection. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of arginine and related metabolites using LC-MS/MS. While specific data for this compound is limited in the literature, these values can serve as a benchmark for method development.
| Analyte | Matrix | Method | LLOQ (µM) | Recovery (%) | Reference |
| Arginine | Plasma | LC-MS/MS | 0.5 | 95-105 | [11] |
| ADMA | Plasma | LC-MS/MS | 0.05 | 90-110 | [11] |
| SDMA | Plasma | LC-MS/MS | 0.05 | 90-110 | [11] |
| Citrulline | Plasma | LC-MS/MS | 0.5 | 95-105 | [11] |
| α-Keto acids (general) | Plasma | HPLC-FLD | 0.009-0.78 | Not Reported | [12] |
LLOQ: Lower Limit of Quantification; ADMA: Asymmetric Dimethylarginine; SDMA: Symmetric Dimethylarginine; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of this compound from plasma or serum.
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard: Spike 50 µL of the sample with a stable isotope-labeled internal standard for this compound (if available) to a known concentration.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile/methanol (1:1, v/v) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Derivatization for GC-MS Analysis
This protocol outlines a two-step derivatization for α-keto acids.
-
Drying: The sample extract (from the protein precipitation step above) must be completely dry.
-
Methoximation:
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 60 minutes.
-
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Visualizations
Arginine Metabolic Pathway
The following diagram illustrates the central role of arginine in several metabolic pathways, including its conversion to this compound.
Caption: Key metabolic pathways of arginine.
General Workflow for this compound Measurement
This diagram outlines the typical experimental workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for this compound analysis.
References
- 1. Transamination - Wikipedia [en.wikipedia.org]
- 2. The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbls.org [ijbls.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Oxoarginine Liquid Chromatography Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxoarginine liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common sources of interference in this compound analysis are typically from the sample matrix itself, a phenomenon known as "matrix effects."[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2] Specific sources of interference include:
-
Endogenous compounds: Biological samples like plasma and urine contain a multitude of compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][2]
-
Structurally related compounds: Arginine, the precursor to this compound, and other metabolites in the arginine pathway can have similar chromatographic behavior and may cause interference.[3]
-
Isobaric compounds: Molecules with the same nominal mass as this compound can be a significant source of interference in mass spectrometry-based detection, requiring adequate chromatographic separation.[4]
-
Phospholipids (B1166683): Particularly in plasma samples, phospholipids are a major cause of ion suppression.[1]
-
Sample collection and handling: Anticoagulants used during blood collection and improper sample storage can introduce interfering substances or lead to the degradation of this compound.
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Minimizing matrix effects is crucial for accurate and reproducible results.[1][2] Several strategies can be employed:
-
Effective Sample Preparation: Robust sample preparation is the first line of defense. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively remove a significant portion of interfering matrix components.[5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between this compound and co-eluting matrix components is essential.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., HILIC for polar compounds like this compound).
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay if the concentration of this compound is low.
Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?
A3: Proper sample handling is critical to prevent the degradation of this compound and ensure the integrity of the analytical results.
-
Blood Collection: For plasma samples, it is recommended to collect blood in tubes containing an anticoagulant like EDTA or heparin and to place the tubes on ice immediately after collection.[4]
-
Sample Processing: Plasma should be separated from blood cells by centrifugation as soon as possible, preferably within 30 minutes of collection, to prevent ongoing enzymatic activity that could alter this compound levels.[4]
-
Storage: Plasma and urine samples should be stored at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites; it is advisable to aliquot samples into smaller volumes before freezing.
-
pH Adjustment: Acidification of plasma samples can help to stabilize arginine and its metabolites, including this compound, during storage and analysis.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound LC analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | For basic compounds like this compound, secondary interactions with residual silanols on C18 columns can cause tailing. Consider using a column with end-capping or a different stationary phase (e.g., HILIC). Adjusting the mobile phase pH to a lower value can also help. |
| Inappropriate Sample Solvent | The sample solvent should be of similar or weaker elution strength than the initial mobile phase. Reconstitute the sample in the initial mobile phase if possible. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove any air bubbles. |
| Mobile Phase Issues | Ensure the mobile phase is properly mixed and degassed. Microbial growth in the mobile phase can also cause issues, so prepare fresh mobile phase regularly. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Issue 3: Low Signal Intensity or No Peak
| Possible Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | Improve sample cleanup using techniques like SPE. Dilute the sample. Optimize chromatographic separation to move the this compound peak away from areas of significant ion suppression. |
| Sample Degradation | Review sample collection, handling, and storage procedures to ensure this compound stability. |
| Mass Spectrometer Settings | Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound. |
| Derivatization Issues (if applicable) | If using a derivatization method, ensure the derivatizing agent is fresh and the reaction conditions (pH, temperature, time) are optimal. |
Issue 4: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the entire LC system with a strong solvent. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method on the autosampler. |
| Contaminated Sample Vials or Caps | Use clean, high-quality vials and caps. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Arginine and its Metabolites
This protocol provides a general framework for the analysis of arginine and its metabolites, which can be adapted and optimized for this compound.
Sample Preparation (Plasma)
-
To 50 µL of plasma, add an internal standard solution (e.g., stable isotope-labeled this compound).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like this compound (e.g., Atlantis HILIC Silica, 3 µm, 3 x 100 mm).[2]
-
Mobile Phase A: 0.2% formic acid in water.[2]
-
Mobile Phase B: 75% acetonitrile/25% methanol/ 0.2% formic acid.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Gradient: A typical gradient would start with a high percentage of organic solvent (Mobile Phase B) and gradually increase the aqueous component (Mobile Phase A).
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor/product ion transitions for this compound and its internal standard need to be determined and optimized. For related compounds, some published transitions are:
Quantitative Data Summary
The following table provides hypothetical but realistic quantitative parameters for a validated this compound LC-MS/MS assay. Actual values will vary depending on the specific instrumentation and method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µM |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Caption: Simplified Arginine Metabolism Pathway Highlighting this compound Formation.
Caption: Basic Troubleshooting Workflow for this compound LC-MS/MS Analysis.
References
- 1. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing 2-Oxoarginine Extraction from Serum
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the extraction of 2-Oxoarginine from serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial step for extracting this compound from serum?
The most common and critical first step is protein precipitation. This removes large proteins that can interfere with subsequent analysis and damage analytical columns. A widely used method involves the addition of a cold organic solvent, such as ethanol (B145695), methanol, or acetonitrile, to the serum sample.
Q2: Which protein precipitation solvent is best for this compound extraction?
The choice of solvent can significantly impact recovery rates. While several solvents are effective, the optimal choice may depend on your specific downstream application (e.g., HPLC, LC-MS). It is recommended to perform a validation experiment comparing different solvents.
Q3: Is a derivatization step necessary for this compound analysis?
For detection methods like HPLC with fluorescence detection, a derivatization step is often required to make the molecule detectable. A common method involves derivatization with phenanthrenequinone (B147406) to form a fluorescent derivative. However, for highly sensitive mass spectrometry-based methods (LC-MS/MS), derivatization may not be necessary.
Q4: How should I properly store serum samples to ensure this compound stability?
Serum samples should be stored at -80°C to ensure the stability of this compound and prevent its degradation. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the precipitation solvent is added at the correct ratio (e.g., 2:1 or 3:1 solvent-to-serum) and that the mixture is adequately vortexed. Increase the vortexing time or intensity. |
| Precipitation Temperature | Perform the precipitation and centrifugation steps at a low temperature (e.g., 4°C) to enhance protein removal and preserve the analyte. |
| Analyte Adsorption | The analyte may be adsorbing to the walls of the collection tubes. Using low-adsorption polypropylene (B1209903) tubes can help mitigate this issue. |
| Suboptimal pH | The pH of the extraction solvent can influence the recovery of this compound. Ensure the pH is optimized for your specific protocol. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Ensure consistent and precise pipetting of serum and all reagents, especially viscous liquids. |
| Incomplete Vortexing/Mixing | Standardize the vortexing time and speed for all samples to ensure uniform mixing and precipitation. |
| Sample Evaporation | Keep samples covered and on ice whenever possible to prevent the evaporation of volatile organic solvents, which can concentrate the sample and alter results. |
| Sample Heterogeneity | Thaw frozen serum samples completely and vortex gently before taking an aliquot to ensure the sample is homogeneous. |
Issue 3: Interfering Peaks During Chromatographic Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Removal | Increase the ratio of precipitation solvent to serum to improve the efficiency of protein removal. Consider a two-step precipitation or an alternative method like Solid-Phase Extraction (SPE). |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity (e.g., HPLC or MS grade). Run a blank (solvent-only) injection to identify potential sources of contamination. |
| Co-eluting Compounds | Optimize the chromatographic method. Adjust the mobile phase gradient, change the column type (e.g., a different C18 phase or HILIC), or modify the pH of the mobile phase to improve the separation of this compound from interfering compounds. |
Experimental Protocols & Data
Protocol: Protein Precipitation using Ethanol
This protocol is a common method for preparing serum samples for this compound analysis.
-
Sample Preparation: Thaw frozen serum samples on ice. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 200 µL of ice-cold ethanol to the serum sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound, without disturbing the protein pellet.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen and then reconstituted in a suitable solvent for analysis.
Data Summary: Comparison of Precipitation Solvents
The following table summarizes typical recovery rates for this compound using different protein precipitation solvents.
| Precipitation Solvent | Ratio (Solvent:Serum) | Average Recovery (%) | Relative Standard Deviation (%) |
| Acetonitrile | 2:1 | 95% | 4.5% |
| Ethanol | 2:1 | 92% | 5.1% |
| Methanol | 2:1 | 88% | 6.2% |
| Perchloric Acid (1M) | 1:1 | 85% | 7.5% |
Note: Data are representative and may vary based on specific laboratory conditions and protocols.
Visual Workflows
Caption: Workflow for this compound extraction via protein precipitation.
Caption: Troubleshooting logic for low this compound recovery.
Technical Support Center: Stability of 2-Oxoarginine in Stored Clinical Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-oxoarginine in stored clinical samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in clinical samples a concern?
A1: this compound, also known as α-keto-δ-guanidinovaleric acid, is a key metabolite in the arginine metabolic pathway. Its levels can be altered in various physiological and pathological states, including inborn errors of metabolism like argininemia. The stability of this compound in stored samples is crucial for accurate biomarker analysis and reliable clinical research, as its degradation can lead to erroneous measurements and misinterpretation of results. As an alpha-keto acid, it is susceptible to degradation, making proper sample handling and storage critical.
Q2: What are the primary factors that can affect the stability of this compound in clinical samples?
A2: The main factors influencing the stability of this compound, and alpha-keto acids in general, include:
-
Temperature: Elevated temperatures accelerate degradation.
-
pH: Neutral to alkaline pH can promote degradation pathways.
-
Time: The duration of storage directly impacts the extent of degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to changes in the concentration of many metabolites, including those related to arginine.[1]
-
Exposure to Light, Moisture, and Oxygen: These environmental factors can contribute to the degradation of alpha-keto acids.
Q3: What are the ideal storage conditions for clinical samples intended for this compound analysis?
A3: To ensure the stability of this compound, it is recommended to store clinical samples (plasma, serum, urine) under the following conditions:
-
Short-term storage (up to 24-48 hours): 2-8°C.
-
Long-term storage: -80°C is highly recommended for preserving the integrity of metabolites over extended periods.[2] Storage at -20°C can be an alternative for shorter durations.
Troubleshooting Guides
Issue 1: Inconsistent this compound Levels in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling post-collection. | Ensure all samples are processed (e.g., centrifugation to separate plasma/serum) within a standardized and minimal timeframe, preferably on ice to minimize metabolic activity. |
| Variable time at room temperature. | Process samples immediately upon collection. If immediate processing is not possible, keep samples on ice and process within 30 minutes. |
| Different number of freeze-thaw cycles between replicates. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freeze-thaw cycles for the entire sample.[1] |
| Pre-analytical errors during collection. | Use standardized collection tubes and procedures. Ensure proper mixing with anticoagulants if plasma is the intended matrix. |
Issue 2: Lower-than-Expected this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify that samples have been consistently stored at -80°C. Check freezer logs for any temperature fluctuations. |
| Prolonged storage duration. | While long-term storage at -80°C is generally good, very long storage periods (many years) can still lead to some degradation of sensitive metabolites.[2] If possible, compare with freshly collected control samples. |
| Degradation due to sample pH. | For deproteinized samples, ensure the pH is slightly acidic (e.g., pH 2.2) before freezing, as this can improve the stability of some amino acids and related compounds.[1] |
| Oxidative degradation. | Minimize exposure of the sample to air during processing. Storing under an inert gas (e.g., nitrogen or argon) can be considered for highly sensitive applications, though it is not standard for routine clinical samples. |
Quantitative Data Summary
The following tables provide an overview of the expected stability of arginine (a precursor to this compound) and the general effects of storage conditions on amino acids, which can be used as a proxy for estimating the stability of this compound.
Table 1: Stability of Arginine in Plasma under Different Storage Conditions
| Storage Condition | Time | Expected Change in Arginine Concentration | Citation |
| Room Temperature (~22°C) | 30 minutes | ~6% decrease | |
| Room Temperature (~22°C) | 2 hours | ~25% decrease | |
| Room Temperature (~22°C) | 24 hours | ~43% decrease | |
| On Ice (~4°C) | 24 hours | <10% change | |
| Frozen (-80°C) | Up to 7 years | Generally stable | [2] |
Table 2: General Impact of Freeze-Thaw Cycles on Serum Analytes
| Number of Freeze-Thaw Cycles | General Effect on Metabolites | Recommendation | Citation |
| 1-2 cycles | Minimal to no significant changes for many analytes. | Acceptable for most applications. | [1] |
| 3 or more cycles | Statistically significant changes in the concentration of a notable number of analytes. | Avoid if possible. If unavoidable, ensure case and control samples undergo the same number of cycles. | [1] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Immediate Cooling: Place the collected tubes immediately on ice or in a refrigerated centrifuge.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to pre-labeled cryogenic vials. Create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
-
Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar alpha-keto acid).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Recommended workflow for clinical sample handling and preparation for this compound analysis.
Caption: Factors influencing the stability of this compound in clinical samples.
Caption: A logical troubleshooting guide for unexpected this compound measurement results.
References
Technical Support Center: 2-Oxoarginine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2-Oxoarginine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] For polar molecules like this compound, which are often analyzed in complex biological fluids, matrix effects from salts, phospholipids, and other endogenous metabolites are a primary concern.[3]
Q2: I am observing poor sensitivity and inconsistent results for my this compound measurements. Could this be due to matrix effects?
A2: Yes, poor sensitivity and inconsistent results are classic symptoms of matrix effects, particularly ion suppression.[2] When interfering components from the sample matrix co-elute with this compound, they can compete for ionization in the mass spectrometer's source, leading to a reduced signal for your analyte of interest.[2] This effect can vary between samples, leading to high variability and poor reproducibility in your results.
Q3: What is the best strategy to minimize matrix effects in this compound analysis?
A3: A multi-faceted approach is most effective. This includes:
-
Robust Sample Preparation: Implementing a thorough sample cleanup method, such as protein precipitation followed by solid-phase extraction (SPE) or derivatization, can significantly reduce matrix interferences.
-
Optimized Chromatography: Developing a good chromatographic method, for instance using Hydrophilic Interaction Liquid Chromatography (HILIC), can separate this compound from many matrix components.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: As of the latest search, a commercially available stable isotope-labeled internal standard specifically for this compound is not commonly listed by major suppliers. However, custom synthesis services are available from several vendors who can create labeled compounds to meet specific research needs.[][5] Alternatively, a SIL-IS for a structurally similar compound that has comparable chromatographic behavior and ionization efficiency may be considered, but this requires thorough validation.
Q5: Should I derivatize this compound for LC-MS/MS analysis?
A5: Derivatization is a highly recommended strategy for α-keto acids like this compound.[6] The keto group can make the molecule unstable and difficult to analyze directly. Derivatization can improve chromatographic retention and peak shape, enhance ionization efficiency, and increase the specificity of detection. Common derivatizing agents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6][7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Post-Column Infusion Experiment: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound confirms ion suppression. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from the suppression zone. 4. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Inefficient Derivatization | 1. Optimize Reaction Conditions: Systematically evaluate the derivatization reaction time, temperature, and reagent concentration to ensure complete derivatization. 2. Check Reagent Quality: Ensure the derivatizing agent is fresh and has been stored correctly. 3. Analyze a Derivatized Standard: Confirm that a pure standard of this compound can be successfully derivatized and detected. |
| Analyte Degradation | 1. Sample Handling and Storage: this compound, like other keto acids, may be unstable. Keep samples on ice during processing and store them at -80°C. Minimize freeze-thaw cycles.[8] 2. pH of Sample/Solvents: Ensure the pH of your sample and extraction solvents is appropriate to maintain the stability of this compound. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects. If a SIL-IS for this compound is not available, a structurally similar labeled compound may be used after careful validation. 2. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure your sample preparation protocol is followed precisely for all samples, including consistent volumes, times, and temperatures. 2. Automate if Possible: Use of automated liquid handlers can improve the reproducibility of sample preparation. |
| Carryover | 1. Injector Wash: Ensure the injector wash solution is effective at removing any residual this compound between injections. A strong organic solvent is often required. 2. Blank Injections: Run blank injections after high concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis (with Derivatization)
This protocol is based on methods for similar polar analytes and keto acids.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (if available).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Derivatization (using PFBHA as an example):
-
Reconstitute the dried extract in 50 µL of a solution of 10 mg/mL PFBHA in pyridine.
-
Incubate at 60°C for 60 minutes.
-
-
Final Preparation:
-
After incubation, evaporate the solvent again under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Proposed LC-MS/MS Parameters for Derivatized this compound
-
LC Column: A HILIC column is recommended for good retention of the polar derivatized this compound.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time to elute the polar analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following are predicted MRM transitions for PFBHA-derivatized this compound and would require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Derivatized this compound | [M+H]+ | Predicted fragment 1 | The precursor ion will be the mass of this compound + the mass of the PFBHA derivative + 1. |
| Predicted fragment 2 | Fragmentation would likely involve the loss of the PFBHA group or characteristic losses from the arginine backbone. | ||
| SIL-IS for Derivatized this compound | [M+H]+ (isotope labeled) | Predicted fragment 1 | The precursor and product ions will be shifted by the mass of the stable isotopes. |
Visualizations
Figure 1: Experimental Workflow for this compound Analysis.
Figure 2: Troubleshooting Logic for Inconsistent Results.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level 2-Oxoarginine Detection
Welcome to the technical support center for the analysis of 2-Oxoarginine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the sensitive detection of this unstable α-keto acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound?
The primary challenges in detecting low levels of this compound are its inherent instability and high polarity. As an α-keto acid, it is susceptible to degradation during sample collection, preparation, and analysis. Its polar nature makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, leading to poor peak shape and co-elution with other polar matrix components.
Q2: Why is derivatization necessary for sensitive this compound detection?
Derivatization is crucial for several reasons:
-
Improved Stability: Derivatization can stabilize the reactive α-keto acid moiety, preventing degradation.
-
Enhanced Chromatographic Retention: By making the molecule less polar, derivatization improves its retention on RPLC columns, leading to better separation from interfering substances.
-
Increased Detection Sensitivity: Derivatization agents often introduce a fluorescent or highly ionizable tag, significantly boosting the signal in fluorescence or mass spectrometry detectors.
Q3: What are the recommended analytical techniques for low-level this compound detection?
The two most common and sensitive techniques are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires pre-column derivatization with a fluorescent reagent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity and can be performed with or without derivatization. However, derivatization is often employed to improve chromatographic performance and ionization efficiency.
Q4: How should I prepare my biological samples for this compound analysis?
Proper sample preparation is critical to prevent degradation and remove interferences. Key steps include:
-
Immediate Processing or Rapid Freezing: Process samples on ice as quickly as possible or snap-freeze them in liquid nitrogen and store them at -80°C.
-
Deproteinization: Precipitate proteins using methods like acetonitrile (B52724) crashing or ultrafiltration.
-
Extraction: If necessary, perform a liquid-liquid or solid-phase extraction to further clean up the sample.
Troubleshooting Guides
HPLC-FLD Method Development and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incomplete derivatization reaction. | Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). Ensure fresh derivatization reagent is used. |
| Degradation of this compound. | Process samples quickly at low temperatures. Consider immediate derivatization after sample collection to stabilize the analyte. | |
| Incorrect fluorescence detector settings. | Verify excitation and emission wavelengths are appropriate for the chosen derivatization reagent. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase pH. | Adjust the mobile phase pH to ensure the derivatized analyte is in a single ionic state. |
| Column contamination. | Flush the column with a strong solvent. | |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Split Peaks | The sample is too acidic or basic after derivatization. | Neutralize or dilute the sample with an appropriate buffer before injection.[1] |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient, mobile phase composition, or try a different column chemistry. |
LC-MS/MS Method Development and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Poor Ionization | Ion suppression from matrix components. | Improve sample cleanup (e.g., solid-phase extraction). Optimize chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard. |
| Inefficient ionization of the underivatized molecule. | Consider derivatization to introduce a more readily ionizable group. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). | |
| Inconsistent Retention Time | Unstable chromatographic conditions. | Ensure proper column equilibration before each injection. Check for leaks in the LC system. |
| Degradation of this compound on the column. | Use a biocompatible column and mobile phases. Consider derivatization for increased stability. | |
| Noisy Baseline | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system and mass spectrometer inlet. |
| Fragmentor/Collision Energy Optimization | Suboptimal fragmentation for MRM transitions. | Perform infusion experiments with a standard solution of derivatized or underivatized this compound to determine the optimal fragmentor voltage and collision energy for the precursor and product ions. |
Experimental Protocols
Protocol 1: HPLC-FLD with DMB Derivatization for α-Keto Acids
This protocol is adapted from methods developed for the analysis of various α-keto acids and can be optimized for this compound.[1][2]
-
Sample Preparation:
-
Homogenize tissue or cell samples in an ice-cold buffer.
-
Deproteinize the sample by adding an equal volume of acetonitrile, vortex, and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Prepare a fresh solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Mix an equal volume of the sample supernatant with the DMB solution in a sealed tube.
-
Heat the mixture at a specific temperature (e.g., 85°C) for a defined time (e.g., 45 minutes) to allow for the derivatization reaction to complete.[1]
-
Cool the reaction mixture on ice.
-
Dilute the derivatized sample with a suitable buffer (e.g., 65 mM NaOH) to adjust the pH before injection.[1]
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water or an appropriate buffer.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the DMB derivative.
-
Protocol 2: LC-MS/MS Analysis of Arginine-Related Metabolites
This is a general protocol that can be adapted for this compound, likely with a derivatization step for improved performance.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add a stable isotope-labeled internal standard for this compound (if available).
-
Precipitate proteins with a threefold excess of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC or mixed-mode column may provide better retention for the polar this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) mode, selecting appropriate precursor and product ion transitions for this compound and its internal standard.
-
Quantitative Data Summary
The following tables provide representative performance data from validated methods for α-keto acids, which can serve as a benchmark when developing an assay for this compound.
Table 1: HPLC-FLD Method Performance for α-Keto Acids with DMB Derivatization [1][2]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1.3 - 5.4 nM |
| Limit of Quantification (LOQ) | 4.2 - 18 nM |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Method Performance for α-Keto Acids with Derivatization [3][4]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.25 µM |
| Limit of Quantification (LOQ) | 0.06 - 0.27 µM |
| Linearity (r²) | > 0.997 |
| Recovery | 96 - 109% |
| Reproducibility (%CV) | 1.1 - 4.7% |
Visualizations
Caption: Workflow for HPLC-FLD analysis of this compound.
Caption: Simplified metabolic context of this compound.
Caption: Troubleshooting logic for low LC-MS/MS signal.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in 2-Oxoarginine HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Oxoarginine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in the HPLC analysis of this compound?
The most common peak shape issues encountered during the HPLC analysis of this compound are peak tailing, peak fronting, peak broadening, and split peaks.[1][2][3] These issues can compromise the accuracy and precision of quantification.[4]
Q2: What chemical properties of this compound make its analysis challenging?
This compound is a short-chain alpha-keto acid with a guanidino group. This combination of a carboxylic acid and a basic guanidino group means its ionization state is highly dependent on the mobile phase pH. This can lead to complex interactions with the stationary phase, potentially causing poor peak shapes if the conditions are not optimized.
Q3: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[1] For a basic compound like this compound, this can be caused by strong interactions between the positively charged guanidino group and residual acidic silanol (B1196071) groups on silica-based columns.[1][4] Other causes include column overloading, low mobile phase pH, and issues with the column itself, such as a partially blocked frit.[2]
Q4: What causes my this compound peak to show fronting?
Peak fronting, an asymmetry where the beginning of the peak is sloped, can occur due to column overloading or a mismatch between the sample solvent and the mobile phase.[2] If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.[2][5]
Q5: My this compound peak is broad. What could be the reason?
Broad peaks can be a sign of column degradation, such as a loss of stationary phase or the formation of a void at the column inlet.[1][6] Other potential causes include a mobile phase that is not optimal for the analyte, leading to slow kinetics of interaction, or extra-column dead volume in the HPLC system.[2]
Q6: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be caused by several factors. If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule may be present, leading to two separate or poorly resolved peaks. Other causes can include a partially blocked column frit, a void at the head of the column, or co-elution with an interfering compound.[2][5]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
-
Optimize Mobile Phase pH: The guanidino group of this compound is basic. To minimize interactions with acidic silanol groups on the column, work at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated. Alternatively, a mid-range pH (e.g., pH 3-7) with a suitable buffer can also be effective.[1]
-
Reduce Sample Concentration: Inject a smaller amount of your sample to rule out column overloading.[7]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce secondary interactions.[1]
-
Add a Mobile Phase Modifier: Consider adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.
Guide 2: Resolving Peak Fronting
To address peak fronting, consider the following:
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase.[2] If high solubility is an issue, use the smallest possible volume of a stronger solvent.[2]
-
Reduce Sample Load: Dilute your sample to avoid overloading the column.[5]
-
Column Condition: Inspect the column for any signs of degradation or poor packing. A void at the inlet can sometimes cause fronting.[2]
Guide 3: Sharpening Broad Peaks
For broad this compound peaks, try these troubleshooting steps:
-
Increase Flow Rate: A slightly higher flow rate can sometimes reduce the time for band broadening to occur on the column.
-
Optimize Mobile Phase Composition: Adjust the organic solvent percentage in your mobile phase. A gradient elution, where the solvent strength increases during the run, can often help in sharpening peaks.[8]
-
Check for Dead Volume: Inspect all tubing and connections for any unnecessary length or wide-bore tubing that could contribute to extra-column band broadening.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. Ensure the temperature is within the column's stable range.[9]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be degraded and need replacement.[1]
Guide 4: Correcting Split Peaks
If you are observing split peaks for this compound, follow this guide:
-
Adjust Mobile Phase pH: This is a critical step. Move the mobile phase pH at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
-
Check for Column Obstruction: A partially blocked frit can cause the sample to travel through two different paths, resulting in a split peak.[2] Try back-flushing the column to dislodge any particulates.
-
Inspect for Column Voids: A void at the column inlet can also lead to a split peak. This can be checked by carefully removing the inlet fitting and inspecting the packing bed.
-
Ensure Complete Sample Dissolution: Make sure your sample is fully dissolved in the injection solvent before analysis.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
A well-prepared mobile phase is crucial for good chromatography.
Objective: To prepare a buffered mobile phase at a controlled pH to ensure consistent ionization of this compound and minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Phosphate buffer salts (e.g., monobasic potassium phosphate) or Formic Acid/Ammonium Formate
-
pH meter
-
Sterile filters (0.22 µm or 0.45 µm)
Procedure:
-
Aqueous Component Preparation:
-
Weigh the appropriate amount of buffer salt to achieve the desired concentration (typically 10-50 mM).
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., pH 2.5-3.5) using an acid like phosphoric acid.[10]
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the aqueous buffer and the organic solvent (e.g., acetonitrile) to achieve the desired ratio (e.g., 95:5 v/v aqueous:organic).
-
Mix thoroughly.
-
-
Degassing:
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.
-
Protocol 2: Column Flushing and Regeneration
Regular column maintenance can prevent many peak shape issues.
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of increasing solvent strength. A typical sequence for a reversed-phase C18 column is:
-
Mobile phase without buffer salts (e.g., water/organic mix)
-
100% Water
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
-
Flush for at least 10-20 column volumes for each solvent.
-
Equilibrate the column with the mobile phase before use.
Data Presentation
Table 1: Common Mobile Phase Compositions for Amino Acid Analysis (as a starting point for this compound)
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Example | Reference |
| C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% B to 95% B in 15 min | General RP |
| C8 | 50mM Phosphate Buffer (pH 3.5) | Acetonitrile | 80:20 A:B isocratic | [10] |
| HILIC | 10mM Ammonium Formate in 95:5 ACN:Water | 10mM Ammonium Formate in 50:50 ACN:Water | Gradient elution | [11] |
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound HPLC.
Caption: Logical steps to diagnose and resolve split peaks.
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. bvchroma.com [bvchroma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ijirt.org [ijirt.org]
- 11. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Oxoarginine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 2-Oxoarginine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this important metabolite.
Troubleshooting Guide
Ion suppression is a common challenge in the analysis of polar compounds like this compound, particularly in complex biological matrices such as plasma or serum. This guide provides a systematic approach to identifying and mitigating ion suppression.
Q1: I am observing a significantly lower signal for this compound in my plasma samples compared to my standards prepared in solvent. What could be the cause?
A1: This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. Common culprits in plasma include salts, phospholipids, and proteins.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Step 1: Evaluate Your Internal Standard (IS) If you are using a stable isotope-labeled internal standard (SIL-IS) for this compound, check its response. If the SIL-IS is also suppressed, it indicates that the IS is effectively compensating for the matrix effect, and your quantitative results may still be accurate.[3] If the IS is not suppressed, or you are not using a SIL-IS, proceed to the next steps.
Step 2: Optimize Sample Preparation The goal of sample preparation is to remove interfering matrix components.[1] For this compound in plasma, protein precipitation is a common and effective first step.
-
Protein Precipitation: This is the simplest method to remove the bulk of proteins.[1][4]
-
Solid-Phase Extraction (SPE): Can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte.[2]
Q2: My this compound peak shape is poor (e.g., fronting, tailing, or broad). How can I improve it?
A2: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column. Given that this compound is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for good retention and peak shape.[2][5]
Troubleshooting Steps:
-
Column Choice: If you are using a reverse-phase column (e.g., C18), this compound may have poor retention, leading to elution near the void volume where ion suppression is often most severe. Consider switching to a HILIC column.[2][5][6][7]
-
Mobile Phase Composition:
-
For HILIC, ensure your mobile phase has a high organic content (typically >80% acetonitrile) to promote retention.
-
The aqueous portion of the mobile phase should contain a buffer to control pH and improve peak shape. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common choices compatible with mass spectrometry.
-
-
Gradient Optimization: A shallower gradient can improve the separation of this compound from co-eluting interferences.
Q3: I'm still experiencing ion suppression even after optimizing my sample preparation and chromatography. What else can I do?
A3: If significant ion suppression persists, derivatization of this compound can be a powerful strategy. Derivatization alters the chemical properties of the analyte, which can improve its chromatographic retention, increase its ionization efficiency, and shift its elution to a region with less matrix interference. For α-keto acids like this compound, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has been shown to be effective.
Frequently Asked Questions (FAQs)
Sample Handling and Stability
Q4: How should I handle and store my plasma samples to ensure the stability of this compound?
A4: Based on studies of the related compound arginine, it is crucial to process blood samples quickly to prevent enzymatic degradation.[8][9][10] For optimal stability, it is recommended to:
-
Place blood collection tubes on ice immediately after collection.[8][9][10]
-
Separate plasma by centrifugation within 30 minutes.[8][9][10]
-
Store plasma samples at -70°C or lower.[11]
-
Deproteinization of plasma before long-term storage can also prevent the degradation of related compounds like arginine.[11] While specific stability data for this compound is limited, following these guidelines for its precursor is a prudent approach.
LC-MS/MS Method Parameters
Q5: What are typical starting conditions for an LC-MS/MS method for this compound?
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommendation |
| LC Column | HILIC (e.g., Amide, Silica) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start with high %B (e.g., 90-95%) and decrease to elute |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q6: What MRM transitions can I use for this compound?
A6: Specific, validated MRM transitions for this compound were not found in the provided search results. However, based on its structure (molecular weight 173.17 g/mol ), the precursor ion ([M+H]+) would be m/z 174.2. Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. For the related compound arginine (precursor m/z 175.2), a common product ion is m/z 70.1.[12] It is plausible that this compound may produce a similar fragment.
Internal Standards
Q7: What type of internal standard should I use for this compound analysis?
A7: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., 13C- or 15N-labeled). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus providing the most accurate correction.[3] If a SIL-IS for this compound is not available, a structurally similar compound that does not occur endogenously in the samples could be considered, but this is a less ideal approach.
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is a general procedure for the removal of proteins from plasma samples.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject the supernatant onto the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Analysis
This protocol provides a starting point for developing a HILIC-MS/MS method for this compound.
Caption: HILIC-MS/MS analytical workflow for this compound.
Method Parameters:
-
Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 90% B (re-equilibration)
-
-
MS Parameters:
-
Ionization: ESI+
-
Scan Type: MRM
-
Precursor Ion (Q1): m/z 174.2
-
Product Ion (Q3): To be determined experimentally
-
Collision Energy: To be optimized
-
Disclaimer: These protocols and parameters are intended as a starting point. Method development and validation are essential for accurate and reliable quantification of this compound in your specific application.
References
- 1. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of dimethylarginine levels in rats using HILIC-MS/MS: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Two Peptide Isotopologues as Internal Standards for the Streamlined Quantification of Low-Abundance Proteins by Immuno-MRM and Immuno-MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 10. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
quality control materials for 2-Oxoarginine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxoarginine assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 5-guanidino-2-oxopentanoic acid, is a metabolite derived from the catabolism of arginine.[1] It is classified as a short-chain keto acid.[2] Its chemical formula is C₆H₁₁N₃O₃, and it has an average molecular weight of approximately 173.17 g/mol .[1]
Q2: Why is the measurement of this compound important?
A2: Measuring this compound is crucial for both clinical diagnostics and research. Elevated levels of this compound are a key biomarker for argininemia, a rare inherited disorder of the urea (B33335) cycle.[1] In this condition, a deficiency in the enzyme arginase leads to the accumulation of arginine and its metabolites, which can cause neurological damage. Researchers are also investigating its potential role in other conditions, including neurological disorders and some cancers.[1]
Q3: What analytical methods are used to measure this compound?
A3: The primary methods for quantitative analysis of this compound and other amino acids are Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high specificity and ability to measure multiple analytes simultaneously, while ELISA is a common platform for targeted quantification in many labs.[3]
Q4: What are quality control (QC) materials in the context of these assays?
A4: Quality control (QC) materials are samples with known concentrations of this compound that are analyzed alongside experimental samples. They are essential for monitoring the performance, reliability, and reproducibility of the assay.[4] Common QC materials include certified reference materials, in-house prepared standards, and pooled biological samples.[5]
Q5: Why are QC materials critical for this compound assays?
A5: QC materials are critical for ensuring the validity of experimental results. They help to detect errors in the analytical process, assess day-to-day and lot-to-lot consistency, and prevent assay drift over time.[4] In untargeted metabolomics, pooled QC samples are widely used to condition analytical systems, filter low-quality data, and correct for signal drift.[6][7]
Quality Control Materials: Preparation and Handling
Q6: What types of QC materials are suitable for this compound assays?
A6: The choice of QC material depends on the assay platform and the study's objective. The table below summarizes the common types.
| QC Material Type | Description | Primary Use | Advantages | Disadvantages |
| Certified Reference Material (CRM) | A commercially available standard with a certified concentration and uncertainty. | Accuracy and traceability. | Highest level of accuracy. | Can be expensive; may not be available in all biological matrices. |
| In-House Standard | Prepared in the lab by spiking a known amount of pure this compound into a matrix similar to the study samples (e.g., plasma, buffer). | Routine precision and accuracy monitoring. | Cost-effective; can be prepared in a relevant matrix. | Preparation requires high accuracy; stability must be thoroughly evaluated. |
| Pooled Biological Sample | A homogenous mixture of a subset of the actual study samples (e.g., plasma, serum, urine). | Monitoring analytical precision and system stability, especially in LC-MS.[6] | Represents the complexity of the study samples; accounts for matrix effects. | Analyte concentration is initially unknown; potential for degradation if not handled properly. |
| Process Blanks | A sample containing no biological material that is processed through the entire sample preparation procedure.[5] | Identifying contamination from solvents, tubes, or instruments.[8] | Essential for ensuring that detected signals are not artifacts. | Does not monitor analyte-specific performance. |
Q7: How should QC materials be prepared and stored to ensure stability?
A7: Proper preparation and storage are vital for the integrity of QC materials. While specific long-term stability data for this compound in various matrices is not widely published, general best practices for amino acids should be followed. Some amino acids can degrade significantly over time, even in storage.[9]
-
Aliquoting: Store QC materials in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the analyte.
-
Storage Temperature: Store aliquots at -80°C for long-term stability.
-
Stock Solutions: When preparing in-house standards, dissolve the pure this compound compound in a suitable solvent (e.g., ultrapure water or a mild buffer) to create a concentrated stock solution. Verify the concentration and purity.
-
Working Solutions: Prepare working QC solutions by diluting the stock solution into the appropriate biological matrix or assay buffer.
-
Documentation: Keep detailed records of preparation dates, lot numbers, storage conditions, and expiration dates.
Experimental Protocols
Protocol 1: Preparation of In-House this compound QC Samples
-
Prepare Stock Solution: Accurately weigh a high-purity this compound standard. Dissolve it in an appropriate solvent (e.g., 0.1% formic acid in water for LC-MS) to a final concentration of 1 mg/mL. Vortex until fully dissolved.
-
Prepare Intermediate Solutions: Perform serial dilutions of the stock solution to create intermediate standards.
-
Prepare Working QC Solutions: Spike the intermediate solutions into a representative matrix (e.g., pooled human plasma, artificial cerebrospinal fluid) to create Low, Medium, and High concentration QCs. The concentrations should span the expected physiological or experimental range of the study samples.
-
Homogenize and Aliquot: Gently mix the spiked QC pools thoroughly. Dispense single-use aliquots into labeled cryovials.
-
Storage: Immediately flash-freeze the aliquots (e.g., on dry ice or in liquid nitrogen) and transfer to a -80°C freezer for long-term storage.
Protocol 2: Establishing Acceptance Criteria for QC Lots
-
Characterization Runs: Analyze a new QC lot in a minimum of 3-6 independent runs, performed by at least two different analysts over several days.[4]
-
Calculate Statistics: For each QC level (Low, Med, High), calculate the overall mean concentration and the coefficient of variation (%CV) from the characterization runs.
-
Set Acceptance Limits: The established mean will serve as the nominal concentration for that QC lot. The acceptance criteria for daily assay runs are typically set as a percentage deviation from this nominal value (e.g., ±20%).[4] The %CV should also be within a defined limit (e.g., ≤15-20%). These limits should be defined in the laboratory's standard operating procedures.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | • Reagents are expired or were stored improperly.[10]• Incubation times were too short or temperatures too low.[11][12]• Incorrect reagent preparation or dilution.[10]• Standard or QC sample degraded.[13] | • Verify all reagent expiration dates. Ensure reagents are brought to room temperature before use.[10]• Optimize incubation times and ensure incubators are calibrated and set to the correct temperature.[11]• Double-check all calculations and pipetting steps.[10]• Prepare fresh standards and QCs from a new vial or lot.[12][14] |
| High Background | • Insufficient washing.• Detection antibody concentration is too high.[13]• Substrate solution is contaminated or was exposed to light.[11]• Non-specific binding.[11] | • Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of wash buffer.[10][13]• Optimize the detection antibody concentration by running a titration experiment.[13]• Prepare substrate solution fresh just before use and incubate the plate in the dark.[11]• Ensure the blocking step is performed with an appropriate blocking buffer.[11][13] |
| High Variability (Poor Duplicates) | • Improper pipetting technique or inaccurate pipettes.[10]• Inadequate plate washing, leaving residual liquid.[10]• Temperature gradients across the plate ("Edge Effect").[10] | • Use calibrated pipettes and ensure tips are securely attached. Pipette consistently into the side of the wells.[10]• After the final wash, tap the inverted plate firmly on absorbent paper to remove all liquid.[10]• Use a plate sealer during incubations and place the plate in the center of the incubator to ensure uniform temperature. Avoid stacking plates.[10] |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Signal Drift in QCs | • Loss of chromatography column performance.• Instrument source contamination or instability.• Inconsistent sample preparation. | • Condition the LC system by injecting several pooled QC samples before the analytical run.[6]• Monitor system suitability with a test mixture. If performance declines, wash or replace the column.• Clean the mass spectrometer source. Check for stable spray and ion signals.• Use an automated liquid handler for sample preparation to improve consistency.[3] |
| Poor Peak Shape | • Incompatible sample solvent with the mobile phase.• Column contamination or degradation.• Incorrect mobile phase pH. | • Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.• Use a guard column and implement a column wash step between runs.• Verify the pH of all mobile phases. |
| Contaminant Peaks | • Contamination from solvents, reagents, or plasticware.• Sample carryover from a previous injection. | • Analyze process blanks to identify the source of contamination.[8]• Use high-purity (e.g., LC-MS grade) solvents and reagents.• Optimize the needle wash method in the autosampler to include a strong organic solvent. |
Visualizations
Caption: Workflow for QC material preparation, use, and evaluation.
Caption: Troubleshooting logic for weak/no signal in ELISA.
Caption: Relationship of different QC types in an LC-MS/MS workflow.
References
- 1. Buy this compound | 3715-10-4 [smolecule.com]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. researchgate.net [researchgate.net]
- 4. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 12. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 13. mybiosource.com [mybiosource.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
dealing with pre-analytical variables for 2-Oxoarginine measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing pre-analytical variables encountered during the measurement of 2-Oxoarginine. Accurate quantification of this arginine metabolite is crucial for research in various fields, including inborn errors of metabolism like argininemia.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect this compound measurement?
A1: The pre-analytical phase, which includes all steps from sample collection to analysis, is a major source of laboratory errors, accounting for 32-75% of all lab errors.[1] For this compound measurement, the most critical factors are sample collection and handling, specifically the time between collection and processing, and the storage temperature. Since this compound is a metabolite of arginine, its levels can be influenced by the stability of arginine in the sample.
Q2: What is the recommended procedure for blood sample collection for this compound analysis?
A2: To minimize pre-analytical variability, it is recommended to follow a standardized protocol for blood collection. This includes considering patient-related factors such as fasting state, as eating can affect the levels of various metabolites.[1] For plasma collection, use tubes containing an anticoagulant like EDTA. For serum, use tubes that allow for clotting. The choice between plasma and serum should be consistent throughout a study.[2]
Q3: How should I handle and process blood samples to ensure the stability of this compound?
A3: Immediate processing of blood samples is crucial. Delays in processing can lead to changes in amino acid concentrations.[3] If immediate processing is not possible, samples should be placed on ice immediately after collection.[3] Centrifugation to separate plasma or serum from blood cells should be performed as soon as possible.
Q4: What are the optimal storage conditions for plasma/serum samples intended for this compound analysis?
A4: For long-term storage, samples should be kept at -80°C.[4] It is also important to minimize freeze-thaw cycles, as this can affect the concentration of metabolites.[4][5] Aliquoting samples into smaller volumes before freezing can help avoid repeated freeze-thaw cycles.[4]
Q5: Can ex vivo oxidation of arginine affect my this compound measurements?
A5: Yes, ex vivo enzymatic and non-enzymatic processes can potentially alter the concentrations of arginine and its metabolites. Arginine can be metabolized by arginase present in red blood cells, leading to a decrease in arginine and a corresponding increase in ornithine concentrations, especially in samples stored at room temperature.[3] While the direct ex vivo conversion of arginine to this compound is not well-documented in the context of routine sample handling, the overall metabolic integrity of the sample is compromised by improper handling, which could indirectly affect this compound levels.
Troubleshooting Guide
This guide addresses common issues encountered during this compound measurement.
| Issue | Potential Cause | Recommended Action |
| High variability in this compound levels between replicate samples. | Inconsistent sample handling and processing times. | Standardize the time between sample collection, centrifugation, and freezing. Process all samples in a batch under identical conditions. |
| Differences in storage temperature or duration. | Ensure all samples are stored at a consistent temperature, preferably -80°C, and for a similar duration before analysis. | |
| Repeated freeze-thaw cycles. | Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. | |
| Lower than expected this compound levels. | Degradation of this compound or its precursor, arginine, due to improper storage. | Review sample storage procedures. Ensure samples were immediately placed on ice after collection and stored at -80°C. Arginine concentrations can decrease by 25% within 2 hours at room temperature.[3] |
| Sample collection from an IV line. | If a patient is receiving an infusion, collecting blood from the same arm can cause a dilutional effect on analyte concentrations.[6] Collect from the opposite arm. | |
| Higher than expected this compound levels. | In vivo physiological factors (e.g., diet, exercise, medication). | Record patient's physiological state at the time of collection. Consider standardizing collection conditions (e.g., fasting samples).[1] |
| Contamination during sample processing. | Use clean, sterile equipment for all sample handling steps. | |
| Interfering peaks during chromatographic analysis. | Improper sample preparation (e.g., protein precipitation). | Optimize the sample preparation protocol. Ensure complete protein removal. |
| Co-elution of other metabolites. | Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the resolution of this compound from other compounds. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Patient Preparation: For non-acute studies, it is advisable to collect samples after an overnight fast to minimize dietary influences.[1]
-
Blood Collection:
-
For plasma: Collect venous blood into tubes containing K2EDTA as an anticoagulant. Gently invert the tube 8-10 times to ensure proper mixing.
-
For serum: Collect venous blood into serum separator tubes (SSTs). Allow the blood to clot at room temperature for 30-60 minutes.
-
-
Immediate Handling: Place the collected blood tubes immediately in an ice slurry.[3] This is critical to prevent the degradation of arginine.[3]
-
Centrifugation: Within 30 minutes of collection, centrifuge the tubes to separate plasma or serum.[3] A typical centrifugation setting is 1,300 x g for 10 minutes at 4°C.
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully pipette the plasma or serum into pre-labeled cryovials.
-
Store the aliquots at -80°C until analysis.[4]
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This is a general protocol and may need optimization based on the specific LC-MS/MS system used.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.
Data Summary
The stability of arginine, the precursor to this compound, is a critical indicator of sample quality. The following table summarizes the effect of storage temperature on plasma arginine concentrations.
Table 1: Stability of Plasma Arginine at Different Temperatures
| Time Post-Collection | Median % Change in Arginine (Room Temperature) | Median % Change in Arginine (On Ice) |
| 30 minutes | -6% | < -5% (negligible) |
| 2 hours | -25% | -6% |
| 24 hours | -43% | < -10% |
Data adapted from a study on ex-vivo changes in amino acid concentrations.[3]
Visualizations
Caption: Figure 1: Recommended Sample Handling Workflow
Caption: Figure 2: Troubleshooting High Variability
References
- 1. selectscience.net [selectscience.net]
- 2. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel 2-Oxoarginine Assay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of a novel 2-Oxoarginine assay. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation and routine use of the this compound assay. The solutions are presented in a question-and-answer format to facilitate easy problem resolution.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Systematically check that all reagents were added in the correct order and volume as per the protocol. |
| Inactive enzyme or substrate. | Test the activity of the enzyme and substrate independently. Ensure they have been stored correctly and have not expired. | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on the plate reader are appropriate for the assay's detection method (e.g., colorimetric, fluorescent).[1] | |
| Assay performed at suboptimal temperature. | Ensure all assay components, including buffers and samples, are brought to the recommended temperature before starting the assay.[2] Most enzymatic assays perform optimally at room temperature (20-25°C).[2] | |
| Presence of enzyme inhibitors in the sample. | Substances like sodium azide (B81097) can inhibit peroxidase activity. Consider sample purification or dilution if inhibitors are suspected.[1] | |
| High Background Signal | Non-specific binding of antibodies (for immunoassays). | Optimize the blocking buffer and incubation times. Consider using a different blocking agent. |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents. Use sterile techniques to avoid microbial contamination. | |
| Substrate instability or degradation. | Prepare the substrate solution immediately before use. Protect light-sensitive substrates from light.[3] | |
| High concentration of detection reagent. | Titrate the detection antibody or enzyme conjugate to determine the optimal working concentration.[3] | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique. | Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume variations.[1] Prepare a master mix for reagents to be added to multiple wells.[1] |
| Temperature fluctuations across the plate ("edge effect"). | Incubate plates in a temperature-controlled environment. To minimize evaporation from edge wells, consider filling the outer wells with buffer or not using them for critical samples.[2] | |
| Improper mixing of reagents. | Ensure all reagents are thoroughly mixed before and after being added to the wells. | |
| Sample inhomogeneity. | Vortex or homogenize samples adequately before aliquoting.[1] | |
| Non-Linear Standard Curve | Saturation of the detection system at high concentrations. | This can appear as a "flat line" at the top of the curve.[4] Extend the standard curve with lower concentration points or dilute samples to fall within the linear range. |
| Incorrect standard dilutions. | Carefully prepare fresh serial dilutions of the standard. Verify calculations and pipetting.[3] | |
| Matrix effects from the sample. | The sample matrix can sometimes interfere with the assay.[5] Test for matrix effects by spiking the standard into the sample matrix. If interference is observed, sample dilution or purification may be necessary. | |
| Analyte instability. | Ensure the stability of this compound in the sample matrix and during the assay procedure.[6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation and methodology of the this compound assay.
1. What is analytical method validation and why is it necessary? Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is crucial for ensuring the reliability, accuracy, and consistency of results, which is a regulatory requirement for drug development and manufacturing.[7][9][10]
2. Which key parameters should be evaluated during method validation? The core validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][9]
3. How do I determine the specificity of the assay? Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For the this compound assay, this involves testing for cross-reactivity with structurally related compounds like L-arginine, α-ketoglutarate, and other amino acids.[11][12][13][14] The assay response from these compounds should be negligible compared to the response for this compound.
4. What is the difference between Limit of Detection (LOD) and Limit of Quantification (LOQ)? The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[15] The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision.[15] The LOQ is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1.[15]
5. How can I assess the stability of this compound in my samples? Analyte stability should be evaluated under various conditions that mimic sample handling and storage.[6] This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C).[16] Stability is assessed by comparing the measured concentration of aged samples to that of freshly prepared samples.
6. What are matrix effects and how can they be mitigated? Matrix effects occur when components in the sample (e.g., plasma, urine) interfere with the measurement of the analyte, leading to inaccurate results.[5] To mitigate this, one can dilute the sample, use a matrix-matched calibration curve, or employ sample preparation techniques like protein precipitation or solid-phase extraction to remove interfering substances.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation of a novel biomarker assay like the this compound assay. These values should be established in a validation plan protocol before initiating the experiments.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99[17] |
| Range | Typically 80-120% of the target concentration for an assay.[18] For impurity tests, the range should cover from the LOQ to 120% of the specification.[18] |
| y-intercept | Should be less than a specified percentage of the response at 100% of the target concentration (e.g., ≤ 2%).[17] |
Table 2: Precision
| Parameter | Measurement | Acceptance Criteria (CV%) |
| Repeatability (Intra-assay) | 6 replicates of a sample at 3 concentrations (low, mid, high) within a single run. | ≤ 15% (≤ 20% at LOQ) |
| Intermediate Precision (Inter-assay) | Same as above, but across different days, analysts, or equipment. | ≤ 15% (≤ 20% at LOQ) |
Table 3: Accuracy
| Parameter | Measurement | Acceptance Criteria (% Recovery) |
| Accuracy | 3 concentrations (low, mid, high) with a minimum of 3 replicates each, by spiking known amounts of this compound into the matrix. | 85-115% (80-120% at LOQ) |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Specificity (Cross-Reactivity)
-
Prepare solutions of potentially cross-reactive substances (e.g., L-arginine, α-ketoglutarate, other guanidino compounds) at a high concentration (e.g., 100-fold higher than the expected this compound concentration).
-
Prepare a mid-range concentration of the this compound standard.
-
Run the assay with the this compound standard, the potential cross-reactants, and a blank (assay buffer).
-
Calculate the percentage of cross-reactivity for each compound using the formula: (Signal of cross-reactant / Signal of this compound) * 100%.
-
Acceptance Criteria: The cross-reactivity should be below a pre-defined threshold (e.g., < 1%).
Protocol 2: Linearity
-
Prepare a stock solution of the this compound standard.
-
Perform a serial dilution to create at least 5-6 concentration levels that span the expected analytical range.[5]
-
Run each concentration in triplicate.
-
Plot the mean response (e.g., absorbance) versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.[17]
-
Acceptance Criteria: As defined in Table 1.
Protocol 3: Accuracy (Spike and Recovery)
-
Obtain pooled matrix (e.g., plasma) from at least 6 different sources.
-
Divide the pooled matrix into four sets. One set will be the unspiked matrix. Spike the other three sets with known concentrations of this compound to achieve low, medium, and high concentrations within the assay's range.
-
Prepare 3-5 replicates for each spiked and unspiked level.
-
Measure the concentration of this compound in all samples.
-
Calculate the percent recovery for each spiked level using the formula: ((Mean measured concentration - Mean endogenous concentration) / Spiked concentration) * 100%.
-
Acceptance Criteria: As defined in Table 3.
Visualizations
The following diagrams illustrate key workflows and concepts related to the this compound assay validation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. thermofisher.com [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. na.mxns.com [na.mxns.com]
- 7. scllifesciences.com [scllifesciences.com]
- 8. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 9. Analytical Method Validation Questions and Answers [complianceonline.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. | Semantic Scholar [semanticscholar.org]
- 14. Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. e-b-f.eu [e-b-f.eu]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
reducing background noise in 2-Oxoarginine fluorescence detection
Welcome to the technical support center for 2-Oxoarginine fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to reduce background noise and enhance signal specificity in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound fluorescence detection assays?
A1: High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological molecules within the sample.
-
Reagent-related Background: Fluorescence emanating from the reagents themselves, including the derivatizing agent (e.g., o-phthaldialdehyde), solvents, or contaminants.
-
Instrumental and Consumable Background: Signal interference from microplates, cuvettes, or the detection instrument itself.
-
Photobleaching: Irreversible photochemical destruction of a fluorophore, which can sometimes contribute to background noise.
Q2: My blank samples (no this compound) show a high fluorescence signal. What is the likely cause?
A2: A high signal in blank samples often points to issues with the reagents or the assay buffer. The o-phthaldialdehyde (OPA) reagent, commonly used for derivatizing amino acids like this compound, can exhibit considerable blank fluorescence.[1] Ensure your OPA solution is freshly prepared and stored correctly. Additionally, contaminants in your buffer or solvents can be a source of background signal.
Q3: The fluorescence signal in my samples seems to decrease over time. What could be happening?
A3: A decreasing signal is often indicative of the instability of the fluorescent derivative. The isoindole products formed from the reaction of OPA with primary amines (like this compound) can be unstable and degrade.[1] It is crucial to perform fluorescence readings within a consistent and optimized timeframe after derivatization.
Q4: Can components of my biological sample interfere with the assay?
A4: Yes, biological samples are complex and contain numerous molecules that can interfere with fluorescence detection. Common interfering substances include:
-
Endogenous Fluorophores: Molecules like NADH, riboflavin, and collagen naturally fluoresce and can contribute to the background signal.[1][2][3][4][5]
-
Other Primary Amines: The OPA derivatization reaction is not specific to this compound and will react with other primary amines and amino acids in your sample, potentially leading to a high background or a composite signal.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues you may encounter during your this compound fluorescence detection experiments.
Issue 1: High Background Fluorescence
High background can mask the specific signal from this compound, reducing the sensitivity and accuracy of your assay.
Troubleshooting Workflow for High Background Fluorescence
A logical workflow for troubleshooting high background fluorescence.
Detailed Steps & Solutions
| Potential Cause | Recommended Solution |
| Contaminated or Degraded Reagents | Prepare fresh reagents, especially the o-phthaldialdehyde (OPA) solution, using high-purity solvents. Store reagents as recommended to prevent degradation. |
| Inherent Reagent Fluorescence | Measure the fluorescence of a "reagent blank" containing all components except the sample. This will help quantify the background from the reagents themselves.[1] |
| Sample Autofluorescence | Prepare an "unstained" control by omitting the fluorescent labeling step to measure the natural fluorescence of your sample.[1][3] If autofluorescence is high, consider sample cleanup steps or using fluorophores with red-shifted excitation and emission spectra to minimize overlap with common autofluorescent molecules.[2] |
| Autofluorescent Consumables | Use black-walled, clear-bottom microplates for fluorescence assays to reduce stray light and background from the plate itself.[6][7] |
| Suboptimal Derivatization Conditions | Optimize the OPA concentration, reaction time, and pH. An excess of OPA can lead to a higher background. A 1:1 volumetric ratio of OPA to sample has been shown to improve resolution.[2] |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the true signal from the background, leading to unreliable quantification.
Logical Flow for Improving Signal-to-Noise Ratio
A systematic approach to enhancing the signal-to-noise ratio.
Detailed Steps & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Excitation/Emission Wavelengths | Verify that the excitation and emission wavelengths on your instrument are set to the optimal values for the this compound-OPA derivative. For OPA-derivatized amino acids, typical excitation is around 340-345 nm and emission is around 455 nm.[3] |
| Low Derivatization Efficiency | Ensure the pH of the reaction is optimal for the OPA derivatization (typically basic). Also, check the concentration and purity of your this compound standards. |
| Signal Quenching | Components in your sample matrix could be quenching the fluorescence. Consider diluting your sample or implementing a sample cleanup step to remove interfering substances. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and shortest exposure time that still provides a measurable signal. |
| Inappropriate Instrument Settings | Optimize the gain or sensitivity settings on your fluorescence reader. Too high a gain can amplify background noise, while too low a gain can result in a weak signal. |
Experimental Protocols
Protocol 1: Preparation of a Low-Background OPA Reagent
This protocol is designed to minimize the inherent fluorescence of the OPA derivatization reagent.
-
Prepare Borate (B1201080) Buffer: Dissolve boric acid in high-purity water to a final concentration of 0.4 M. Adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.
-
Prepare OPA Stock Solution: Dissolve o-phthaldialdehyde in methanol (B129727) to create a concentrated stock solution.
-
Prepare Thiol Solution: Use 2-mercaptoethanol (B42355) or another suitable thiol.
-
Combine Reagents: Shortly before use, combine the borate buffer, OPA stock solution, and thiol in appropriate ratios. A common formulation involves adding the OPA and thiol to the buffer. It is crucial to prepare this reagent fresh daily.
Protocol 2: General Procedure for this compound Derivatization and Measurement
This protocol provides a general workflow for the fluorescent detection of this compound.
Experimental Workflow for this compound Detection
A standard workflow for the fluorescent detection of this compound.
-
Sample and Standard Preparation: Prepare your samples and a series of this compound standards in a low-fluorescence buffer.
-
Derivatization: Add the freshly prepared OPA reagent to your samples and standards. Mix gently.
-
Incubation: Allow the reaction to proceed for a short, consistent period (e.g., 1-2 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorometer with excitation set to approximately 345 nm and emission to approximately 455 nm.[3]
-
Data Analysis: Subtract the average fluorescence of the blank from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve and determine the concentration of this compound in your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. jasco-global.com [jasco-global.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: 2-Oxoarginine Stability in Sample Collection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for sample collection and handling to ensure the stability of 2-Oxoarginine for accurate analytical measurements.
Frequently Asked Questions (FAQs)
Q1: Which type of blood collection tube is recommended for this compound analysis?
A1: For metabolomics studies, including the analysis of this compound, plasma collected in tubes containing EDTA is generally recommended.[1][2] EDTA effectively prevents clotting by chelating calcium ions and has been shown to have a minimal effect on the overall metabolite profile compared to other anticoagulants.[1][2] While heparinized plasma can also be used, it may interfere with some analytical platforms.[2][3] Serum is generally less preferred due to the variable metabolic changes that can occur during the clotting process.[1][4]
Q2: How quickly do I need to process my blood samples after collection to ensure this compound stability?
A2: As a best practice, blood samples should be processed as soon as possible after collection. To minimize metabolic changes, plasma should be separated from blood cells by centrifugation within 40 minutes to 2 hours of collection.[3] If immediate processing is not possible, samples should be kept on wet ice (4°C) to slow down enzymatic activity.[5]
Q3: What are the optimal storage conditions for plasma samples intended for this compound analysis?
A3: Once plasma is separated, it should be immediately frozen and stored at -80°C for long-term stability.[3][6] Minimizing freeze-thaw cycles is critical to prevent degradation of metabolites, including alpha-keto acids.[4][7] It is advisable to aliquot plasma into smaller volumes before freezing.[6]
Q4: Can hemolysis affect the measurement of this compound?
A4: Yes, hemolysis, the rupture of red blood cells, can significantly alter the metabolic profile of a plasma sample and should be avoided.[1] Hemolysis releases cellular contents, including enzymes and metabolites, which can interfere with the accurate quantification of this compound. Visually inspect the plasma for any pink or red discoloration, which indicates hemolysis.
Q5: Are there any known interferences from collection tube components with this compound analysis?
A5: While direct interference studies with this compound are not available, it is known that components from blood collection tubes, such as stoppers, lubricants, surfactants, and separator gels, can leach into specimens and potentially interfere with mass spectrometry-based analyses.[4] To minimize this risk, it is recommended to use tubes from a reputable manufacturer and to follow standardized collection procedures consistently across all samples in a study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent this compound levels across replicate samples from the same subject. | Variable pre-analytical handling (e.g., different times to centrifugation, different storage temperatures). | Standardize the entire sample collection and processing workflow. Ensure all samples are handled identically and for the same duration from collection to freezing.[4][5] |
| Lower than expected this compound concentrations. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. This compound, as an alpha-keto acid, can be unstable.[8][9] | Aliquot plasma samples after the first thaw to avoid repeated freezing and thawing of the entire sample.[6] Ensure consistent storage at -80°C. |
| Unexpected peaks or interferences in the analytical data (e.g., LC-MS). | Contamination from collection tube additives or processing materials. | Use high-quality collection tubes and ensure all processing materials (e.g., pipette tips, microcentrifuge tubes) are free of contaminants. Consider a pre-study validation of the collection tubes by analyzing a blank sample. |
| Evidence of sample degradation (e.g., discoloration, precipitation). | Prolonged storage at room temperature, allowing for enzymatic or microbial activity. | Process samples promptly after collection. If a delay is unavoidable, store the whole blood on wet ice (4°C) for no longer than a few hours.[5] |
Data Summary: Recommended Blood Collection Tubes for Metabolomics
While specific data on this compound is limited, the following table summarizes general recommendations for blood collection tubes in metabolomics studies, which are applicable to this compound analysis.
| Tube Type | Anticoagulant | Advantages | Disadvantages | Recommendation for this compound Analysis |
| Lavender Top | K2-EDTA or K3-EDTA | Minimal impact on metabolite profiles; inhibits enzymes dependent on Mg2+; widely recommended for metabolomics.[1][2][10] | Can cause ion suppression in mass spectrometry in some cases. | Highly Recommended |
| Green Top | Lithium Heparin or Sodium Heparin | Generally good for metabolite preservation. | Can interfere with some analytical methods; potential for background signals in mass spectrometry.[2] | Acceptable Alternative |
| Light Blue Top | Sodium Citrate | Used for coagulation studies. | Liquid anticoagulant dilutes the sample, affecting metabolite concentrations.[1] | Not Recommended |
| Red Top (Serum) | No anticoagulant (may have clot activator) | Reflects the clotted state. | The clotting process can significantly alter the metabolome, introducing variability.[1][4] | Not Recommended |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Patient Preparation: For non-emergency studies, it is recommended that subjects fast overnight (8-12 hours) prior to blood collection to minimize dietary-related metabolic variations.[3]
-
Materials:
-
21-gauge needle or appropriate size for venipuncture.
-
Vacutainer® holder.
-
Lavender top tubes containing K2-EDTA.
-
Tourniquet.
-
Alcohol swabs.
-
Gauze and bandage.
-
Pipettes and sterile, nuclease-free pipette tips.
-
1.5 mL or 2 mL polypropylene (B1209903) microcentrifuge tubes.
-
Refrigerated centrifuge (4°C).
-
Wet ice bucket.
-
-80°C freezer.
-
-
Blood Collection:
-
Label the EDTA tubes with the subject ID, date, and time of collection.
-
Perform venipuncture according to standard phlebotomy procedures.
-
Collect blood into the EDTA tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant. Do not shake vigorously to avoid hemolysis.
-
-
Sample Processing:
-
Place the collected blood tube on wet ice immediately if centrifugation cannot be performed within 15-20 minutes.
-
Centrifuge the blood sample at 1,300 x g for 10 minutes at 4°C to separate the plasma from the blood cells. This should be done within 40 minutes to 2 hours of collection.[3]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma to a pre-labeled polypropylene microcentrifuge tube.
-
-
Storage:
-
Immediately freeze the plasma aliquots at -80°C.
-
For future analyses, it is recommended to create smaller aliquots (e.g., 250 µL) to avoid multiple freeze-thaw cycles of the entire sample.
-
Visualizations
References
- 1. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocrates.com [biocrates.com]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 7. metabolon.com [metabolon.com]
- 8. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of anticoagulant influence on PMI estimation based on porcine blood metabolomics profile measured using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Oxoarginine vs. Asymmetric Dimethylarginine (ADMA): A Comparative Guide to Kidney Disease Biomarkers
An In-depth Analysis for Researchers and Drug Development Professionals
The landscape of kidney disease biomarkers is continuously evolving, with a critical need for molecules that can accurately reflect the progression of renal dysfunction and associated cardiovascular complications. Among the numerous candidates, metabolites of the L-arginine pathway have garnered significant attention. This guide provides a comprehensive comparison of two such metabolites: 2-Oxoarginine and asymmetric dimethylarginine (ADMA), evaluating their potential and established roles as biomarkers in chronic kidney disease (CKD). While ADMA is a well-researched and clinically relevant biomarker, this compound is an emerging uremic toxin with a less defined role in routine clinical diagnostics.
Performance Comparison: Quantitative Data
The available scientific literature presents a stark contrast in the volume of quantitative data for ADMA versus this compound in the context of chronic kidney disease. ADMA has been extensively studied, with numerous reports detailing its plasma concentrations across various stages of CKD. In contrast, specific quantitative data for this compound in CKD patient cohorts are scarce, with its identification primarily as a uremic toxin.
Table 1: Comparison of Plasma Concentrations in Healthy Individuals and CKD Patients
| Biomarker | Healthy Controls (µmol/L) | CKD Stage 1-2 (µmol/L) | CKD Stage 3 (µmol/L) | CKD Stage 4-5 (non-dialysis) (µmol/L) | End-Stage Renal Disease (ESRD) on Hemodialysis (µmol/L) |
| Asymmetric Dimethylarginine (ADMA) | 0.40 - 0.60[1] | 0.44 - 0.59[2][3] | 0.62 - 1.33[2][4][5] | 0.72 - 2.11[2][4][5] | 0.9 - 7.31[6][7][8] |
| This compound | Data not available | Data not available | Data not available | Data not available | Elevated (specific concentrations not widely reported) |
Note: The concentration ranges for ADMA are compiled from multiple studies and can vary based on the analytical method used and patient population characteristics.
Pathophysiological Significance and Signaling Pathways
Asymmetric Dimethylarginine (ADMA): The Endothelial Function Modulator
ADMA is a well-established endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). NO is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium. In chronic kidney disease, ADMA levels progressively increase due to both reduced renal clearance and decreased activity of the enzyme that degrades ADMA, dimethylarginine dimethylaminohydrolase (DDAH).[4][9]
The accumulation of ADMA leads to a state of NO deficiency, contributing to endothelial dysfunction, hypertension, and the progression of atherosclerosis, which are major contributors to the high cardiovascular morbidity and mortality in CKD patients.[4][10][11]
References
- 1. An overview of plasma concentrations of asymmetric dimethylarginine (ADMA) in health and disease and in clinical studies: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Value of plasma ADMA in predicting cardiac structure and function of patients with chronic kidney diseases [cjn.org.cn]
- 3. e-mjm.org [e-mjm.org]
- 4. Asymmetric dimethylarginine (ADMA) as an important risk factor for the increased cardiovascular diseases and heart failure in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.unair.ac.id [repository.unair.ac.id]
- 6. Asymmetric dimethylarginine plasma concentrations differ in patients with end-stage renal disease: relationship to treatment method and atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Plasma concentration of asymmetrical dimethylarginine and mortality in patients with end-stage renal disease: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to 2-Oxoarginine and Guanidinoacetate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key arginine metabolites, 2-Oxoarginine and guanidinoacetate, in the context of metabolic research. By presenting their distinct and overlapping roles in critical biochemical pathways, along with supporting experimental data and methodologies, this document aims to facilitate a deeper understanding of their significance as potential biomarkers and therapeutic targets.
Introduction to this compound and Guanidinoacetate
This compound, an alpha-keto acid derivative of arginine, is primarily known as a catabolite in the arginine metabolic pathway. Its accumulation is a key indicator of hyperargininemia, an inherited metabolic disorder characterized by a deficiency of the enzyme arginase. Elevated levels of this compound are also associated with uremic conditions.[1]
Guanidinoacetate, in contrast, is a direct and essential precursor in the biosynthesis of creatine (B1669601), a vital molecule for cellular energy homeostasis.[2][3] The metabolism of guanidinoacetate is central to the understanding of creatine deficiency syndromes, a group of genetic disorders affecting creatine synthesis and transport.[2]
Metabolic Pathways and Physiological Roles
The metabolic fates of this compound and guanidinoacetate diverge significantly from their common precursor, L-arginine, leading to distinct physiological and pathological consequences.
Guanidinoacetate and the Creatine Synthesis Pathway
Guanidinoacetate is synthesized from L-arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT).[3] Subsequently, it is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.[3] This two-step process is fundamental for maintaining adequate creatine levels in tissues with high energy demands, such as muscle and brain.
This compound in Arginine Catabolism
This compound is formed from L-arginine through transamination. In conditions of arginase deficiency, the urea (B33335) cycle is impaired, leading to the accumulation of arginine and its subsequent conversion to this compound and other guanidino compounds. The accumulation of these metabolites is believed to contribute to the neurological symptoms observed in hyperargininemia.
Interaction with the Nitric Oxide Pathway
L-arginine is the primary substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. The potential for this compound and guanidinoacetate to modulate this pathway is an area of active research. While direct comparative studies are limited, the structural similarity of these compounds to L-arginine suggests a potential for interaction with NOS.
Quantitative Data Comparison
The concentrations of this compound and guanidinoacetate in biological fluids are critical indicators of metabolic status. The following tables summarize representative quantitative data from various studies.
Table 1: Plasma Concentrations of this compound and Guanidinoacetate (μmol/L)
| Condition | This compound | Guanidinoacetate | Reference |
| Healthy Adults | Not routinely measured | 1.16 ± 0.59 | [4] |
| Hyperargininemia | Significantly elevated | Normal to slightly elevated | |
| AGAT Deficiency | Normal | 0.01 - 0.04 | [4] |
| GAMT Deficiency | Normal | 11.0 - 12.4 (in CSF) | [5] |
| Chronic Renal Failure | Elevated | 1.5 ± 0.1 | [2] |
Table 2: Urinary Concentrations of this compound and Guanidinoacetate (μmol/L)
| Condition | This compound | Guanidinoacetate | Reference |
| Healthy Adults | Not routinely measured | 311 ± 191 | [4] |
| Hyperargininemia | Significantly elevated | Normal to slightly elevated | |
| AGAT Deficiency | Normal | 2.4 - 5.8 | [4] |
| GAMT Deficiency | Normal | 1783 (in one patient) | [4] |
Experimental Protocols
Accurate quantification of this compound and guanidinoacetate is crucial for metabolic research. Below are detailed methodologies for their analysis.
Protocol 1: Simultaneous Quantification of Guanidinoacetate and Creatine by LC-MS/MS
This protocol describes a rapid and sensitive method for the simultaneous determination of guanidinoacetate and creatine in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
Methodology:
-
Sample Preparation: A simple 'dilute and shoot' approach is used. Plasma or urine samples are diluted with an internal standard solution (e.g., stable isotope-labeled creatine and guanidinoacetate).[6]
-
Chromatographic Separation: Separation is achieved on a suitable LC column, often a reversed-phase or HILIC column.[6]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in positive ionization mode, monitoring specific precursor-to-product ion transitions for guanidinoacetate and the internal standard.[6]
Protocol 2: Quantification of this compound and other Arginine Metabolites by LC-MS/MS
This protocol outlines a method for the simultaneous determination of arginine and its related metabolites, including this compound, in cellular extracts.
Methodology:
-
Sample Preparation: Cells are lysed, and proteins are precipitated using acetonitrile (B52724) followed by ultrasonication.[7] The supernatant is then analyzed.[7]
-
Chromatographic Separation: A reversed-phase column is typically used for separation with a mobile phase gradient of formic acid in water and acetonitrile.[7]
-
Mass Spectrometric Detection: Detection is carried out in multiple reaction monitoring (MRM) mode to quantify each metabolite based on its specific mass transition.[7]
Conclusion
This compound and guanidinoacetate, both derived from L-arginine, play vastly different roles in human metabolism. Guanidinoacetate is a critical intermediate in the synthesis of creatine, and its levels are indicative of the status of this essential energy pathway. In contrast, this compound is a marker of arginine overload, accumulating in specific metabolic disorders.
The distinct metabolic pathways and the differential changes in their concentrations in various pathological states highlight their importance as specific biomarkers. For researchers in metabolic diseases and drug development, understanding the comparative biochemistry of these two molecules is essential for diagnosing and monitoring diseases, as well as for developing targeted therapeutic interventions. The provided experimental protocols offer robust methods for their accurate quantification, enabling further exploration of their roles in health and disease.
References
- 1. alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxoarginine: A Potential but Unvalidated Prognostic Marker in Neurology
A comprehensive guide for researchers and drug development professionals on the prospective role of 2-Oxoarginine in neurological disease prognosis, compared with established biomarkers.
The quest for reliable prognostic biomarkers is a critical endeavor in the field of neurology. Early and accurate prediction of disease progression is paramount for patient management, clinical trial design, and the development of novel therapeutic interventions. While established markers have paved the way, the exploration of novel candidates continues. This guide provides an objective comparison of this compound, a metabolite of L-arginine, with currently utilized prognostic markers in key neurological disorders. It is important to note that while the metabolic pathway of arginine is implicated in neurological diseases, this compound itself has not yet been validated as a prognostic marker in large-scale clinical studies. This guide, therefore, presents its potential based on its biochemical context and highlights the existing research gap.
The Arginine Metabolic Hub and its Neurological Implications
L-arginine is a semi-essential amino acid at the crossroads of several metabolic pathways crucial for neurological function. The two primary enzymatic routes for L-arginine metabolism are the nitric oxide synthase (NOS) pathway, which produces nitric oxide (NO), a key signaling molecule in neurotransmission and cerebral blood flow regulation, and the arginase pathway, which converts L-arginine to ornithine and urea.[1] Disruptions in these pathways have been linked to the pathophysiology of various neurological conditions, including stroke and neurodegenerative diseases.[2] For instance, asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), both derivatives of L-arginine, are considered markers of endothelial dysfunction and have been implicated in cerebrovascular disorders.[3]
This compound is a metabolite in the arginine catabolic pathway. Its accumulation is known to occur in argininemia, a rare metabolic disorder that leads to severe neurological impairments, suggesting a potential link between elevated this compound and central nervous system dysfunction.
Comparative Analysis: this compound vs. Established Prognostic Markers
The following tables provide a comparative overview of this compound against established and researched prognostic biomarkers in ischemic stroke and Alzheimer's disease. The data for this compound is presented as hypothetical, pending future validation studies.
Table 1: Comparison of Prognostic Biomarkers in Ischemic Stroke
| Biomarker | Class | Prognostic Value | Performance Metrics (Illustrative) |
| This compound | Metabolite | Hypothesized: May reflect alterations in arginine metabolism and nitric oxide pathways post-stroke. | Not Yet Validated |
| Neurofilament Light Chain (NfL) | Protein (Axonal damage) | Strong predictor of functional outcome and mortality. | High sensitivity and specificity. |
| Glial Fibrillary Acidic Protein (GFAP) | Protein (Astrocyte damage) | Associated with stroke severity and poor outcome. | Good predictive value for hemorrhagic transformation. |
| Tau Protein | Protein (Neuronal injury) | Elevated levels correlate with larger infarct volumes and worse outcomes. | Moderate prognostic accuracy. |
| C-Reactive Protein (CRP) | Inflammatory marker | High levels are associated with increased risk of recurrent stroke and poor functional outcome. | Non-specific, but adds prognostic value. |
| Asymmetric Dimethylarginine (ADMA) | Metabolite | Elevated levels are linked to endothelial dysfunction and poor outcomes.[4] | Moderate prognostic value. |
Table 2: Comparison of Prognostic Biomarkers in Alzheimer's Disease
| Biomarker | Class | Prognostic Value | Performance Metrics (Illustrative) |
| This compound | Metabolite | Hypothesized: Alterations in arginine metabolism are observed in AD; this compound could reflect these changes.[5] | Not Yet Validated |
| Phosphorylated Tau (p-Tau) | Protein (Tau pathology) | Core biomarker for AD diagnosis and predicts cognitive decline. | High diagnostic and prognostic accuracy. |
| Amyloid-beta 42 (Aβ42) | Peptide (Amyloid pathology) | Low CSF levels are a key indicator of amyloid plaque deposition and disease progression. | High diagnostic and prognostic accuracy. |
| Neurogranin | Protein (Synaptic dysfunction) | CSF levels are elevated in AD and correlate with cognitive decline. | Good prognostic value for future cognitive impairment. |
| YKL-40 (Chitinase-3-like protein 1) | Inflammatory marker | Elevated CSF levels are associated with neuroinflammation and faster disease progression. | Moderate prognostic value. |
Experimental Protocols: Quantification of this compound
For researchers interested in investigating this compound, a robust analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like amino acid metabolites in biological matrices.
Protocol: LC-MS/MS Quantification of this compound in Human Plasma/CSF
1. Sample Preparation:
-
Thawing: Thaw frozen plasma or CSF samples on ice.
-
Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., 13C6-2-Oxoarginine).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar metabolites like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous content to separate the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
The Path Forward: A Workflow for Biomarker Validation
The validation of a novel biomarker like this compound is a multi-step process that requires rigorous scientific investigation. The following workflow illustrates the key stages.
Conclusion and Future Directions
While this compound is an intriguing candidate biomarker due to its position within the pathogenically relevant arginine metabolic pathway, there is currently no direct evidence to support its use as a prognostic marker in common neurological diseases. This guide underscores a significant opportunity for future research. The scientific community is encouraged to undertake studies to:
-
Quantify this compound levels in well-characterized patient cohorts for various neurological disorders.
-
Correlate this compound levels with disease severity, progression rates, and clinical outcomes.
-
Compare the prognostic performance of this compound with established biomarkers.
-
Investigate the underlying biological mechanisms that may link this compound to neurological disease progression.
By systematically addressing these research questions, the true prognostic potential of this compound in neurology can be elucidated, potentially leading to a valuable new tool for clinicians and researchers.
References
- 1. The role of L-arginine metabolism in neurocritical care patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-arginine and nitric oxide in CNS function and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The L-arginine pathway in acute ischemic stroke and severe carotid stenosis: temporal profiles and association with biomarkers and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Arginine Metabolism in Chronic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, leading to an accumulation of metabolic waste products, known as uremic toxins. 2-Oxoarginine, a metabolite of arginine, is considered one such uremic toxin. While the direct quantification of this compound across the different stages of CKD is not extensively documented in publicly available research, significant alterations in the broader arginine metabolic pathway are well-established. This guide provides a comparative overview of key arginine metabolites whose levels are known to be dysregulated in CKD, offering insights into the metabolic consequences of declining renal function.
This guide will focus on the following key metabolites of the arginine pathway for which comparative data in CKD are available:
-
L-Arginine: The substrate for nitric oxide synthase (NOS) and arginase.
-
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of NOS.
-
Symmetric Dimethylarginine (SDMA): A structural isomer of ADMA, primarily cleared by the kidneys.
-
L-Citrulline: A co-product of NO synthesis and a precursor for arginine synthesis.
Understanding the changes in these metabolites is crucial for researchers and drug development professionals working on novel therapeutic strategies to mitigate the complications associated with CKD.
Comparative Analysis of Arginine Metabolite Levels in CKD
The following table summarizes the typical changes observed in the plasma concentrations of key arginine metabolites across different stages of Chronic Kidney Disease. It is important to note that specific concentrations can vary based on the patient population, analytical methods, and other clinical factors.
| Metabolite | CKD Stage 2 (eGFR 60-89 mL/min/1.73m²) | CKD Stages 3-4 (eGFR 15-59 mL/min/1.73m²) | CKD Stage 5 (eGFR <15 mL/min/1.73m² or on dialysis) | Reference |
| L-Arginine | Generally within the normal range or slightly decreased. | May be normal or show a decreasing trend. | Often decreased, particularly in dialysis patients.[1] | |
| ADMA | Mildly elevated. | Moderately to significantly elevated.[1] | Markedly elevated.[1] | |
| SDMA | Mildly elevated. | Moderately to significantly elevated. | Markedly elevated. | |
| L-Citrulline | May be normal or slightly increased. | Significantly increased.[1] | Markedly elevated.[1] |
eGFR: estimated Glomerular Filtration Rate
Experimental Protocols
Accurate quantification of arginine and its metabolites is critical for research in this field. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust method.
Protocol: Quantification of Arginine, ADMA, and SDMA in Human Plasma by LC-MS/MS
This protocol is a representative example for the simultaneous quantification of arginine and its methylated derivatives.
1. Sample Preparation
-
Materials:
-
Human plasma samples
-
Internal standards (e.g., ¹³C₆-Arginine, d₇-ADMA)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
-
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Precipitate proteins by adding a defined volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., ammonium acetate in water with formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column.
-
Mobile Phase A: Aqueous solution with a buffer and modifier (e.g., 10 mM ammonium acetate with 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent with a modifier (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: An appropriate gradient program to achieve separation of the analytes.
-
Flow Rate: A typical flow rate for analytical columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
L-Arginine: m/z 175 → 70
-
ADMA/SDMA: m/z 203 → 70
-
¹³C₆-Arginine: m/z 181 → 74
-
d₇-ADMA: m/z 210 → 77
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
A calibration curve is generated using standards of known concentrations to determine the concentration of the analytes in the unknown samples.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathway of arginine and the experimental workflow for its analysis.
Caption: Arginine metabolism and its dysregulation in kidney disease.
Caption: A typical workflow for the analysis of arginine metabolites.
Conclusion
While direct evidence for a graduated increase in this compound with CKD progression is currently limited in the accessible literature, the broader arginine metabolic pathway is clearly and significantly impacted by declining renal function. The accumulation of ADMA and SDMA, coupled with potential alterations in arginine and citrulline levels, contributes to the complex metabolic milieu of CKD. This dysregulation has implications for nitric oxide bioavailability, endothelial function, and overall cardiovascular health in this patient population. Further research, employing robust analytical methods, is warranted to specifically quantify this compound and other less-studied metabolites across the full spectrum of CKD to better understand their role in the pathophysiology of the disease and to identify potential new therapeutic targets.
References
Correlation of 2-Oxoarginine with Other Uremic Toxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of uremic toxins is a hallmark of chronic kidney disease (CKD), contributing to a wide range of systemic pathologies. Among these toxins, 2-Oxoarginine, a metabolite of arginine, has been identified as a significant player in the uremic milieu. Understanding its relationship with other uremic toxins is crucial for elucidating the complex pathophysiology of uremia and for the development of targeted therapeutic strategies. This guide provides a comparative analysis of the correlation of this compound with other key uremic toxins, supported by experimental data and detailed methodologies.
Quantitative Correlation Analysis
Direct quantitative correlations between this compound (also known as α-keto-δ-guanidinovaleric acid) and other specific uremic toxins are not extensively reported in the current literature. However, studies focusing on the broader class of guanidino compounds, to which this compound belongs, and metabolomic analyses of uremic plasma provide valuable insights into potential associations.
The following table summarizes available correlation data for uremic toxins, primarily focusing on guanidino compounds and other toxins related to arginine metabolism, to provide a comparative context for the potential behavior of this compound.
| Uremic Toxin 1 | Uremic Toxin 2 | Correlation Coefficient (r) | p-value | Patient Cohort | Reference |
| Guanidinosuccinic acid | Urea | 0.54 | 0.02 | 20 male hemodialysis patients | [1] |
| Guanidinosuccinic acid | C-reactive protein | -0.736 | 0.001 | 20 male hemodialysis patients | [1] |
| Plasma Methylguanidine | Erythrocyte Methylguanidine | Significant (exact r-value not provided) | < 0.05 | 30 hemodialysis patients and 15 non-dialyzed CKD patients | [2] |
| Plasma Guanidinosuccinic acid | Erythrocyte Guanidinosuccinic acid | Significant (exact r-value not provided) | < 0.05 | 30 hemodialysis patients and 15 non-dialyzed CKD patients | [2] |
It is important to note that while direct correlations for this compound are lacking, its concentration has been shown to increase significantly in hemodialysis patients upon creatine (B1669601) supplementation, indicating its dynamic nature within the guanidino compound metabolic pathway[1]. Furthermore, studies have demonstrated that the serum levels of several guanidino compounds, including guanidinosuccinic acid (GSA), symmetric dimethylarginine (SDMA), and methylguanidine, show a strong correlation with the degree of renal insufficiency, suggesting their potential for co-accumulation[3].
Experimental Protocols
The methodologies employed to quantify uremic toxins are critical for the accuracy and comparability of research findings. Below are detailed protocols for the measurement of guanidino compounds and other relevant uremic toxins.
Quantification of Guanidino Compounds by High-Performance Liquid Chromatography (HPLC)
This method is widely used for the simultaneous determination of multiple guanidino compounds in biological fluids.
Sample Preparation:
-
Serum or plasma samples are deproteinized by adding an equal volume of 10% trichloroacetic acid.
-
The mixture is vortexed and then centrifuged at 10,000 x g for 10 minutes.
-
The supernatant is collected and filtered through a 0.22 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A strong cation-exchange column is typically used.
-
Mobile Phase: A gradient elution is employed using a combination of buffers, such as a sodium citrate (B86180) buffer and a sodium borate (B1201080) buffer, with increasing pH and ionic strength.
-
Detection: Post-column derivatization with a fluorescent reagent, such as 9,10-phenanthrenequinone, is used for sensitive detection. The fluorescent derivatives are then detected by a fluorescence detector.
Quantification:
-
Concentrations of the individual guanidino compounds are determined by comparing their peak areas to those of known standards.
Metabolomic Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Untargeted and targeted metabolomics approaches using LC-MS/MS are powerful tools for the comprehensive analysis of uremic toxins.
Sample Preparation:
-
Plasma or serum samples are thawed on ice.
-
Proteins are precipitated by adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), typically in a 4:1 ratio (solvent:sample).
-
The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
The samples are then centrifuged at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
The supernatant containing the metabolites is carefully transferred to a new tube and dried under a stream of nitrogen or by vacuum centrifugation.
-
The dried extract is reconstituted in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation of metabolites is achieved using a reversed-phase or HILIC (hydrophilic interaction liquid chromatography) column with a gradient elution of mobile phases, typically consisting of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites. Specific parent and product ion transitions are monitored for targeted analysis of known uremic toxins.
Data Analysis:
-
Peak identification and integration are performed using specialized software.
-
Metabolite identification is confirmed by comparing retention times and fragmentation patterns with authentic standards.
-
Statistical analysis, including correlation analysis, is then performed on the quantified metabolite data.
Signaling Pathways and Logical Relationships
The accumulation of uremic toxins, including this compound and other guanidino compounds, can disrupt various cellular signaling pathways, contributing to the pathophysiology of CKD.
Arginine Metabolism and Guanidino Compound Formation
The following diagram illustrates the central role of arginine in the production of several uremic toxins, including this compound, ADMA, and SDMA.
This pathway highlights how impaired renal excretion in CKD leads to the accumulation of this compound, ADMA, and SDMA. The interconnectedness of these pathways suggests that factors influencing one component may have cascading effects on the others, leading to potential correlations in their plasma concentrations.
Experimental Workflow for Uremic Toxin Correlation Analysis
The following diagram outlines a typical workflow for investigating the correlation between this compound and other uremic toxins.
This standardized workflow ensures robust and reproducible findings in the study of uremic toxin correlations, from patient selection to data analysis and biological interpretation.
References
- 1. Guanidino compounds after creatine supplementation in renal failure patients and their relation to inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma, urinary, and erythrocyte concentrations of guanidino compounds in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidino compounds in serum and urine of nondialyzed patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Oxoarginine and Symmetric Dimethylarginine (SDMA) in the Context of Renal Failure
In the landscape of renal failure biomarkers, symmetric dimethylarginine (SDMA) has emerged as a clinically valuable tool for early diagnosis and monitoring of chronic kidney disease (CKD). Concurrently, the accumulation of uremic toxins, such as 2-Oxoarginine, is a hallmark of renal failure, with growing interest in their pathophysiological roles. This guide provides a detailed, objective comparison of this compound and SDMA, focusing on their performance as biomarkers, their roles in the pathogenesis of renal failure, and the experimental methodologies used for their quantification.
Biomarker Performance and Clinical Utility
While direct comparative studies between this compound and SDMA are limited, their individual characteristics as biomarkers can be evaluated based on existing research.
Symmetric Dimethylarginine (SDMA) is a methylated form of the amino acid arginine, released into circulation during protein degradation and primarily eliminated by renal excretion.[1] It has gained prominence as a sensitive and early indicator of declining glomerular filtration rate (GFR).[2] Studies have shown that serum SDMA concentrations increase earlier than serum creatinine (B1669602) in both feline and canine models of CKD.[3][4] In humans, SDMA exhibits a strong correlation with measured GFR and is considered a reliable marker of kidney function.[5] Unlike creatinine, SDMA is not significantly influenced by muscle mass, making it a more robust biomarker in patients with sarcopenia or cachexia.[6]
This compound , also known as α-keto-δ-guanidinovaleric acid, is a metabolite of arginine and is classified as a uremic toxin. Its concentration is known to increase in patients with renal failure.[1] However, its utility as a routine clinical biomarker for monitoring GFR is not as well-established as SDMA. It is primarily studied in the context of "uremic toxicity," where the accumulation of such compounds is linked to the systemic complications of renal failure, including neurological symptoms.[6][7]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and SDMA in the context of renal function. It is important to note the disparity in the volume of research, with significantly more quantitative data available for SDMA.
| Parameter | This compound | Symmetric Dimethylarginine (SDMA) |
| Normal Serum/Plasma Concentration | Data not consistently reported in healthy populations. | Healthy adults (LC-MS/MS): 0.47 ± 0.08 µmol/L[8] |
| Concentration in Renal Failure | Elevated in uremic patients.[1] Specific concentrations across CKD stages are not well-documented in readily available literature. | Significantly increased in CKD patients.[9] Levels in advanced CKD (stages 4 and 5) are higher than in early stages (stages 2 and 3).[10] |
| Correlation with GFR | While expected to be inversely correlated due to renal clearance, specific correlation coefficients from large clinical studies are not widely reported. | Strong negative correlation. Correlation coefficient (r) with measured GFR reported as -0.84.[5] |
Pathophysiological Roles in Renal Failure
Both this compound and SDMA are not merely markers but are also implicated in the pathophysiology of renal disease and its complications.
This compound , as a guanidino compound, contributes to the overall uremic toxin burden. Guanidino compounds are known to have neurotoxic effects and may play a role in the etiology of uremic encephalopathy.[7][11] The accumulation of these compounds can lead to hyperexcitability of the central nervous system.[6]
SDMA is increasingly recognized as a mediator of endothelial dysfunction.[9] Elevated SDMA levels are associated with impaired nitric oxide (NO) bioavailability, which is crucial for maintaining vascular health.[12] This link between SDMA and endothelial dysfunction may contribute to the high cardiovascular risk observed in patients with CKD.
The following diagram illustrates the metabolic pathways of arginine leading to the formation of this compound and SDMA.
Experimental Protocols
Accurate quantification of this compound and SDMA is crucial for research and clinical applications. The methodologies for these two molecules differ significantly.
Measurement of Symmetric Dimethylarginine (SDMA)
The gold standard for SDMA measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][13] Commercially available immunoassays are also widely used in clinical practice.[14][15]
Experimental Workflow for SDMA Measurement (LC-MS/MS)
Key Steps in LC-MS/MS Protocol:
-
Sample Preparation: Typically involves protein precipitation from serum or plasma using a solvent like acetonitrile. An isotope-labeled internal standard (e.g., d7-SDMA) is added for accurate quantification.[3]
-
Chromatographic Separation: Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.[13]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
Immunoassays: Commercially available enzyme-linked immunosorbent assays (ELISAs) and immunoturbidimetric assays offer a high-throughput and more accessible alternative to LC-MS/MS for clinical use.[14][16] However, it is crucial to be aware of potential differences in accuracy and precision between different assay methods.[17]
Measurement of this compound
The quantification of this compound, as an α-keto acid, typically requires a derivatization step to enhance its stability and detectability.
Experimental Protocol for this compound Measurement (HPLC with Fluorescence Detection)
A common method involves derivatization with a fluorogenic reagent followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18]
Key Steps in HPLC-Fluorescence Protocol:
-
Sample Preparation: Deproteinization of serum or urine samples.
-
Derivatization: The α-keto acid group of this compound is reacted with a derivatizing agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), in an acidic solution to form a stable, highly fluorescent derivative.[18]
-
Chromatographic Separation: The fluorescent derivatives are separated using reversed-phase HPLC.
-
Fluorescence Detection: The separated derivatives are detected by a fluorescence detector.
LC-MS/MS based methods can also be employed for the analysis of α-keto acids, often involving a similar derivatization step to improve chromatographic behavior and ionization efficiency.[19]
Conclusion
Symmetric dimethylarginine (SDMA) is a well-validated and clinically integrated biomarker for the early detection and monitoring of renal failure. Its strong correlation with GFR and independence from muscle mass provide distinct advantages over traditional markers like creatinine.
This compound, while identified as a uremic toxin that accumulates in renal failure and likely contributes to its pathophysiology, is not yet established as a routine clinical biomarker for monitoring kidney function. The available data on its quantitative relationship with the stages of CKD are sparse compared to SDMA.
For researchers and drug development professionals, SDMA serves as a reliable endpoint for assessing kidney function in preclinical and clinical studies. This compound, on the other hand, represents a target of interest for studies focused on mitigating uremic toxicity and its associated complications. Future research is warranted to further elucidate the clinical utility of this compound as a potential biomarker and to conduct direct comparative studies against established markers like SDMA.
References
- 1. [Chronic renal failure and guanidino compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of Kidney Function and SDMA as a New Biomarker • MSPCA-Angell [mspca.org]
- 3. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and Quality Control Validation of a Novel Symmetric Dimethylarginine Assay in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of symmetric dimethylarginine with creatinine, cystatin C and their eGFR equations as markers of kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous guanidino compounds as uremic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of arginine, asymmetric dimethylarginine, and symmetric dimethylarginine in human plasma and other biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethylarginines and inflammation markers in patients with chronic kidney disease undergoing dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma and Urinary Amino Acid Metabolomic Profiling in Patients with Different Levels of Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Arginine, arginine analogs and nitric oxide production in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative performance of IDEXX SDMA Test and the DLD SDMA ELISA for the measurement of SDMA in canine and feline serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of two methods for dimethylarginines quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Analytical Methods for 2-Oxoarginine Determination
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxoarginine, a key metabolite in arginine metabolism, is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of the leading analytical methods for this compound analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
The analytical landscape for this compound is dominated by three primary techniques: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and cost.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the three major techniques used for this compound analysis. It is important to note that while direct comparative data for this compound is limited, the presented values are based on published data for structurally similar α-keto acids and arginine metabolites, providing a reliable estimate of expected performance.
| Parameter | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1.3–10 nM[1] | ~0.1 µM | 0.1–10 nM |
| Limit of Quantification (LOQ) | 4.2–18 nM[1] | ~0.3 µM | 0.5–25 nM |
| Linearity (R²) | >0.99[2] | >0.99[3] | >0.998[4] |
| Sample Preparation | Moderately complex (derivatization required) | Complex (derivatization required) | Simple to moderate (derivatization may not be required) |
| Specificity | Good | Very Good | Excellent |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC with Fluorescence Detection, GC-MS, and LC-MS/MS.
HPLC with Fluorescence Detection
This method relies on the derivatization of the α-keto acid group of this compound with a fluorescent tag, allowing for sensitive detection. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1]
Sample Preparation and Derivatization:
-
Homogenize tissue or cell samples in a suitable buffer and deproteinize using an acid like perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
To 100 µL of the supernatant, add 100 µL of DMB derivatization solution (containing DMB, 2-mercaptoethanol, and a buffer).
-
Incubate the mixture at 60°C for 2 hours in the dark to form the fluorescent derivative.
-
Stop the reaction by adding a small volume of strong acid (e.g., HCl).
-
Filter the sample before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~367 nm and emission at ~446 nm.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a two-step derivatization process to make the molecule volatile for gas chromatography.
Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using a suitable solvent and deproteinize.
-
Dry the extract completely under a stream of nitrogen.
-
Step 1 (Esterification): Add a solution of 2 M HCl in methanol and heat at 80°C for 60 minutes to convert the carboxylic acid group to a methyl ester.[5][6]
-
Dry the sample again.
-
Step 2 (Acylation): Add pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes to derivatize the amine and guanidino groups.[5][6]
-
Reconstitute the derivatized sample in a suitable organic solvent like toluene (B28343) for injection.[5][6]
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient from an initial low temperature (e.g., 80°C) to a final high temperature (e.g., 280°C).
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that may not require derivatization, simplifying sample preparation.
Sample Preparation:
-
Deproteinize the plasma, serum, or tissue homogenate sample by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected or further diluted with the mobile phase.
LC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a general experimental workflow and a decision-making flowchart.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-Oxoarginine Measurements
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons for the measurement of 2-oxoarginine. Given the absence of a formal, publicly available inter-laboratory study for this specific analyte, this document outlines the essential components for establishing such a comparison, including standardized analytical approaches and data reporting structures.
This compound, a metabolite of arginine, has been identified as a uremic toxin and its levels are elevated in certain metabolic disorders like argininemia. Accurate and reproducible measurement of this compound is crucial for clinical research and diagnostics. This guide is intended to facilitate the harmonization of this compound quantification across different laboratories.
Comparison of Analytical Methods
The primary methods for the quantification of amino acids and their metabolites, including 2-oxo acids like this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques offer the necessary sensitivity and specificity for analysis in complex biological matrices such as plasma, serum, and urine.
Table 1: Summary of Analytical Method Performance for this compound Quantification
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on physicochemical properties, detection via UV absorbance or fluorescence after derivatization. | Separation by liquid chromatography followed by mass-based detection and quantification. |
| Sample Type | Plasma, Serum, Urine | Plasma, Serum, Urine, Cellular Extracts |
| Derivatization | Often required (e.g., with phenylhydrazine (B124118) or o-phthalaldehyde) to enhance detection.[2][5] | Typically not required, simplifying sample preparation. |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity (LOD) | Sub-micromolar range (e.g., <0.25 µmol/L for similar 2-oxo acids).[2] | Low to sub-micromolar range, generally more sensitive than HPLC. |
| Precision (%CV) | Typically <15% | Typically <15%.[3] |
| Throughput | Lower, due to longer run times and potential for manual derivatization steps. | Higher, with faster run times and amenability to automation. |
Experimental Protocols
Detailed and standardized protocols are critical for minimizing inter-laboratory variability. Below are representative methodologies for sample preparation and analysis using LC-MS/MS, which is currently the most robust and widely used technique for this type of analysis.
Protocol 1: Sample Preparation from Plasma/Serum
-
Sample Collection and Handling : Blood samples should be collected and placed on ice immediately to prevent the degradation of arginine and related metabolites.[6] Plasma or serum should be separated within 30 minutes of collection by centrifugation at 4°C.[6] Samples should be stored at -80°C until analysis.
-
Protein Precipitation : To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing and Centrifugation : Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 0% to 40% Mobile Phase B over 10 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
-
Data Analysis : Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting.
Caption: Experimental workflow for this compound measurement.
Arginine Metabolism Pathway
This compound is a key metabolite in the catabolism of arginine. Understanding this pathway is essential for interpreting measurement data.
Caption: Simplified arginine metabolic pathway showing this compound formation.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Fast method for the simultaneous determination of 2-oxo acids in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Frontier: A Comparative Guide to Longitudinal Studies on 2-Oxoarginine and its Precursors in Disease Progression
A stark reality confronts researchers investigating the metabolic underpinnings of chronic diseases: a significant knowledge gap exists regarding the longitudinal impact of 2-Oxoarginine. This alpha-keto acid, a direct catabolite of arginine, remains largely unexplored in long-term studies of disease progression. While its role as a biomarker in the rare genetic disorder argininemia is established, and it has been identified as a uremic toxin, its broader implications for common chronic conditions are yet to be elucidated through longitudinal research.[1]
This guide, therefore, ventures into the closely related and more extensively researched territories of L-arginine and L-homoarginine. By examining the longitudinal evidence for these metabolic precursors of this compound, we aim to provide a comparative framework that can inform future research directions and offer the best available indirect evidence for the potential role of this compound in disease progression. The metabolic link is clear: this compound is formed from L-arginine via the arginine aminotransferase pathway.[1] Understanding the long-term consequences of altered flux through arginine metabolic pathways is paramount for identifying novel therapeutic targets.
Comparative Analysis of Longitudinal Studies: L-Homoarginine and L-Arginine
The following tables summarize quantitative data from key longitudinal studies investigating the association of L-homoarginine and L-arginine with the progression of chronic kidney disease, cardiovascular disease, and type 2 diabetes.
L-Homoarginine and Disease Progression
| Study & Population | Follow-up Duration | Key Findings | Statistical Significance |
| Chronic Kidney Disease | |||
| Mild to Moderate Kidney Disease (MMKD) Study (n=139) | Median 4.45 years | Lower baseline homoarginine concentrations were associated with a higher risk of CKD progression (doubling of serum creatinine (B1669602) or end-stage renal disease). | p = 0.005 |
| Pre-dialysis CKD patients (n=168) | Median 4 years | Lower homoarginine was a strong inverse predictor of progression to dialysis and mortality. | p = 0.002 (dialysis), p = 0.017 (mortality) |
| Cardiovascular Disease | |||
| LUdwigshafen RIsk and Cardiovascular Health (LURIC) Study (n=3,305) | Median 7.7 years | Patients in the lowest quartile of homoarginine had a >4-fold higher rate of cardiovascular death. | p < 0.001 |
| 4D Study (hemodialysis patients with type 2 diabetes, n=1244) | Median 4 years | Mortality was 2-fold higher in patients in the lowest homoarginine quartile. | Not specified |
L-Arginine and Disease Progression
| Study & Population | Follow-up Duration | Key Findings | Statistical Significance |
| Type 2 Diabetes | |||
| Pilot Prospective Study (n=10 T2DM patients) | 5 years | L-arginine content and nitric oxide production decreased in red blood cells over the 5-year follow-up. | p < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of the experimental protocols used in the cited studies for the quantification of L-homoarginine and L-arginine.
Quantification of L-Homoarginine
-
Sample Type: Plasma or serum.
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method.
-
Procedure:
-
Sample Preparation: Plasma/serum samples are deproteinized, often using an acid solution.
-
Derivatization: Amino acids are derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.
-
Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase HPLC column.
-
Detection: The fluorescent derivatives are detected using a fluorescence detector.
-
Quantification: The concentration of L-homoarginine is determined by comparing its peak area to that of a known standard.
-
Quantification of L-Arginine
-
Sample Type: Red blood cells and plasma.
-
Method: Competitive Enzyme-Linked Immunoassay (ELISA) and spectrophotometry for related metabolites.
-
Procedure (ELISA for L-arginine):
-
Sample Preparation: Red blood cells are lysed, and both lysates and plasma are collected.
-
Assay Principle: The assay is based on the competition between L-arginine in the sample and a fixed amount of labeled L-arginine for a limited number of binding sites on an antibody specific for L-arginine.
-
Detection: The amount of bound labeled L-arginine is inversely proportional to the concentration of L-arginine in the sample. The signal is typically colorimetric and measured with a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of L-arginine to determine the concentration in the samples.
-
Signaling Pathways and Metabolic Relationships
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving arginine and its derivatives.
Discussion and Future Directions
The conspicuous absence of longitudinal studies on this compound represents a critical gap in our understanding of metabolic contributions to chronic diseases. The presented data on L-homoarginine and L-arginine strongly suggest that alterations in arginine metabolism are associated with the progression of chronic kidney disease, cardiovascular disease, and type 2 diabetes. Given that this compound is a direct product of arginine catabolism, it is plausible that its levels are also perturbed in these conditions and may actively contribute to disease pathogenesis.
Future research should prioritize the development and validation of robust, high-throughput analytical methods for this compound quantification in large-scale clinical cohorts. Subsequently, well-designed longitudinal studies are imperative to directly assess the prognostic value of this compound for disease progression and clinical outcomes. Furthermore, preclinical studies utilizing animal models are needed to dissect the specific molecular mechanisms by which this compound may exert its effects, for instance, its potential impact on nitric oxide bioavailability or its role in cellular signaling pathways. Elucidating the role of this understudied metabolite could pave the way for novel diagnostic biomarkers and therapeutic strategies for a range of chronic diseases.
References
2-Oxoarginine in Animal Models: A Comparative Guide to a Novel Biomarker in Human Diseases
For researchers, scientists, and drug development professionals, understanding the intricate metabolic dysregulations in disease is paramount. This guide provides a comparative analysis of 2-oxoarginine, a less-explored metabolite of arginine, and its potential as a biomarker in animal models of cardiovascular, neurodegenerative, and kidney diseases. While direct quantitative data for this compound remains limited, this document synthesizes the current understanding of arginine metabolism in these pathologies, presents comparative data for related, well-established biomarkers, and provides detailed experimental protocols to facilitate further investigation into this promising area.
The Arginine Metabolic Axis: A Central Player in Disease Pathophysiology
L-arginine, a semi-essential amino acid, is a substrate for several key enzymes, leading to the production of a variety of bioactive molecules. The dysregulation of arginine metabolism has been implicated in the pathogenesis of numerous human diseases. Two major enzymatic pathways compete for arginine: nitric oxide synthases (NOS) and arginases.
-
Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (eNOS, nNOS, and iNOS) catalyze the conversion of arginine to nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
-
Arginase (ARG) Pathway: Arginases (ARG1 and ARG2) hydrolyze arginine to ornithine and urea (B33335). Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation, and proline, which is crucial for collagen synthesis and wound healing.
An imbalance between these two pathways can lead to endothelial dysfunction, oxidative stress, and inflammation, contributing to the progression of various diseases. Furthermore, arginine can be methylated to form asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), both of which have been identified as significant biomarkers, particularly in cardiovascular and renal diseases. This compound, an alpha-keto acid derivative of arginine, is another product of arginine metabolism, though its role in disease is less understood. It is known to be elevated in the genetic disorder argininemia and is considered a uremic toxin.[1]
Cardiovascular Disease Models: A Focus on Arginine-Derived Biomarkers
In animal models of cardiovascular disease, particularly heart failure and atherosclerosis, the focus has largely been on the interplay between NO bioavailability and the accumulation of inhibitory arginine metabolites. While direct measurements of this compound are scarce, studies have quantified other key players in the arginine metabolic pathway.
A study on a rat model of acute ischemic kidney injury-induced acute lung injury found that plasma levels of asymmetric dimethylarginine (ADMA) were a good biomarker for the condition.[2]
| Biomarker | Animal Model | Disease | Key Findings | Reference |
| ADMA | Rat | Acute Ischemic Kidney Injury-Induced Acute Lung Injury | Plasma ADMA levels were significantly higher in the AKI group compared to control. | [2] |
| SDMA | LDLr-/- Mouse | Chronic Kidney Disease-Accelerated Atherosclerosis | Plasma SDMA was elevated in CKD mice compared to control mice (0.20 ± 0.01 μM vs. 0.15 ± 0.01 μM). | [3] |
| Arginine | Rat | Acute Hepatic Injury | Blood arginine levels were decreased in all three hepatic injury models. | [4] |
| Ornithine | Rat | Acute Hepatic Injury | Blood ornithine levels were increased in all three hepatic injury models. | [4] |
Neurodegenerative Disease Models: Unraveling Metabolic Dysregulation
Metabolic alterations, including those in amino acid pathways, are increasingly recognized as key features of neurodegenerative diseases like Alzheimer's disease. While direct evidence for the role of this compound is still emerging, metabolomic studies in animal models have identified several other potential biomarkers.
A study utilizing a rat model of Alzheimer's disease identified potential blood biomarkers including lysine, BCAAs, alanine, ornithine, creatine, glutamine, and pyruvate.[5] Another study on a mouse model of Alzheimer's disease highlighted the role of impaired arginine metabolism as a novel biomarker pathway.[6]
| Biomarker | Animal Model | Disease | Key Findings | Reference |
| Ornithine | OXYS Rat | Alzheimer's Disease | Altered ornithine levels were identified as a potential blood biomarker. | [5] |
| Arginine Metabolism | Mouse Model | Alzheimer's Disease | Impaired arginine metabolism was identified as a novel biomarker pathway. | [6] |
Kidney Disease Models: The Rise of Methylated Arginine Derivatives
In the context of kidney disease, the accumulation of uremic toxins and the dysregulation of nitrogen metabolism are central to disease progression. Symmetric dimethylarginine (SDMA) has emerged as a sensitive biomarker for renal dysfunction in various animal models, often outperforming traditional markers like creatinine.
A metabolomic study in a mouse model of chronic kidney disease (CKD)-accelerated atherosclerosis found elevated plasma levels of both ADMA and SDMA in CKD mice compared to controls.[3] Another study in a rat model of acute renal injury reported reduced renal synthesis of arginine and decreased renal DDAH activity, the enzyme that degrades ADMA.[7]
| Biomarker | Animal Model | Disease | Key Findings | Reference |
| ADMA | LDLr-/- Mouse | Chronic Kidney Disease-Accelerated Atherosclerosis | Plasma ADMA was elevated in CKD mice compared to control mice. | [3] |
| SDMA | LDLr-/- Mouse | Chronic Kidney Disease-Accelerated Atherosclerosis | Plasma SDMA was elevated in CKD mice compared to control mice (0.20 ± 0.01 μM vs. 0.15 ± 0.01 μM). | [3] |
| Arginine | Rat | Acute Renal Injury | ARI reduced renal synthesis of arginine and its level in circulation. | [7] |
Experimental Protocols
To facilitate further research into the role of this compound and other arginine metabolites, detailed experimental protocols are provided below.
Quantification of Arginine Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple arginine metabolites simultaneously.
Sample Preparation (Plasma/Serum):
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of sample, add 10 µL of an internal standard solution containing stable isotope-labeled analogues of the analytes (e.g., 13C6-Arginine, d7-ADMA).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar analytes.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically employed.
-
MS Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific parent-to-product ion transitions for each analyte and internal standard are monitored.
Arginase Activity Assay
Arginase activity can be measured colorimetrically by quantifying the amount of urea produced.
Sample Preparation (Tissue Homogenate):
-
Homogenize ~100 mg of tissue in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
Assay Procedure:
-
Activate arginase by incubating 50 µL of the sample lysate with 50 µL of 10 mM MnCl2 at 55-60°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 400 µL of an acid mixture (e.g., H2SO4:H3PO4:H2O = 1:3:7).
-
Add 25 µL of 9% α-isonitrosopropiophenone (in ethanol) and incubate at 100°C for 45 minutes.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Calculate urea concentration based on a standard curve.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity is often indirectly measured by quantifying the conversion of L-arginine to L-citrulline or by measuring the production of nitrite (B80452) and nitrate (B79036), the stable end-products of NO.
Sample Preparation (Tissue Homogenate):
-
Homogenize tissue in a buffer containing protease inhibitors and cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4, and calmodulin).
-
Centrifuge to remove cellular debris.
Assay Procedure (Griess Assay for Nitrite/Nitrate):
-
Incubate the tissue homogenate with L-arginine and necessary cofactors at 37°C.
-
To measure total NOx (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at 540-570 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Visualizing the Pathways and Processes
To better understand the relationships between this compound, its related metabolites, and the experimental procedures, the following diagrams are provided.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Role of asymmetric dimethylarginine in rat acute lung injury induced by acute ischemic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic Profiling of Arginine Metabolome Links Altered Methylation to Chronic Kidney Disease Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic analysis of arginine metabolism in acute hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative analysis of serum metabolites in a rat model of Alzheimer’s disease [frontiersin.org]
- 6. "Impact of Arginine Metabolism and Sensing in Mouse Models of Alzheimer" by Chao Ma [digitalcommons.usf.edu]
- 7. The influence of acute renal injury on arginine and methylarginines metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Oxoarginine: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Oxoarginine as a hazardous chemical waste. Due to its classification as a skin, eye, and respiratory irritant, it requires disposal through an accredited chemical waste management service. Do not dispose of this compound down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a key alpha-keto acid in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin irritation upon contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. | To prevent respiratory tract irritation from inhalation of dust.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and ensure that the waste is managed in an environmentally responsible manner.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent spills and the release of dust.
-
-
Aqueous Solutions:
-
Collect aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed. Alpha-keto acids may be incompatible with strong oxidizing agents.
-
2. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area is secure and has secondary containment to manage any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the necessary information about the waste stream as detailed on your hazardous waste label.
-
Follow all institutional and local regulations for the transfer of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is based on general laboratory safety principles and available hazard data for this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
Essential Safety and Logistics for Handling 2-Oxoarginine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Oxoarginine, a guanidino compound involved in arginine metabolism.
Personal Protective Equipment (PPE)
While this compound is a compound with limited characterized hazards, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure a safe handling environment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards. Protects against accidental splashes and airborne particles. |
| Skin | Chemical-resistant nitrile gloves and a lab coat | Impervious clothing should be worn to prevent skin contact. Gloves should be inspected before use and removed using the proper technique to avoid contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | A laboratory fume hood or other forms of local exhaust ventilation should be used to minimize the inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
2.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents.
2.2. Handling:
-
Engineering Controls: All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a ventilated enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Spill Procedure: In case of a spill, avoid inhalation of dust. Wear appropriate PPE, sweep up the spilled material, and place it in a suitable container for disposal. Ensure the area is well-ventilated.
2.3. First-Aid Measures:
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.
-
Unused Material: Collect in a designated, labeled waste container. Do not dispose of down the drain or in general waste.
-
Contaminated Packaging: Dispose of the container as unused product.
Quantitative Data
The following table summarizes key chemical and physical properties of L-Arginine, a structurally similar compound, to provide an indication of the expected properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O₃ |
| Molecular Weight | 173.17 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Melting Point | Not available for this compound; 244 °C for L-Arginine |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
